molecular formula C21H34O3 B212059 14S(15R)-EET methyl ester

14S(15R)-EET methyl ester

カタログ番号: B212059
分子量: 334.5 g/mol
InChIキー: MQCWCUDQEBWUAM-AWVFLLPBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(±)14(15)-EET is biosynthesized in rat and rabbit liver microsomes by CYP450. Dramatic increases in urinary (±)14,15-DiHETrE, a (±)14(15)-EET metabolite, have been documented by GC/MS in pregnancy induced hypertension. (±)14(15)-EET methyl ester is a more stable form used for long-term storage. It can be readily hydrolyzed to the free acid as needed.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C21H34O3

分子量

334.5 g/mol

IUPAC名

methyl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate

InChI

InChI=1S/C21H34O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3/b7-5-,10-8-,14-11-/t19-,20+/m1/s1

InChIキー

MQCWCUDQEBWUAM-AWVFLLPBSA-N

SMILES

CCCCC[C@@H]1[C@@H](O1)C/C=CC/C=CC/C=CCCCC(OC)=O

異性体SMILES

CCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC

正規SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC

同義語

(±)14,15-EpETrE methyl ester

製品の起源

United States

Foundational & Exploratory

The Biological Activity of 14S(15R)-EET Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14S(15R)-Epoxyeicosatrienoic acid methyl ester (14S(15R)-EET methyl ester) is a chemically modified derivative of 14(S),15(R)-EET, a bioactive lipid metabolite of arachidonic acid formed by cytochrome P450 (CYP) epoxygenases, particularly isoforms CYP2C and CYP2J.[1][2] As an esterified form, it exhibits distinct physicochemical properties that may influence its stability, cell permeability, and metabolic fate, while retaining significant biological activity. This technical guide provides a comprehensive overview of the known biological activities of this compound and its parent compound, with a focus on its vasodilatory, signaling, and anti-inflammatory properties.

Core Biological Activities

The primary biological activities of this compound and its de-esterified form, 14,15-EET, revolve around their potent effects on the cardiovascular system. These compounds are recognized as endothelium-derived hyperpolarizing factors (EDHFs), contributing to the regulation of vascular tone.[3][4][5][6]

Vasodilation

This compound is a potent vasodilator.[7][8][9][10] Studies have demonstrated its ability to induce relaxation in pre-contracted arterial rings, indicating a direct effect on vascular smooth muscle cells.[3][5][7][8][9][10] The vasodilatory effect is stereospecific, with the 14(S),15(R) enantiomer being more potent than the 14(R),15(S) enantiomer.[3][11] The methyl ester form retains the full vasodilatory activity of the parent compound.[3][11]

Signaling Pathways

The signaling mechanisms of 14,15-EET and its methyl ester are complex and involve multiple pathways. A key mechanism is the activation of large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells.[2][12] This leads to membrane hyperpolarization and subsequent vasodilation.[3][5][6] The activation of these channels is thought to be mediated by a G-protein-coupled receptor (GPCR), likely coupled to a Gs alpha subunit (Gαs), leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[2][13][14]

Beyond vasodilation, 14,15-EET is also involved in mitogenic signaling. It can transactivate the epidermal growth factor receptor (EGFR) through a metalloproteinase-dependent release of heparin-binding EGF-like growth factor (HB-EGF).[15] This, in turn, activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[12][15]

Anti-inflammatory Effects

Emerging evidence suggests that EETs, including 14,15-EET, possess anti-inflammatory properties.[16] They have been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and other adhesion molecules, thereby reducing the recruitment of inflammatory cells to the vascular endothelium.[17] However, some studies indicate that 14,15-EET may increase monocyte adherence, suggesting a complex and context-dependent role in inflammation.[17]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activity of this compound and related compounds.

CompoundParameterValueSpecies/SystemReference
This compound Ki (competitive binding)612.5 nMGuinea pig monocytes[7][8][9][10]
EC50 (vasodilation)4 pMCanine epicardial arterioles[7][8][9][10]
EC50 (vasodilation)3 pMPorcine subepicardial arterioles[7][8][9][10]
14,15-EET EC50 (vasodilation)10⁻⁶ MBovine coronary arterial rings[3][11]
Kd (membrane binding)14 nMU937 cells[14]
Kd (membrane binding)35 nMPig monocytes[14]
11,12-EET IC50 (inhibition of VCAM-1)20 nMNot specified[17]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways activated by 14,15-EET.

Vasodilation_Pathway EET 14,15-EET GPCR GPCR EET->GPCR Gas Gαs GPCR->Gas AC Adenylyl Cyclase Gas->AC cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + BKCa BKCa Channel (open) PKA->BKCa + Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

14,15-EET-induced vasodilation signaling cascade.

Mitogenic_Pathway EET 14,15-EET MP Metalloproteinase EET->MP + proHBEGF pro-HB-EGF MP->proHBEGF cleaves HBEGF HB-EGF proHBEGF->HBEGF EGFR EGFR MAPK MAPK Pathway Proliferation Cell Proliferation

Mitogenic signaling pathway of 14,15-EET.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in the study of this compound.

Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound to its putative receptor.

  • Methodology:

    • Membrane Preparation: Isolate cell membranes from a relevant cell type (e.g., guinea pig monocytes).[7][8][9][10]

    • Incubation: Incubate the membranes with a known concentration of a radiolabeled EET (e.g., [³H]14(15)-EET) and varying concentrations of the unlabeled competitor, this compound.

    • Separation: Separate bound from free radioligand by rapid filtration.

    • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Vascular Reactivity Assay (Arterial Rings)
  • Objective: To assess the vasodilatory potency (EC50) of this compound.

  • Methodology:

    • Tissue Preparation: Isolate and cut arteries (e.g., bovine coronary arteries, canine epicardial arterioles) into rings.[3][5][7][8][9][10]

    • Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.

    • Contraction: Pre-contract the arterial rings with a vasoconstrictor (e.g., U46619, endothelin).[4]

    • Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath and record the changes in isometric tension.

    • Data Analysis: Plot the relaxation response as a percentage of the pre-contraction and determine the EC50 value.

Conclusion

This compound is a biologically active lipid molecule with significant potential for therapeutic applications, particularly in the context of cardiovascular diseases. Its potent vasodilatory effects, mediated through the activation of BKCa channels, and its involvement in complex signaling pathways underscore its importance as a research tool and a potential drug lead. Further investigation into its anti-inflammatory properties and the precise nature of its receptor interactions will be crucial for fully elucidating its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

Endogenous Synthesis of 14(S),15(R)-Epoxyeicosatrienoic Acid Methyl Ester from Arachidonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous synthesis of 14(S),15(R)-epoxyeicosatrienoic acid (EET) and its potential esterification to 14(S),15(R)-EET methyl ester from arachidonic acid. It delves into the enzymatic pathways, key molecular players, and associated signaling cascades. This document is intended to serve as a resource for researchers and professionals in drug development by detailing experimental protocols, presenting quantitative data in a structured format, and visualizing complex biological processes.

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipid molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] These nonclassic eicosanoids are implicated in a variety of physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, and cell proliferation.[3][4] Among the four regioisomers of EETs, 14,15-EET has garnered significant attention for its potent biological activities. This guide focuses specifically on the endogenous synthesis of the 14(S),15(R)-EET enantiomer and its subsequent, though less characterized, methylation to form 14(S),15(R)-EET methyl ester.

Biosynthesis of 14(S),15(R)-EET from Arachidonic Acid

The primary pathway for the formation of 14,15-EET involves the epoxidation of arachidonic acid by specific cytochrome P450 enzymes.

Key Enzymes and Stereoselectivity

The synthesis of 14,15-EET is predominantly catalyzed by members of the CYP2C and CYP2J subfamilies of epoxygenases.[5][6][7] These enzymes exhibit a degree of stereoselectivity, producing a mixture of 14(R),15(S)-EET and 14(S),15(R)-EET enantiomers.[2] Studies with purified CYP epoxygenases have shown that while they can produce all four EET regioisomers, 11,12-EET and 14,15-EET are often the main products.[3]

Cellular Localization and Regulation

CYP epoxygenases are primarily located in the endoplasmic reticulum.[3] Their activity is dependent on the availability of arachidonic acid, which is released from membrane phospholipids (B1166683) through the action of phospholipase A2. The expression and activity of these enzymes can be modulated by various physiological and pathological stimuli, leading to changes in EET production.

Formation of 14(S),15(R)-EET Methyl Ester: A Putative Pathway

The direct endogenous synthesis of 14(S),15(R)-EET methyl ester is not well-documented in the scientific literature. The prevailing hypothesis is that 14,15-EET is first synthesized and then undergoes esterification.

Potential Role of Fatty-Acid O-Methyltransferases

A class of enzymes known as fatty-acid O-methyltransferases (EC 2.1.1.15) catalyze the methylation of fatty acids using S-adenosyl-L-methionine (SAM) as the methyl donor.[8] The reaction is as follows:

S-adenosyl-L-methionine + a fatty acid ⇌ S-adenosyl-L-homocysteine + a fatty acid methyl ester[8]

It is plausible that a member of this enzyme family is responsible for the methylation of 14(S),15(R)-EET. S-adenosylmethionine-dependent methyltransferases are known to methylate a wide variety of biomolecules, including lipids.[9][10] However, a specific enzyme that utilizes 14,15-EET as a substrate has yet to be definitively identified.

Quantitative Data

The following tables summarize available quantitative data related to the synthesis and activity of 14,15-EET and its derivatives.

ParameterValueOrganism/SystemReference
Enzyme Activity
Arachidonic Acid Metabolism Rate (Liver Microsomes)~5 nmol/min/mg proteinRat[11]
Binding Affinity (Kd)
14(R),15(S)-[3H]EET to Guinea Pig Mononuclear Cell Membranes5.7 x 10-9 MGuinea Pig[12]
14,15-[3H]DHET to PPARα Ligand Binding Domain1.4 µMIn vitro[13]
Concentration in Human Plasma
14,15-EET10.7 ng/mLHuman[14]
14,15-trans-EET1.7 ng/mLHuman[14]
Cellular Levels in Breast Cancer Tissue
14,15-EET (Median)4145.9 ng/mg proteinHuman[15]
14,15-EET in adjacent noncancerous tissue (Median)1634.4 ng/mg proteinHuman[15]

Note: Data on the specific enzyme kinetics for the formation of 14(S),15(R)-EET by individual CYP isoforms and for the potential methylation of 14,15-EET are limited in the current literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 14(S),15(R)-EET synthesis and metabolism.

In Vitro Arachidonic Acid Metabolism Assay Using Liver Microsomes

This protocol is adapted from studies on arachidonic acid metabolism by liver microsomes.[11][16][17]

Objective: To determine the enzymatic conversion of arachidonic acid to its metabolites, including 14,15-EET, by liver microsomes.

Materials:

  • Rat liver microsomes (or other tissue microsomes)

  • Arachidonic acid

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Inhibitors of cytochrome P450 (e.g., SKF-525A) for control experiments

  • Organic solvents for extraction (e.g., ethyl acetate)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in potassium phosphate buffer.

  • Add arachidonic acid to the reaction mixture to initiate the reaction.

  • Add NADPH to the mixture to start the enzymatic reaction.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding a quenching solvent, such as a cold organic solvent.

  • Extract the lipid metabolites from the aqueous phase using an appropriate organic solvent.

  • Evaporate the organic solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Analyze the sample using a validated LC-MS/MS method for the quantification of 14,15-EET and other metabolites.

LC-MS/MS Analysis of EETs and DHETs

This protocol provides a general framework for the sensitive and specific quantification of EETs and their diol metabolites.[14][18][19][20]

Objective: To separate and quantify 14,15-EET, its methyl ester (if a standard is available), and its DHET metabolite in biological samples.

Instrumentation:

  • Ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation:

  • Plasma/Serum: [21][22]

    • Thaw frozen samples on ice.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 2:1 or 3:1 ratio (v/v) to the plasma.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Tissue: [23]

    • Homogenize the tissue in a suitable buffer (e.g., PBS with protease inhibitors).

    • Centrifuge the homogenate to remove cellular debris.

    • Collect the supernatant for analysis.

  • Lipid Extraction (if necessary):

    • Perform liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or a solid-phase extraction (SPE) using a C18 cartridge to concentrate the lipids and remove interfering substances.

LC-MS/MS Conditions:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phases: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve ionization, is common.

  • Ionization Mode: ESI in either positive or negative ion mode, depending on the derivatization and target analytes.

  • MS/MS Detection: Use multiple reaction monitoring (MRM) for specific and sensitive detection. Precursor and product ion pairs for 14,15-EET, its methyl ester, and 14,15-DHET, along with their corresponding stable isotope-labeled internal standards, should be optimized.

Signaling Pathways and Biological Functions

14,15-EET and its metabolites exert their biological effects through various signaling pathways.

G Protein-Coupled Receptors (GPCRs)

Evidence suggests that 14,15-EET may act through one or more GPCRs. The orphan receptor GPR39 has been identified as a potential receptor, where 14,15-EET may act as an antagonist to the effects of 15-HETE.[24][25] Additionally, low-affinity interactions with prostaglandin (B15479496) receptors have been reported.[25]

Peroxisome Proliferator-Activated Receptors (PPARs)

Both 14,15-EET and its metabolite 14,15-DHET can activate PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[1][4][13][26][27] 14,15-DHET has been shown to be a potent activator of PPARα.[13][26]

Other Signaling Pathways

14,15-EET has been implicated in the activation of other signaling pathways, including those involving:

  • EGFR, ERK, and PI3 kinase/AKT[4]

  • Transient Receptor Potential (TRP) channels, leading to calcium influx[5]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships discussed in this guide.

Arachidonic_Acid Arachidonic Acid CYP_Epoxygenases CYP Epoxygenases (CYP2C, CYP2J) Arachidonic_Acid->CYP_Epoxygenases Epoxidation EET_14S_15R 14(S),15(R)-EET CYP_Epoxygenases->EET_14S_15R FAMT Fatty-Acid O-Methyltransferase (Putative) EET_14S_15R->FAMT Methylation SAH S-adenosyl- homocysteine FAMT->SAH EET_ME 14(S),15(R)-EET Methyl Ester FAMT->EET_ME SAM S-adenosyl- methionine SAM->FAMT

Caption: Biosynthetic pathway of 14(S),15(R)-EET methyl ester from arachidonic acid.

Sample Biological Sample (Plasma, Tissue) Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Sample->Protein_Precipitation Lipid_Extraction Lipid Extraction (LLE or SPE) Protein_Precipitation->Lipid_Extraction Analysis LC-MS/MS Analysis Lipid_Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: General experimental workflow for the analysis of 14,15-EET.

EET_14_15 14,15-EET GPCRs GPCRs (e.g., GPR39) EET_14_15->GPCRs PPARs PPARs (e.g., PPARα) EET_14_15->PPARs Other_Pathways Other Signaling Pathways (EGFR, ERK, PI3K/AKT, TRP Channels) EET_14_15->Other_Pathways Cellular_Response Cellular Response (Vasodilation, Anti-inflammation, Cell Proliferation) GPCRs->Cellular_Response PPARs->Cellular_Response Other_Pathways->Cellular_Response

Caption: Major signaling pathways activated by 14,15-EET.

Conclusion and Future Directions

The endogenous synthesis of 14(S),15(R)-EET from arachidonic acid is a well-established pathway catalyzed by CYP epoxygenases. However, the direct enzymatic formation of its methyl ester remains an area requiring further investigation. The identification and characterization of the specific fatty-acid O-methyltransferase responsible for this conversion would be a significant advancement in the field. The diverse signaling pathways activated by 14,15-EET and its metabolites highlight their potential as therapeutic targets for a range of diseases. Future research should focus on elucidating the precise molecular mechanisms of action and the physiological relevance of 14(S),15(R)-EET methyl ester. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating class of lipid mediators.

References

14S(15R)-EET Methyl Ester Signaling in Vascular Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the signaling pathways of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester in vascular smooth muscle cells (VSMCs). 14,15-EET, a cytochrome P450-derived metabolite of arachidonic acid, is a critical signaling molecule in the cardiovascular system, primarily recognized for its vasodilatory effects.[1][2][3] The 14S(15R) enantiomer is noted to be more potent in its vascular effects compared to its 14R(15S) counterpart.[4][5] This document outlines the core molecular mechanisms, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the signaling cascades.

Core Signaling Pathways

14S(15R)-EET methyl ester exerts its effects on vascular smooth muscle through a complex network of signaling pathways, often initiated by interaction with putative G-protein coupled receptors (GPCRs) on the cell surface.[6][7] The downstream effects are multifaceted, leading to vasodilation at lower concentrations and potentially vasoconstriction at higher concentrations, and also influencing cell proliferation and inflammation.

Vasodilation Pathway

The primary mechanism for 14,15-EET-induced vasodilation involves the hyperpolarization of the vascular smooth muscle cell membrane.[3][8] This is predominantly achieved through the activation of large-conductance Ca2+-activated potassium channels (BKCa).[1][3][8][9]

The proposed signaling cascade is as follows:

  • Receptor Binding: 14,15-EET binds to a putative Gs protein-coupled receptor on the VSMC membrane.[6][7]

  • G-Protein Activation: This binding event activates the Gαs subunit of the G-protein.[7][10][11]

  • Adenylyl Cyclase Activation: The activated Gαs stimulates adenylyl cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP).[11][12]

  • Protein Kinase A Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).[10][11][12]

  • BKCa Channel Opening: PKA phosphorylates and activates BKCa channels, leading to an efflux of K+ ions from the cell.[10][12]

  • Hyperpolarization and Vasodilation: The K+ efflux causes membrane hyperpolarization, which in turn leads to the closure of voltage-dependent L-type Ca2+ channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation and vasodilation.

Gs_BKCa_Pathway EET 14S(15R)-EET Methyl Ester GPCR Putative GPCR EET->GPCR Gs Gαs GPCR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates BKCa BKCa Channel PKA->BKCa Phosphorylates & Activates K_efflux K+ Efflux BKCa->K_efflux Opens Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes

Caption: Gs-Protein Coupled BKCa Channel Activation Pathway.
Vasoconstriction Pathway

Paradoxically, at higher micromolar concentrations, 14,15-EET can induce vasoconstriction.[2][13] This effect is mediated by an increase in intracellular calcium concentration ([Ca2+]i) through the activation of voltage-dependent L-type Ca2+ channels.[2][13][14]

Ca_Influx_Pathway EET 14,15-EET (High Concentration) L_type L-type Ca2+ Channel EET->L_type Activates Ca_influx Ca2+ Influx L_type->Ca_influx Opens Ca_increase Increased [Ca2+]i Ca_influx->Ca_increase Leads to Vasoconstriction Vasoconstriction Ca_increase->Vasoconstriction Causes

Caption: L-type Calcium Channel-Mediated Vasoconstriction.
Cell Proliferation and Migration Pathway

14,15-EET has also been shown to influence vascular smooth muscle cell proliferation and migration, although the effects can be complex and sometimes contradictory depending on the experimental conditions.[1][15][16] Some studies suggest an inhibitory effect on proliferation, potentially through the mTORC2/Akt signaling pathway.[17]

Proliferation_Pathway EET 14,15-EET mTORC2 mTORC2 EET->mTORC2 Activates Akt Akt mTORC2->Akt Phosphorylates (Ser473) p53 p53 Akt->p53 Down-regulates Proliferation VSMC Proliferation p53->Proliferation Inhibits

Caption: mTORC2/Akt-Mediated Inhibition of VSMC Proliferation.

Quantitative Data Summary

ParameterCompoundConcentrationEffectCell TypeReference
Intracellular Ca2+ 14,15-EET1 µmol/L71±8% increase in [Ca2+]iPorcine Aortic SMCs[14]
14,15-EET0.3 - 3 µmol/L17% to 94% increase in [Ca2+]iPorcine Aortic SMCs[14]
Vasodilation 14(S),15(R)-EET10⁻⁵ MGreater maximal relaxation than 14(R),15(S)-EETBovine Coronary Arteries[4]
BKCa Channel Activity 11,12-EET1, 10, 100 nmol/L0.5- to 10-fold increase in NPoBovine Coronary Artery SMCs[3]
14(S),15(R)-EETConcentration-dependentIncreased K+ channel openingBovine Coronary Artery SMCs[4]
PGE2 Production 14,15-EET0.3 - 1 µM40-75% reductionPorcine Aortic & Murine Brain Microvascular SMCs[1]
VSMC Proliferation 14,15-EET3 µM~15% suppressionRat VSMCs[16]
VSMC Migration 14,15-EET1 µMSignificant mitigation of PDGF-induced migrationRat VSMCs[16]
Aromatase Activity 14,15-EET1 µM80-100% inhibition of dibutyryl cAMP-induced activityRat Aortic SMCs[18]

Detailed Experimental Protocols

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

Objective: To quantify changes in intracellular calcium levels in VSMCs in response to this compound.

Methodology:

  • Cell Culture: Culture vascular smooth muscle cells (e.g., porcine aortic SMCs) on glass coverslips in appropriate growth medium until sub-confluent.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), typically at a concentration of 2-5 µM in a balanced salt solution (e.g., HBSS) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh HBSS to remove extracellular dye.

  • Fluorometry/Imaging: Mount the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging. Excite the Fura-2 loaded cells at dual wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).

  • Stimulation: After establishing a stable baseline fluorescence ratio, perfuse the cells with a solution containing this compound at the desired concentration.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Calibrate the ratios to absolute [Ca2+]i values using ionophores like ionomycin (B1663694) in the presence of high and low calcium concentrations.

Patch-Clamp Electrophysiology for BKCa Channel Activity

Objective: To measure the activity of large-conductance Ca2+-activated K+ (BKCa) channels in VSMCs.

Methodology:

  • Cell Preparation: Isolate single vascular smooth muscle cells from arterial tissue (e.g., bovine coronary artery) by enzymatic digestion.

  • Patch-Clamp Configuration: Use the cell-attached or inside-out patch-clamp configuration.

  • Pipette Solution: For cell-attached mode, the pipette solution should contain a K+ salt (e.g., 140 mM KCl) to measure outward K+ currents.

  • Bath Solution: The bath solution should mimic physiological extracellular fluid.

  • Recording: Form a high-resistance seal (gigaohm seal) between the patch pipette and the cell membrane. Clamp the membrane potential at a depolarized level (e.g., +40 mV) to promote channel opening.

  • Stimulation: Apply this compound to the bath solution (for cell-attached mode) or directly to the intracellular face of the membrane patch (for inside-out mode).

  • Data Analysis: Record single-channel currents. Analyze the channel open probability (NPo) before and after the application of the compound. An increase in NPo indicates channel activation.

VSMC Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of VSMCs.

Methodology:

  • Cell Seeding: Seed VSMCs in a 96-well plate at a low density and allow them to attach overnight.

  • Serum Starvation: Synchronize the cells in a quiescent state by incubating them in a serum-free medium for 24-48 hours.

  • Treatment: Treat the cells with a mitogen (e.g., PDGF, 30 ng/mL) in the presence or absence of various concentrations of this compound for 24-48 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Metabolism and Inactivation

14,15-EET is metabolized to its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the enzyme soluble epoxide hydrolase (sEH).[19][20][21] This conversion is a key mechanism for terminating the biological activity of EETs.[21] Therefore, inhibitors of sEH can potentiate and prolong the effects of endogenous and exogenous EETs, making sEH a significant therapeutic target.[15][20]

Metabolism_Workflow AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 EET 14,15-EET CYP450->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET 14,15-DHET (Less Active) sEH->DHET

Caption: Metabolic Conversion of 14,15-EET to 14,15-DHET.

References

In-Depth Technical Guide: Mechanism of Action of 14S(15R)-EET Methyl Ester in Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underlying the vasodilatory effects of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester, a stable analog of the endogenous signaling molecule 14S(15R)-EET. This document details the signaling pathways, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the core concepts.

Core Mechanism: Activation of BKCa Channels in Vascular Smooth Muscle

The primary mechanism by which 14S(15R)-EET methyl ester induces vasodilation is through the direct activation of large-conductance calcium-activated potassium (BKCa) channels on vascular smooth muscle cells (VSMCs).[1] This activation leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The resulting hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and, consequently, vasodilation. Notably, this action is largely independent of the vascular endothelium, indicating a direct effect on the smooth muscle.[1]

The 14(S),15(R) stereoisomer is reported to be more potent in inducing vasodilation compared to its 14(R),15(S) counterpart.[2] The methyl ester form of 14,15-EET retains the full vasodilatory activity of the parent compound.[2]

Signaling Pathway: A Gsα-Coupled Cascade

The activation of BKCa channels by 14,15-EET and its methyl ester is not a direct binding event to the channel itself but is mediated by a G-protein coupled signaling cascade. Evidence points towards the involvement of a stimulatory G-protein alpha subunit (Gsα).[3] The proposed signaling pathway is as follows:

  • Receptor Binding: this compound is thought to bind to a putative G-protein coupled receptor (GPCR) on the surface of VSMCs.

  • Gsα Activation: This binding event activates the associated Gsα subunit.

  • Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • BKCa Channel Phosphorylation and Opening: PKA then phosphorylates the BKCa channel, leading to its opening and subsequent vasodilation.

Some studies also suggest a more direct, membrane-delimited activation of BKCa channels by the Gsα subunit. In some vascular beds, ATP-sensitive K+ (KATP) channels and the prostaglandin (B15479496) EP2 receptor may also play a role in the vasodilatory response to 14,15-EET.[4]

Quantitative Data on Vasodilatory Potency

The following table summarizes the available quantitative data on the vasodilatory effects of this compound and its parent compound.

CompoundVascular BedSpeciesPre-constrictorEC50Maximal Relaxation (Emax)Reference
This compound Canine epicardial arteriolesDogEndothelin-14 pMNot Reported--INVALID-LINK--
This compound Porcine subepicardial arterioles (denuded)PigEndothelin-13 pMNot Reported--INVALID-LINK--
14,15-EET Bovine coronary arteriesCowU46619~1 µM~80%--INVALID-LINK--
14(S),15(R)-EET Bovine coronary arteriesCowU46619More potent than 14(R),15(S)-EETNot Reported--INVALID-LINK--
14,15-EET Canine coronary arteriolesDogEndothelin-1~2 x 10⁻¹² M~90%--INVALID-LINK--

Experimental Protocols

Isolated Vessel Isometric Tension Recording

This protocol is used to assess the direct effect of this compound on the contractility of isolated blood vessels.

1. Vessel Preparation:

  • Euthanize the experimental animal (e.g., rat, mouse, rabbit) according to approved institutional protocols.
  • Carefully dissect the desired artery (e.g., mesenteric, coronary, cerebral) and place it in cold, oxygenated Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
  • Clean the artery of surrounding connective and adipose tissue under a dissecting microscope.
  • Cut the artery into rings of 2-3 mm in length.
  • (Optional for endothelium-denudation) Gently rub the intimal surface of the vessel ring with a fine wire or forceps to remove the endothelium.

2. Mounting and Equilibration:

  • Mount the arterial rings in an organ bath chamber filled with Krebs-Henseleit buffer maintained at 37°C and bubbled with 95% O2 / 5% CO2.
  • Attach one end of the ring to a fixed support and the other end to an isometric force transducer.
  • Gradually stretch the rings to their optimal resting tension (determined by length-tension curves, typically 1-2 g) and allow them to equilibrate for 60-90 minutes. Replace the buffer every 15-20 minutes.

3. Viability and Pre-constriction:

  • Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
  • Wash out the KCl and allow the rings to return to baseline tension.
  • Pre-constrict the arterial rings to approximately 50-80% of their maximal response with a vasoconstrictor such as phenylephrine, U46619, or endothelin-1.

4. Experimental Procedure:

  • Once a stable pre-constricted tone is achieved, add cumulative concentrations of this compound to the organ bath.
  • Record the changes in isometric tension after each addition until a maximal response is observed.
  • At the end of the experiment, add a potent vasodilator like sodium nitroprusside to obtain the maximal relaxation value.

5. Data Analysis:

  • Express the relaxation responses as a percentage of the pre-constriction induced by the vasoconstrictor.
  • Plot the concentration-response curves and calculate the EC50 (the concentration of the compound that produces 50% of its maximal effect) and Emax (maximal relaxation) values.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the activity of BKCa channels in isolated VSMCs in response to this compound.

1. Cell Isolation:

  • Isolate single VSMCs from the desired artery by enzymatic digestion using a combination of enzymes such as collagenase and elastase.
  • Plate the isolated cells on glass coverslips and allow them to adhere.

2. Recording Setup:

  • Place the coverslip with the attached VSMCs in a recording chamber on the stage of an inverted microscope.
  • Continuously perfuse the chamber with an external solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).
  • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ when filled with the internal solution.
  • Fill the patch pipette with an internal solution designed to isolate K+ currents (e.g., in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA; pH adjusted to 7.2).

3. Obtaining a Whole-Cell Recording:

  • Approach a single, healthy VSMC with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
  • Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.
  • Clamp the membrane potential at a holding potential (e.g., -60 mV).

4. Experimental Protocol:

  • Record baseline whole-cell currents.
  • Apply voltage steps to elicit outward K+ currents.
  • Perfuse the cell with the external solution containing this compound at the desired concentration.
  • Record the changes in the outward K+ currents in the presence of the compound.
  • To confirm the involvement of BKCa channels, apply a specific BKCa channel blocker, such as iberiotoxin, and observe the inhibition of the this compound-induced current.

5. Data Analysis:

  • Measure the amplitude of the outward K+ currents before and after the application of this compound.
  • Construct current-voltage (I-V) relationship plots to characterize the properties of the activated channels.
  • Analyze the data to determine the extent of channel activation by the compound.

Visualizations

Signaling Pathway of this compound in Vasodilation

Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EET_ME 14S(15R)-EET Methyl Ester GPCR Putative GPCR EET_ME->GPCR Binds Gs Gs Protein GPCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes BKCa BKCa Channel K_ion K+ BKCa->K_ion Efflux Gs->AC Activates PKA PKA cAMP->PKA Activates PKA->BKCa Phosphorylates (Activates) Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes

Caption: Signaling cascade of this compound-induced vasodilation.

Experimental Workflow for Isolated Vessel Assay

Experimental_Workflow Start Start Dissection Vessel Dissection and Cleaning Start->Dissection Rings Cut into 2-3 mm Rings Dissection->Rings Mounting Mount in Organ Bath Rings->Mounting Equilibration Equilibrate under Optimal Tension Mounting->Equilibration Viability Viability Test (KCl) Equilibration->Viability Pre_constriction Pre-constrict (e.g., Phenylephrine) Viability->Pre_constriction Drug_Addition Cumulative Addition of This compound Pre_constriction->Drug_Addition Data_Recording Record Isometric Tension Drug_Addition->Data_Recording Max_Relaxation Induce Maximal Relaxation (SNP) Data_Recording->Max_Relaxation Analysis Data Analysis (EC50, Emax) Max_Relaxation->Analysis End End Analysis->End

Caption: Workflow for assessing vasodilation using isolated vessel myography.

This technical guide provides a detailed understanding of the mechanism of action of this compound in vasodilation, supported by quantitative data, experimental protocols, and clear visual diagrams. This information is intended to be a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

References

In-Depth Technical Guide: Identifying the Putative Receptor for 14S(15R)-EET Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

14S(15R)-epoxyeicosatrienoic acid methyl ester (14S(15R)-EET methyl ester) is a bioactive lipid metabolite of arachidonic acid, demonstrating potent vasodilatory and potential anti-inflammatory effects. Despite extensive research, a single, high-affinity receptor responsible for mediating its diverse physiological activities has yet to be definitively identified. This guide provides a comprehensive overview of the current understanding of the putative receptors for this compound and related epoxyeicosatrienoic acids (EETs). We will delve into the evidence supporting various candidate receptors, including G protein-coupled receptors (GPCRs), transient receptor potential (TRP) channels, and nuclear receptors. Detailed experimental protocols for key assays, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.

Evidence for a Putative High-Affinity Receptor

The search for a specific EET receptor was initiated by early studies demonstrating high-affinity binding of radiolabeled EETs to cell membranes. These findings suggested the existence of a protein receptor rather than non-specific membrane interactions.

Binding Studies in Monocytes

Initial evidence for a high-affinity EET binding site came from studies on human U-937 monocytes and guinea pig monocytes.[1] These studies, primarily using the related compound [³H]-14,15-EET, demonstrated specific, saturable, and high-affinity binding to a membrane protein.[1] The binding was also sensitive to proteases, further supporting the proteinaceous nature of the binding site.[1]

This compound itself has been shown to bind to isolated guinea pig monocytes with a Ki value of 612.5 nM in a competitive binding assay using [³H]14(15)-EET.[2][3][4][5]

Candidate Receptors and Signaling Pathways

While a single high-affinity receptor remains elusive, several candidate receptors and signaling pathways have been implicated in mediating the effects of EETs.

G Protein-Coupled Receptors (GPCRs)

A significant body of evidence points towards the involvement of GPCRs in EET signaling.[1][6][7] The activation of Gαs-coupled pathways, leading to increased intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activation, is a recurrent theme in EET-mediated cellular responses.[1][6][7] However, extensive screening of over 200 GPCRs, including many orphan receptors, has failed to identify a high-affinity receptor for 14,15-EET.[1][8][9]

2.1.1. GPR40 (Free Fatty Acid Receptor 1)

GPR40, a receptor for long-chain free fatty acids, has been identified as a low-affinity receptor for EETs in vascular cells.[10] Activation of GPR40 by EETs can lead to an increase in intracellular calcium and the activation of the MAP kinase (MAPK) pathway, specifically ERK phosphorylation.[10]

2.1.2. Prostaglandin (B15479496) Receptors

Screening studies have revealed that 14,15-EET can activate several prostaglandin receptor subtypes (PTGER2, PTGER4, PTGFR, PTGDR) at micromolar concentrations.[8][9] This suggests potential cross-talk between the eicosanoid signaling pathways.

Transient Receptor Potential (TRP) Channels

2.2.1. TRPV4

The transient receptor potential vanilloid 4 (TRPV4) channel is a non-selective cation channel that has been shown to be activated by EETs, particularly 5,6-EET.[11][12][13][14][15] This activation leads to calcium influx, which plays a crucial role in vasodilation.[12] The activation of TRPV4 by EETs is a key mechanism in endothelium-derived hyperpolarization (EDH).

Nuclear Receptors: Peroxisome Proliferator-Activated Receptors (PPARs)

EETs and their metabolites can also exert effects through nuclear receptors, which function as ligand-activated transcription factors.

2.3.1. PPARα

The diol metabolite of 14,15-EET, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), is a potent endogenous activator of PPARα.[16] This interaction suggests that some of the biological effects of 14,15-EET may be mediated through its conversion to 14,15-DHET and subsequent activation of PPARα.

2.3.2. PPARγ

14,15-EET has been shown to activate PPARγ, which may contribute to its effects on cell proliferation and apoptosis in cancer cells.[17]

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of this compound and related EETs with their putative receptors.

Table 1: Binding Affinities

LigandPreparationAssay TypeKi (nM)Reference(s)
This compoundIsolated guinea pig monocytesCompetitive binding with [³H]14(15)-EET612.5[2][3][4][5]
[³H]-14,15-EETU-937 monocytesSaturation binding13.84 ± 2.58 (Kd)[1]

Table 2: Functional Potencies

AgonistSystemMeasured EffectEC50Reference(s)
This compoundPrecontracted canine epicardial arteriolesDilation4 pM[2][3][4][5]
This compoundDenuded porcine subepicardial arteriolesDilation3 pM[2][3][4][5]
14,15-EETGPR40-overexpressing HEK293 cellsIntracellular calcium increase0.58 ± 0.08 µM[10]
11,12-EETGPR40-overexpressing HEK293 cellsIntracellular calcium increase0.91 ± 0.08 µM[10]
5,6-EETTRPV4-transfected cellsIncrease in intracellular Ca²⁺130 ± 86 nM[11]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is based on the methodology used to determine the binding affinity of this compound to guinea pig monocytes.[2]

Objective: To determine the binding affinity (Ki) of a test compound (this compound) by its ability to compete with a radiolabeled ligand ([³H]14(15)-EET) for binding to its receptor in a biological sample.

Materials:

  • Isolated guinea pig monocytes

  • Binding buffer (e.g., Tris-HCl buffer with physiological salts)

  • [³H]14(15)-EET (radioligand)

  • This compound (test compound)

  • Non-labeled 14(15)-EET (for non-specific binding determination)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Preparation of Monocytes: Isolate monocytes from guinea pig blood using standard density gradient centrifugation methods. Resuspend the cells in binding buffer at a specific concentration.

  • Assay Setup: In a series of tubes, add a constant concentration of [³H]14(15)-EET and increasing concentrations of the unlabeled test compound (this compound).

  • Total and Non-specific Binding: Include tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of non-labeled 14(15)-EET (non-specific binding).

  • Incubation: Add the monocyte preparation to all tubes and incubate at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Vasodilation Assay in Isolated Arterioles

This protocol is a generalized method based on the experiments demonstrating the vasodilatory effects of this compound.[2]

Objective: To assess the vasodilatory potency of a test compound on pre-constricted isolated blood vessels.

Materials:

  • Isolated arterial segments (e.g., canine epicardial arterioles)

  • Myograph system with force transducer

  • Physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂

  • Vasoconstrictor agent (e.g., U46619, phenylephrine)

  • This compound (test compound)

Procedure:

  • Vessel Preparation: Dissect and mount small arterial segments in a myograph chamber filled with PSS maintained at 37°C and aerated.

  • Equilibration: Allow the vessels to equilibrate under a set tension for a period of time.

  • Pre-constriction: Constrict the vessels to a submaximal level using a vasoconstrictor agent.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of the test compound (this compound) to the bath.

  • Measurement: Record the changes in vessel tension after each addition.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-constriction. Plot the percentage of relaxation against the logarithm of the test compound concentration to generate a concentration-response curve. Calculate the EC50 value (the concentration of the test compound that produces 50% of the maximal relaxation).

Visualization of Signaling Pathways

Putative GPCR Signaling Pathway for EETs

EET_GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 14S(15R)-EET 14S(15R)-EET methyl ester GPCR Putative GPCR (e.g., GPR40) 14S(15R)-EET->GPCR Binds G_protein Gαs GPCR->G_protein Activates MAPK MAPK (ERK) GPCR->MAPK Activates (via other pathways) AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to MAPK->Cellular_Response Contributes to

Caption: Putative GPCR signaling pathway for this compound.

TRPV4-Mediated Signaling Pathway for EETs

EET_TRPV4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EET EETs (e.g., 5,6-EET) TRPV4 TRPV4 Channel EET->TRPV4 Activates Ca_ext Ca²⁺ Ca_int [Ca²⁺]i ↑ TRPV4->Ca_int Ca²⁺ Influx Cellular_Response Cellular Response (e.g., Vasodilation, EDH) Ca_int->Cellular_Response Initiates

Caption: TRPV4-mediated signaling pathway for EETs.

PPAR-Mediated Genomic Action of EET Metabolites

EET_PPAR_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus 14,15-EET 14,15-EET sEH Soluble Epoxide Hydrolase (sEH) 14,15-EET->sEH Enters cell and is metabolized by 14,15-DHET 14,15-DHET sEH->14,15-DHET to PPAR PPARα / PPARγ 14,15-DHET->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription Regulates

Caption: PPAR-mediated genomic action of EET metabolites.

Conclusion and Future Directions

The identification of the definitive receptor for this compound remains a critical goal in understanding the full therapeutic potential of this lipid mediator. While evidence points to a complex interplay between low-affinity GPCRs, ion channels like TRPV4, and nuclear receptors such as PPARs, the existence of a high-affinity GPCR cannot be ruled out and warrants further investigation. Future research should focus on:

  • Advanced Screening Techniques: Employing novel approaches such as photoaffinity labeling coupled with advanced mass spectrometry to identify binding partners in native cell environments.

  • Systems Biology Approaches: Integrating transcriptomic, proteomic, and metabolomic data to elucidate the complete signaling network of EETs.

  • Cryo-Electron Microscopy: If a high-affinity receptor is identified, structural studies will be crucial for understanding the ligand-receptor interaction and for rational drug design.

This guide provides a solid foundation for researchers and drug development professionals to build upon in the ongoing quest to unravel the molecular mechanisms of this compound and to harness its therapeutic potential.

References

Downstream Effects of 14S(15R)-EET Methyl Ester on cAMP and PKA Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the downstream signaling effects of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester, with a specific focus on its modulation of the cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA) pathways. 14S(15R)-EET methyl ester, a stable analog of the endogenous cytochrome P450 metabolite of arachidonic acid, 14,15-EET, exhibits significant biological activity, particularly in the cardiovascular system. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling cascades and workflows to facilitate further research and drug development in this area. While much of the mechanistic understanding is derived from studies on the non-esterified form, 14(R),15(S)-EET, the methyl ester is known to retain full biological activity.

Introduction

Epoxyeicosatrienoic acids (EETs) are a family of lipid signaling molecules that play crucial roles in regulating vascular tone, inflammation, and cellular proliferation. The 14,15-EET regioisomer is of particular interest due to its potent vasodilatory and anti-inflammatory properties. The methyl ester form, this compound, offers increased stability for experimental applications. A growing body of evidence suggests that many of the physiological effects of 14,15-EET are mediated through the activation of the cAMP/PKA signaling cascade. This guide will explore the mechanisms underlying this pathway and its downstream consequences.

Quantitative Data Summary

Compound Parameter Value Cell/Tissue Type Assay Type Reference(s)
This compound Ki612.5 nMIsolated guinea pig monocytesCompetitive binding assay with [3H]14(15)-EET[1][2][3]
This compound EC50 (Vasodilation)4 pMPrecontracted isolated canine epicardial arteriolesVasorelaxation assay[1][2]
This compound EC50 (Vasodilation)3 pMDenuded porcine subepicardial arteriolesVasorelaxation assay[1][2]
14(R),15(S)-EET Ki226.3 nMGuinea pig mononuclear cellsCompetitive binding assay[3]
14(R),15(S)-EET Receptor Binding (Bmax) Decrease with Cholera Toxin32.0%Guinea pig mononuclear cellsRadioligand binding[3]
14(R),15(S)-EET Receptor Binding (Bmax) Decrease with Dibutyryl cAMP19.1%Guinea pig mononuclear cellsRadioligand binding[3]

Signaling Pathways

The proposed signaling cascade initiated by this compound involves its interaction with a putative Gs protein-coupled receptor (GPCR) on the cell surface. This interaction leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates PKA, which then phosphorylates a variety of downstream target proteins, leading to the observed physiological effects.

cluster_intracellular Intracellular Space 14S(15R)-EET_ME 14S(15R)-EET methyl ester GPCR Putative Gs-coupled Receptor AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active KATP KATP Channel (Kir6.x/SURx) PKA_active->KATP Phosphorylates (Ser1387 on SUR2B) CREB_inactive CREB PKA_active->CREB_inactive Phosphorylates K_ion K+ KATP->K_ion Efflux pCREB p-CREB CREB_inactive->pCREB Gene_expression Gene Expression pCREB->Gene_expression Promotes

Figure 1: Proposed signaling pathway of this compound.

Experimental Protocols

cAMP Measurement in Primary Vascular Smooth Muscle Cells (VSMCs)

This protocol is adapted from standard competitive immunoassay procedures and is suitable for measuring changes in intracellular cAMP levels in response to this compound in primary VSMCs.

4.1.1. Isolation and Culture of Primary VSMCs

  • Materials:

    • Aorta from a suitable animal model (e.g., rat, mouse)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Collagenase Type II

    • Elastase

    • Sterile dissection tools

    • Tissue culture flasks/plates

  • Procedure:

    • Aseptically dissect the thoracic aorta and place it in ice-cold sterile PBS.

    • Remove the adventitia and endothelium by mechanical stripping.

    • Mince the remaining medial layer into small pieces (1-2 mm).

    • Digest the tissue pieces in DMEM containing collagenase (e.g., 1 mg/mL) and elastase (e.g., 0.5 mg/mL) at 37°C with gentle agitation for 1-2 hours.

    • Neutralize the enzymatic digestion with DMEM containing 10% FBS.

    • Centrifuge the cell suspension and resuspend the pellet in fresh culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Plate the cells in tissue culture flasks and incubate at 37°C in a humidified 5% CO2 atmosphere.

    • Confirm VSMC phenotype by immunofluorescence staining for α-smooth muscle actin.

A Aorta Dissection B Adventitia & Endothelium Removal A->B C Mincing of Medial Layer B->C D Enzymatic Digestion (Collagenase/Elastase) C->D E Neutralization & Centrifugation D->E F Cell Plating & Culture E->F G Phenotypic Characterization (α-SMA staining) F->G

Figure 2: Workflow for primary VSMC isolation and culture.

4.1.2. cAMP Assay

  • Materials:

    • Primary VSMCs cultured in 96-well plates

    • This compound stock solution (in ethanol (B145695) or DMSO)

    • Forskolin (positive control)

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

    • Commercially available cAMP assay kit (e.g., ELISA-based or HTRF-based)

    • Lysis buffer (provided with the kit or a suitable alternative)

    • Plate reader

  • Procedure:

    • Seed primary VSMCs in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Replace the culture medium with serum-free medium and incubate for at least 2 hours to reduce basal cAMP levels.

    • Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

    • Add varying concentrations of this compound (e.g., 1 pM to 1 µM) to the wells. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).

    • Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit's protocol. This typically involves a competitive binding reaction.

    • Read the plate on a suitable plate reader (e.g., absorbance for ELISA, fluorescence for HTRF).

    • Calculate the cAMP concentration in each sample based on a standard curve generated with known cAMP concentrations.

PKA Activity Assay in Monocytes/VSMCs

This protocol describes a general method for assessing PKA activity in cell lysates using a commercially available PKA kinase activity assay kit.

  • Materials:

    • Monocytes (e.g., U-937 cell line) or primary VSMCs

    • This compound

    • PKA inhibitor (e.g., H-89, as a negative control)

    • Cell lysis buffer containing protease and phosphatase inhibitors

    • Commercially available PKA kinase activity assay kit (typically includes a PKA-specific substrate, ATP, and a phosphospecific antibody)

    • Microplate reader

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat cells with this compound at various concentrations and for different time points. Include vehicle and positive/negative controls.

    • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

    • Perform the PKA activity assay according to the manufacturer's protocol. This typically involves: a. Adding equal amounts of protein lysate to wells pre-coated with a PKA-specific substrate. b. Initiating the kinase reaction by adding ATP. c. Incubating to allow for substrate phosphorylation. d. Detecting the phosphorylated substrate using a specific primary antibody followed by a labeled secondary antibody.

    • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

    • Normalize the PKA activity to the total protein concentration.

A Cell Culture & Treatment (14S(15R)-EET ME) B Cell Lysis A->B C Protein Quantification B->C D Kinase Reaction (ATP addition) C->D E Detection of Phosphorylated Substrate D->E F Signal Measurement E->F G Data Analysis F->G

References

Stereospecificity of Epoxyeicosatrienoic Acids: An In-depth Technical Guide to Cellular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyeicosatrienoic acids (EETs), a class of signaling molecules derived from arachidonic acid, are pivotal in regulating a multitude of cellular functions, particularly within the cardiovascular and renal systems. The biological activity of EETs is exquisitely dependent on their stereochemistry, with individual enantiomers often exhibiting distinct potencies and even opposing effects. This technical guide provides a comprehensive overview of the stereospecific effects of EETs on cellular function, with a focus on their signaling pathways, and presents quantitative data and detailed experimental protocols to aid researchers in this field. Understanding the nuanced, stereospecific actions of EETs is critical for the development of novel therapeutic agents targeting the epoxyeicosanoid pathway for a range of cardiovascular and inflammatory diseases.

Introduction

Epoxyeicosatrienoic acids (EETs) are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases, resulting in four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. Each regioisomer exists as a pair of enantiomers (R/S and S/R). The biological actions of these eicosanoids are terminated primarily through their conversion to less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).

The stereochemical configuration of EETs plays a crucial role in their biological activity. Different CYP isoforms exhibit both regio- and stereoselectivity in their production of EETs. For example, CYP2C8 is highly selective for the synthesis of 11(R),12(S)-EET, while CYP2C9 predominantly produces the 11(S),12(R)-EET enantiomer[1]. This enzymatic selectivity results in varying enantiomeric compositions in different tissues, contributing to the diverse physiological roles of EETs. This guide will delve into the stereospecific effects of EETs on key cellular functions, including vasodilation, ion channel modulation, and anti-inflammatory responses.

Quantitative Data on Stereospecific EET Activity

The following tables summarize the available quantitative data comparing the biological activities of different EET enantiomers. This information highlights the critical importance of considering stereochemistry when studying the effects of these signaling molecules.

Table 1: Stereospecific Effects of EETs on Vasodilation and Ion Channel Activity

EET Enantiomer/RegioisomerCellular FunctionAssay SystemQuantitative Data (EC50/IC50)Reference
11(R),12(S)-EETVasodilationPreconstricted small renal arteriesActive[2]
11(S),12(R)-EETVasodilationPreconstricted small renal arteriesInactive[2]
11(R),12(S)-EETBKCa Channel ActivationCell-attached patches (renal vascular smooth muscle)Increased channel activity[3]
11(S),12(R)-EETBKCa Channel ActivationCell-attached patches (renal vascular smooth muscle)Inactive[3]
14(S),15(R)-EETVasodilationBovine coronary arteriesMore potent than 14(R),15(S)-EET[3][4]
14(R),15(S)-EETVasodilationBovine coronary arteriesLess potent than 14(S),15(R)-EET[3][4]
14(S),15(R)-EETBKCa Channel ActivationSmooth muscleMore potent activator[3]
14(R),15(S)-EETLigand BindingGuinea pig mononuclear cellsBetter ligand than 14(S),15(R)-EET[3]
5,6-EETRenal VasodilationSpontaneously Hypertensive Rat (SHR)Most potent regioisomer[5]
11,12-EET & 14,15-EETGPR40 ActivationHEK-293 cellsEC50 = 0.91 ± 0.08 µM & 0.58 ± 0.08 µM, respectively[6]

Table 2: Stereospecific Anti-inflammatory Effects of EETs

EET Enantiomer/RegioisomerCellular FunctionAssay SystemQuantitative Data (IC50)Reference
11,12-EETInhibition of VCAM-1 expressionTNF-α-activated human endothelial cellsIC50 = 20 nM[7]
11(R),12(S)-EETAnti-inflammatory Pathways-Predominant enantiomer from anti-inflammatory CYP2C8[8]
Racemic 11,12-EETAnti-inflammatory Pathways-Inhibits NF-κB pathway[8]

Signaling Pathways of EETs

The cellular effects of EETs are mediated through various signaling pathways, often initiated by the interaction with a putative G protein-coupled receptor (GPCR). The stereochemistry of the EET molecule is a critical determinant of its ability to activate these downstream cascades.

G Protein-Coupled Receptor (GPCR) Signaling

Evidence suggests that EETs act on a Gs protein-coupled receptor, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including ion channels and transcription factors. The binding of EETs to this putative receptor is stereospecific, as demonstrated by radioligand binding studies showing higher affinity for specific enantiomers[6].

EET_GPCR_Signaling EET EET Enantiomer GPCR Putative Gs-coupled Receptor EET->GPCR Stereospecific Binding AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., Ion Channels, Transcription Factors) PKA->Downstream Phosphorylates

Caption: EET-mediated GPCR signaling pathway.

Modulation of Ion Channels

A primary mechanism by which EETs induce vasodilation is through the activation of large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells. This leads to membrane hyperpolarization and subsequent relaxation. The activation of BKCa channels by EETs is stereoselective, with the 11(R),12(S)-EET enantiomer being a more potent activator than its 11(S),12(R) counterpart[3].

EET_Ion_Channel_Modulation cluster_membrane Cell Membrane BKCa BKCa Channel Hyperpolarization Membrane Hyperpolarization BKCa->Hyperpolarization Leads to EET 11(R),12(S)-EET EET->BKCa Activates Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes

Caption: Stereospecific activation of BKCa channels by EETs.

Anti-inflammatory Signaling

EETs exhibit potent anti-inflammatory effects, in part by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, 11,12-EET has been shown to inhibit the IκB kinase (IKK)-mediated phosphorylation of IκBα, which prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes like VCAM-1[3].

EET_Anti_Inflammatory_Signaling Cytokine Pro-inflammatory Cytokine (e.g., TNF-α) IKK IKK Cytokine->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene EET 11,12-EET EET->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by EETs.

Experimental Protocols

Chiral Separation of EET Enantiomers by HPLC

Objective: To resolve a racemic mixture of EETs into individual enantiomers for subsequent biological assays.

Materials:

  • (±)-EET standard

  • HPLC-grade hexanes

  • HPLC-grade 2-propanol

  • Chiral HPLC column (e.g., Chiralcel OD or Chiralpak AD)[9][10]

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of hexane (B92381) and 2-propanol. A common starting ratio is 99.1:0.9 (v/v) hexane:2-propanol. The exact ratio may need to be optimized depending on the specific EET regioisomer and the column used. Degas the mobile phase thoroughly before use.[9]

  • Sample Preparation: Dissolve the (±)-EET standard in the mobile phase to a concentration of approximately 1 mg/mL.[9]

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

    • Inject the prepared EET sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector, typically at a wavelength of 194 nm[10].

    • Collect the separated enantiomer fractions as they elute from the column.

  • Enantiomeric Purity Assessment: Re-inject the collected fractions onto the chiral column to confirm their enantiomeric purity. The purity of each enantiomer should be >99%[10].

Whole-Cell Patch-Clamp Analysis of EET Effects on BKCa Channels

Objective: To measure the effect of specific EET enantiomers on the activity of BKCa channels in vascular smooth muscle cells.

Materials:

  • Isolated vascular smooth muscle cells

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, pH 7.2)

  • Bath solution (e.g., containing in mM: 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4)

  • EET enantiomer stock solutions

Procedure:

  • Cell Preparation: Isolate vascular smooth muscle cells from a suitable tissue source (e.g., rat coronary arteries) using enzymatic digestion[11]. Plate the cells on glass coverslips and allow them to adhere.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the pipette solution.

  • Whole-Cell Recording:

    • Mount the coverslip with cells in the recording chamber and perfuse with the bath solution.

    • Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (gigaseal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Data Acquisition:

    • Record baseline BKCa channel currents. Currents can be elicited by voltage steps to depolarizing potentials.

    • Perfuse the cell with the bath solution containing the EET enantiomer of interest at the desired concentration.

    • Record the changes in BKCa channel current in the presence of the EET.

  • Data Analysis: Analyze the recorded currents to determine the effect of the EET enantiomer on channel open probability (NPo) and current amplitude[12][13].

Cell Culture and Anti-inflammatory Assay

Objective: To assess the anti-inflammatory effects of EET enantiomers by measuring the inhibition of VCAM-1 expression in endothelial cells.

Materials:

  • Human endothelial cells (e.g., HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Tumor necrosis factor-alpha (TNF-α)

  • EET enantiomer stock solutions

  • Antibodies for VCAM-1 and a loading control (e.g., GAPDH) for Western blotting or an ELISA kit for VCAM-1.

Procedure:

  • Cell Culture:

    • Culture human endothelial cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

    • Passage the cells when they reach 70-80% confluency[14].

  • Experimental Treatment:

    • Seed the cells in multi-well plates and allow them to grow to confluence.

    • Pre-treat the cells with various concentrations of the EET enantiomer for a specified time (e.g., 1 hour).

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a period sufficient to induce VCAM-1 expression (e.g., 6 hours).

  • Assessment of VCAM-1 Expression:

    • Western Blotting: Lyse the cells and determine the protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against VCAM-1 and a loading control. Visualize the protein bands using a secondary antibody conjugated to a detectable enzyme.

    • ELISA: Use a commercially available ELISA kit to quantify the amount of VCAM-1 in the cell lysates or culture supernatant according to the manufacturer's instructions.

  • Data Analysis: Quantify the VCAM-1 expression levels and calculate the IC50 value for the EET enantiomer's inhibition of TNF-α-induced VCAM-1 expression[7].

Conclusion

The stereospecificity of EETs is a fundamental aspect of their biological function. As this guide has detailed, individual enantiomers can exhibit markedly different potencies and even opposing effects on cellular processes such as vasodilation, ion channel activity, and inflammation. For researchers and drug development professionals, a thorough understanding of these stereospecific actions is paramount. The development of stereoselective synthetic methods and analytical techniques for separating and quantifying EET enantiomers will be crucial for advancing our knowledge of their physiological and pathophysiological roles. Ultimately, targeting specific EET enantiomers or the enzymes that produce them holds significant promise for the development of novel therapeutics for a wide range of diseases.

References

14S(15R)-EET Methyl Ester: A Technical Guide to a Cytochrome P450-Derived Eicosanoid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

14S(15R)-Epoxyeicosatrienoic acid methyl ester (14S(15R)-EET methyl ester) is a prominent member of the epoxyeicosatrienoic acids (EETs), a class of bioactive lipid signaling molecules.[1] These nonclassic eicosanoids are derived from the metabolism of arachidonic acid by a specific subset of cytochrome P450 (CYP) enzymes, known as CYP epoxygenases.[2][3] This pathway represents the third major route of arachidonic acid metabolism, alongside the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[4] this compound, an oxylipin, is the esterified form of 14(S),15(R)-EET, a specific stereoisomer produced by CYP2C and CYP2J enzyme subfamilies.[3][5] As transient, locally acting autocrine and paracrine agents, EETs play crucial roles in various physiological processes, particularly within the cardiovascular and renal systems.[1][6] This guide provides a comprehensive overview of this compound, detailing its metabolic pathway, biological activities, signaling mechanisms, and the experimental protocols used for its investigation.

Biosynthesis and Metabolism of 14,15-EET

Arachidonic acid, released from membrane phospholipids (B1166683) by phospholipase A2 (PLA₂), serves as the precursor for EET synthesis. CYP epoxygenases, primarily from the CYP2C and CYP2J families, catalyze the epoxidation of the double bond at the 14,15 position of arachidonic acid to form 14,15-EET.[3][7] This reaction can produce two enantiomers, 14(S),15(R)-EET and 14(R),15(S)-EET.[1]

The biological activity of EETs is tightly regulated by their rapid metabolism. The primary catabolic pathway is the hydrolysis of the epoxide to the less biologically active vicinal diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1] This conversion is catalyzed by the enzyme soluble epoxide hydrolase (sEH).[4][6] The inhibition of sEH is a key therapeutic strategy to enhance the beneficial effects of endogenous EETs by increasing their bioavailability.[6][8]

Beyond hydrolysis by sEH, EETs can undergo further metabolism through several other pathways, including:

  • Incorporation into Phospholipids: EETs can be esterified into the sn-2 position of phospholipids, serving as a potential storage pool for future release.[6][9]

  • β-Oxidation: Chain-shortening of the fatty acid chain.[6][10]

  • Chain Elongation: Addition of two-carbon units to the carboxylic acid end.[6][9]

G AA Arachidonic Acid (from Membrane Phospholipids) CYP Cytochrome P450 Epoxygenases (CYP2C, CYP2J) AA->CYP Epoxidation EET 14(S),15(R)-EET CYP->EET EET_ME This compound EET->EET_ME Esterification sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis Other Other Metabolic Pathways (β-Oxidation, Chain Elongation, Phospholipid Incorporation) EET->Other DHET 14,15-DHET (Less Active) sEH->DHET

Biosynthesis and Metabolism of 14,15-EET.

Quantitative Biological Activity

This compound exhibits potent and specific biological activities, particularly in the vascular system. Its effects have been quantified in various bioassays, highlighting its role as a powerful signaling molecule. The methyl ester form is often used in research due to its increased stability compared to the free acid.[11]

ParameterValueAssay SystemReference
Binding Affinity (Ki) 612.5 nMCompetitive binding assay with [³H]14(15)-EET in isolated guinea pig monocytes.[5][12][13]
Vasodilation (EC50) 4 pMDilation of precontracted isolated canine epicardial arterioles.[5][12][14]
Vasodilation (EC50) 3 pMDilation of precontracted, denuded porcine subepicardial arterioles.[5][12][14]
Cyclooxygenase (COX) Inhibition No inhibitionEnzyme assays and isolated platelets. This is in contrast to its isomer, 14R(15S)-EET.[5][12][15]

Signaling Pathways of 14,15-EET

The biological effects of 14,15-EET and its methyl ester are mediated through multiple complex signaling pathways. While a specific high-affinity G-protein coupled receptor (GPCR) remains elusive, evidence points towards interactions with several signaling cascades that regulate vascular tone, cell growth, and inflammation.[16]

Vasodilation via K+ Channel Activation

A primary mechanism for EET-induced vasodilation is the activation of large-conductance Ca²⁺-activated potassium (BKCa) channels in vascular smooth muscle cells.[6] This activation is thought to involve a G-protein (Gαs), leading to hyperpolarization of the cell membrane.[17] This hyperpolarization closes voltage-gated Ca²⁺ channels, reducing intracellular calcium concentration and causing smooth muscle relaxation.

G cluster_0 Extracellular cluster_1 Vascular Smooth Muscle Cell EET 14,15-EET Receptor Putative Receptor EET->Receptor Gas Gαs Receptor->Gas Activates BKCa BKCa Channel Gas->BKCa Activates K_out K+ Efflux BKCa->K_out Hyper Hyperpolarization K_out->Hyper Ca_channel Voltage-Gated Ca²⁺ Channel (Closed) Hyper->Ca_channel Inhibits Relax Vasorelaxation Ca_channel->Relax Leads to

EET-mediated vasodilation pathway.
Cell Proliferation and Survival Pathways

In addition to its vasoactive effects, 14,15-EET influences cell proliferation and apoptosis, which is of significant interest in cancer biology and tissue repair. Studies have shown that 14,15-EET can activate several interconnected signaling pathways, including:

  • mTORC2/Akt Pathway: 14,15-EET has been shown to inhibit endothelial senescence by promoting the formation of mTOR complex 2 (mTORC2) and subsequent phosphorylation of Akt (Ser473).[18]

  • EGFR, ERK, and PI3K/Akt Pathways: In human carcinoma cells, 14,15-EET stimulates cell proliferation by activating the Epidermal Growth Factor Receptor (EGFR), Extracellular signal-Regulated Kinase (ERK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[19]

  • PPARγ Activation: 14,15-EET can activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in inflammation and metabolism.[19][20]

G EET 14,15-EET EGFR EGFR EET->EGFR Transactivates mTORC2 mTORC2 EET->mTORC2 PPARg PPARγ EET->PPARg PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AKT Akt PI3K->AKT Prolif Cell Proliferation & Anti-Apoptosis ERK->Prolif AKT->Prolif mTORC2->AKT Phosphorylates Gene Gene Expression PPARg->Gene

14,15-EET cell proliferation signaling.

Key Experimental Protocols

The study of this compound and related eicosanoids requires specialized analytical and biological assay techniques.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the standard method for the sensitive and specific quantification of eicosanoids in biological matrices.[21]

Objective: To extract, separate, and quantify this compound from a biological sample (e.g., plasma, cell culture media).

Methodology:

  • Sample Preparation:

    • Spike the sample with a stable isotope-labeled internal standard (e.g., 14,15-EET-d8) to correct for extraction losses.

    • Precipitate proteins using an organic solvent like acetonitrile (B52724) or methanol (B129727).

    • Centrifuge to pellet the precipitate and collect the supernatant.[22]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE column with methanol followed by water.

    • Load the supernatant onto the column.

    • Wash the column with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.

    • Elute the eicosanoids with a high concentration of organic solvent (e.g., methanol or ethyl acetate).[22]

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

    • Inject the sample into a reverse-phase LC system (e.g., C18 column).

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.02% formic acid) and an organic component (e.g., acetonitrile/methanol).

    • Perform detection using a mass spectrometer in negative ionization mode, employing Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The transition from the precursor ion (M-H)⁻ to a specific product ion is monitored for both the analyte and the internal standard.[21][23]

G Sample Biological Sample (e.g., Plasma) Spike Add Internal Standard & Precipitate Proteins Sample->Spike SPE Solid-Phase Extraction (SPE) (Wash & Elute) Spike->SPE Dry Dry & Reconstitute SPE->Dry LC Reverse-Phase LC (Separation) Dry->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS

References

An In-depth Technical Guide to the Anti-inflammatory Properties of 14S(15R)-EET Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14S(15R)-Epoxyeicosatrienoic acid methyl ester (14S(15R)-EET-ME) is a lipid signaling molecule and a cytochrome P450 metabolite of arachidonic acid. As an esterified form of the endogenous epoxide, it offers increased stability for research applications. While epoxyeicosatrienoic acids (EETs) are generally recognized for their vasodilatory and anti-inflammatory effects, the specific actions of the 14S(15R) enantiomer are nuanced and context-dependent. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of 14S(15R)-EET-ME, including its molecular interactions, signaling pathways, and the methodologies used to investigate its effects. While some studies indicate a less potent anti-inflammatory profile compared to other EET regioisomers, emerging evidence suggests protective roles in specific inflammatory contexts, particularly within the cardiovascular and neurological systems. This document aims to consolidate the available data, clarify the experimental basis for its reported activities, and provide detailed insights for researchers in the field.

Core Concepts and Quantitative Data

14S(15R)-EET-ME exerts its biological effects through interactions with various cellular components. The following table summarizes the available quantitative data for 14S(15R)-EET methyl ester and its corresponding acid. It is important to note the limited availability of specific anti-inflammatory IC50 values for the 14S(15R) enantiomer, with much of the literature focusing on other regioisomers or the racemic mixture.

ParameterValueSpecies/SystemDescriptionReference
Binding Affinity (Ki) 612.5 nMGuinea Pig MonocytesCompetitive binding assay using [3H]14(15)-EET, indicating affinity for a putative receptor on immune cells.[1]
Vasodilation (EC50) 4 pMCanine Epicardial Arterioles (precontracted)Demonstrates potent vasodilatory effects on coronary microvessels.
Vasodilation (EC50) 3 pMPorcine Subepicardial Arterioles (denuded)Highlights potent vasodilatory action, independent of the endothelium in this model.[2]

Key Signaling Pathways in Inflammation

The anti-inflammatory and cytoprotective effects of this compound are mediated through a complex network of signaling pathways. While it may not be a potent inhibitor of all inflammatory responses, its activity in specific pathways highlights its potential for therapeutic intervention in certain disease states.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

One of the key mechanisms through which 14,15-EET is proposed to exert anti-inflammatory effects is via the activation of PPARγ, a nuclear receptor that plays a critical role in the negative regulation of macrophage activation and inflammatory gene expression.

PPARg_Activation 14S(15R)-EET-ME 14S(15R)-EET-ME Intracellular Esterases Intracellular Esterases 14S(15R)-EET-ME->Intracellular Esterases 14S(15R)-EET 14S(15R)-EET Intracellular Esterases->14S(15R)-EET PPARg PPARg 14S(15R)-EET->PPARg Binds & Activates PPRE PPRE PPARg->PPRE Heterodimerizes with RXR and binds to RXR RXR RXR->PPRE Anti-inflammatory Gene Transcription Anti-inflammatory Gene Transcription PPRE->Anti-inflammatory Gene Transcription Initiates

PPARγ Signaling Pathway Activation by 14S(15R)-EET.
Inhibition of NF-κB Signaling

While some studies report that 14,15-EET does not inhibit TNF-α-induced VCAM-1 expression (a process heavily dependent on NF-κB), other evidence suggests that EETs, in general, can suppress NF-κB activation.[3] This discrepancy may be due to cell-type specific effects or different inflammatory stimuli. The putative mechanism involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NF-kB NF-kB IkBa->NF-kB Releases NF-kB_n NF-kB NF-kB->NF-kB_n Translocates 14S(15R)-EET-ME 14S(15R)-EET-ME 14S(15R)-EET-ME->IKK Inhibits Inflammatory Genes Inflammatory Genes NF-kB_n->Inflammatory Genes Activates Transcription

Proposed Inhibition of the NF-κB Signaling Pathway.
Modulation of Monocyte Signaling via a Putative GPCR

14S(15R)-EET has been shown to bind to a specific, high-affinity site on guinea pig mononuclear cells, which is suggested to be a G-protein coupled receptor (GPCR). This interaction is proposed to initiate a signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA), which can modulate cellular responses.

Monocyte_Signaling 14S(15R)-EET-ME 14S(15R)-EET-ME Putative GPCR Putative GPCR 14S(15R)-EET-ME->Putative GPCR Binds to Adenylyl Cyclase Adenylyl Cyclase Putative GPCR->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Effects Downstream Effects PKA->Downstream Effects Modulates

Putative GPCR Signaling Cascade in Monocytes.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to assess the anti-inflammatory properties of compounds like this compound.

VCAM-1 Expression Assay

This assay quantifies the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells, a key marker of vascular inflammation.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 96-well plates.

  • Pre-treatment: Cells are pre-treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).

  • Stimulation: Endothelial cells are then stimulated with an inflammatory agonist, such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 10 ng/mL), for a duration sufficient to induce VCAM-1 expression (e.g., 4-6 hours).

  • Detection (ELISA-based):

    • Cells are fixed with a suitable fixative (e.g., 1% paraformaldehyde).

    • Non-specific binding is blocked with a blocking buffer (e.g., 1% BSA in PBS).

    • Cells are incubated with a primary antibody specific for human VCAM-1.

    • Following washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

    • A chromogenic substrate is added, and the absorbance is measured using a plate reader. The intensity of the color is proportional to the amount of VCAM-1 expressed.

VCAM1_Workflow A Culture HUVECs to Confluence B Pre-treat with 14S(15R)-EET-ME or Vehicle A->B C Stimulate with TNF-α B->C D Fix and Block Cells C->D E Incubate with Primary anti-VCAM-1 Antibody D->E F Incubate with HRP-conjugated Secondary Antibody E->F G Add Chromogenic Substrate and Measure Absorbance F->G

Workflow for VCAM-1 Expression Assay.
Monocyte Adhesion Assay

This assay measures the functional consequence of adhesion molecule expression by quantifying the attachment of monocytes to a monolayer of endothelial cells.

  • Endothelial Cell Preparation: HUVECs are cultured to confluence in 96-well plates and treated with this compound and TNF-α as described in the VCAM-1 expression assay.

  • Monocyte Labeling: A monocytic cell line (e.g., U937 or THP-1) is labeled with a fluorescent dye such as Calcein-AM.

  • Co-incubation: The fluorescently labeled monocytes are added to the endothelial cell monolayer and incubated for a defined period (e.g., 30-60 minutes) to allow for adhesion.

  • Washing: Non-adherent monocytes are removed by gentle washing with a suitable buffer.

  • Quantification: The fluorescence of the remaining adherent monocytes is measured using a fluorescence plate reader. A decrease in fluorescence in the wells treated with this compound would indicate an anti-inflammatory effect.

Monocyte_Adhesion_Workflow A Prepare and Treat Endothelial Cell Monolayer B Label Monocytes with Fluorescent Dye A->B C Co-incubate Labeled Monocytes with Endothelial Cells B->C D Wash to Remove Non-adherent Monocytes C->D E Measure Fluorescence of Adherent Monocytes D->E

Workflow for Monocyte Adhesion Assay.
NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

  • Cell Transfection: A suitable cell line (e.g., HEK293T) is transiently co-transfected with two plasmids:

    • A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.

    • A control plasmid constitutively expressing Renilla luciferase, used for normalization of transfection efficiency.

  • Treatment: After allowing for plasmid expression (e.g., 24 hours), the cells are pre-treated with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Cells are lysed using a passive lysis buffer.

  • Luciferase Measurement: The activity of both firefly and Renilla luciferases is measured sequentially in the cell lysate using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of NF-κB transcriptional activity.

NFkB_Luciferase_Workflow A Co-transfect Cells with NF-κB Reporter and Control Plasmids B Treat with 14S(15R)-EET-ME and TNF-α A->B C Lyse Cells B->C D Measure Firefly and Renilla Luciferase Activity C->D E Normalize and Analyze Data D->E

Workflow for NF-κB Luciferase Reporter Assay.
PPARγ Transactivation Assay

This assay measures the ability of a compound to activate the transcriptional activity of PPARγ.

  • Cell Transfection: A suitable cell line is co-transfected with:

    • An expression vector for human PPARγ.

    • A reporter plasmid containing the firefly luciferase gene driven by a promoter with PPAR response elements (PPREs).

    • A Renilla luciferase control plasmid.

  • Treatment: Transfected cells are treated with this compound, a known PPARγ agonist (positive control, e.g., rosiglitazone), or vehicle.

  • Cell Lysis and Luciferase Measurement: This is performed as described in the NF-κB luciferase reporter assay.

  • Data Analysis: An increase in the normalized firefly luciferase activity indicates activation of PPARγ.

PPARg_Assay_Workflow A Co-transfect Cells with PPARγ Expression, PPRE Reporter, and Control Plasmids B Treat with 14S(15R)-EET-ME or Controls A->B C Lyse Cells B->C D Measure Firefly and Renilla Luciferase Activity C->D E Normalize and Analyze Data D->E

Workflow for PPARγ Transactivation Assay.

Discussion and Future Directions

The anti-inflammatory properties of this compound present a complex and context-dependent profile. While it demonstrates potent vasodilatory effects, its direct anti-inflammatory actions, particularly in models of cytokine-induced vascular inflammation, appear to be less pronounced than other EET regioisomers.[3] In some assays, such as the inhibition of TNF-α-induced VCAM-1 expression, 14,15-EET has been reported to be inactive.[3]

However, the story is not entirely straightforward. There is evidence to suggest that in other contexts, such as hypoxia-induced inflammation or in certain disease models like Kawasaki disease, 14,15-EET plays a protective, anti-inflammatory role.[4][5] This suggests that the cellular environment and the nature of the inflammatory stimulus are critical determinants of its activity.

The signaling pathways implicated in its actions, including the activation of PPARγ and the potential modulation of NF-κB and cAMP-PKA pathways, provide plausible mechanisms for its observed effects. The activation of PPARγ is a particularly promising avenue for its anti-inflammatory and metabolic benefits.

For drug development professionals, this compound represents a tool to probe these specific pathways. Its differential activity compared to other EETs can be exploited to understand the specific structural requirements for engaging different anti-inflammatory signaling cascades. Future research should focus on:

  • Clarifying the context-dependent anti-inflammatory effects: A systematic comparison of the effects of this compound under different inflammatory stimuli and in various cell types is needed to build a more complete picture of its activity profile.

  • Identifying and characterizing the putative GPCR: Elucidation of the structure and function of the monocyte receptor that binds 14,15-EET would be a significant breakthrough in understanding its immunomodulatory roles.

  • In vivo studies: More extensive in vivo studies in relevant disease models are required to translate the in vitro findings and to assess the therapeutic potential of targeting the pathways modulated by this compound.

References

An In-depth Technical Guide to the Biosynthesis and Metabolism of Epoxyeicosatrienoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a class of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] These nonclassic eicosanoids are potent autocrine and paracrine mediators, playing crucial roles in a variety of physiological processes, particularly within the cardiovascular and renal systems.[1][3] EETs are known to modulate ion transport, gene expression, inflammation, and vascular tone, contributing to effects such as vasorelaxation and anti-inflammatory responses.[1][4] Their biological activity is tightly regulated by their metabolic conversion to less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[5][6] This guide provides a comprehensive technical overview of the biosynthesis and metabolism of EETs, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, to support ongoing research and drug development efforts in this field.

Biosynthesis of Epoxyeicosatrienoic Acids

The synthesis of EETs is initiated by the release of arachidonic acid from the sn-2 position of cellular phospholipids, a reaction catalyzed by phospholipase A₂-type enzymes.[2][6] The liberated arachidonic acid is then metabolized by a specific subset of cytochrome P450 enzymes, primarily from the CYP2C and CYP2J families, which act as epoxygenases.[7][8] These enzymes introduce an epoxide group across one of the four double bonds of arachidonic acid, leading to the formation of four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2][9] Each of these regioisomers can exist as two stereoisomers (R/S enantiomers).[10]

The expression of CYP2C and CYP2J isoforms is tissue-specific, with notable presence in the endothelium, heart, kidney, and liver, which dictates the local production of EETs.[7][11] While CYP epoxygenases can produce all four regioisomers, they often exhibit a preference, with 11,12-EET and 14,15-EET being the most abundant products in many mammalian tissues.[10][12]

Key Enzymes in EET Biosynthesis
Enzyme FamilyKey IsoformsPrimary EET Regioisomers ProducedTissue Distribution
Cytochrome P450 2C (CYP2C) CYP2C8, CYP2C911,12-EET, 14,15-EETEndothelium, Kidney, Liver[7][9]
Cytochrome P450 2J (CYP2J) CYP2J211,12-EET, 14,15-EETHeart, Endothelium[7][9]

Metabolism of Epoxyeicosatrienoic Acids

The biological actions of EETs are transient, as they are rapidly metabolized through several pathways. The primary route of inactivation is the enzymatic hydrolysis of the epoxide to a vicinal diol, a reaction catalyzed by soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2.[6][13] This conversion results in the formation of the corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally considered to be less biologically active.[5][13]

The inhibition of sEH has become a significant therapeutic target, as it can elevate endogenous EET levels and prolong their beneficial effects.[5]

Beyond sEH-mediated hydrolysis, EETs can undergo metabolism through other pathways, including:

  • Incorporation into Phospholipids: EETs can be esterified into the sn-2 position of phospholipids, serving as a potential storage pool that can be released upon cellular stimulation.[1][3]

  • β-Oxidation and Chain Elongation: Similar to other fatty acids, EETs can be metabolized through β-oxidation and chain elongation, particularly when sEH activity is low or inhibited.[14]

  • Further Oxidation: EETs can be further metabolized by other enzymes, including cyclooxygenases (COX), although this is a minor pathway.[14]

Quantitative Data on EET Metabolism

While specific kinetic parameters can vary depending on the experimental conditions and the specific enzyme isoform, the following table summarizes representative data for sEH activity.

Substrate (EET Regioisomer)EnzymeKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
14,15-EETMurine sEH2.5187.2 x 106[15]
11,12-EETMurine sEH4.0102.5 x 106[15]
8,9-EETMurine sEH6.058.3 x 105[15]
5,6-EETMurine sEH>50--[14]

Note: 5,6-EET is a poor substrate for sEH.[14]

Tissue Concentrations of EETs and DHETs

The concentrations of EETs and DHETs can vary significantly between different tissues and physiological states. The following table provides a summary of reported concentrations in human plasma.

AnalyteConcentration Range (ng/mL)Reference
8,9-EETUndetectable - 1.5[8]
11,12-EETUndetectable - 2.0[8]
14,15-EETUndetectable - 2.5[8]
8,9-DHET0.5 - 5.0[8]
11,12-DHET1.0 - 10.0[8]
14,15-DHET1.0 - 15.0[8]

Note: These values can be influenced by various factors, including diet and disease state.

Signaling Pathways of Epoxyeicosatrienoic Acids

EETs exert their biological effects by activating a variety of signaling pathways. While a specific high-affinity G-protein coupled receptor (GPCR) for EETs has yet to be definitively identified, evidence suggests their involvement in GPCR-mediated signaling.[16] Downstream of receptor activation, EETs have been shown to modulate the activity of several key signaling molecules, including mitogen-activated protein kinases (MAPKs) such as ERK1/2, and the PI3K/Akt pathway.[17][18][19] These pathways, in turn, regulate a wide range of cellular processes, including cell proliferation, migration, and apoptosis.[19]

EET_Signaling_Pathway EETs EETs GPCR Putative GPCR EETs->GPCR Activation G_alpha_s Gαs GPCR->G_alpha_s Activation PI3K PI3K GPCR->PI3K Activation AC Adenylyl Cyclase G_alpha_s->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (Vasodilation, Anti-inflammation, Cell Proliferation) PKA->Cellular_Response Akt Akt PI3K->Akt Activation ERK ERK1/2 Akt->ERK Activation ERK->Cellular_Response

Experimental Protocols

Measurement of CYP Epoxygenase Activity

This protocol outlines a general method for determining CYP epoxygenase activity in microsomal preparations.

1. Preparation of Microsomes:

  • Homogenize liver or other tissue samples in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA and 20% glycerol).[20]

  • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.[21]

  • Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., BCA assay).[22]

2. Incubation:

  • Prepare a reaction mixture containing microsomal protein (e.g., 0.1-0.5 mg/mL), arachidonic acid (e.g., 50 µM), and a buffer (e.g., 0.12 M potassium phosphate buffer with 5 mM MgCl₂).[22]

  • To minimize the breakdown of newly formed EETs, a soluble epoxide hydrolase inhibitor (e.g., t-AUCB at 5 µM) can be included in the incubation.[22]

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding NADPH to a final concentration of 1 mM.[22]

  • Incubate at 37°C for a specified time (e.g., 20 minutes).[22]

  • Terminate the reaction by placing the samples on ice and adding a solvent like methanol (B129727) or ethyl acetate (B1210297) to precipitate the protein and extract the lipids.[19]

3. Sample Extraction and Analysis:

  • Add an internal standard (e.g., a deuterated EET) to the sample for quantification.[1]

  • Extract the lipids using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction.[1][8]

  • Analyze the extracted lipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the different EET regioisomers.[1][8]

CYP_Epoxygenase_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Tissue Tissue Homogenization Centrifugation1 Low-Speed Centrifugation Tissue->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Microsomes Microsomal Pellet Centrifugation2->Microsomes Reaction_Mix Prepare Reaction Mix (Microsomes, Arachidonic Acid, Buffer) Microsomes->Reaction_Mix Add_NADPH Initiate with NADPH Reaction_Mix->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Terminate Terminate Reaction Incubate->Terminate Extraction Lipid Extraction Terminate->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification of EETs LC_MS->Quantification

Measurement of Soluble Epoxide Hydrolase Activity

This protocol describes a common fluorescence-based assay for measuring sEH activity.

1. Reagents and Materials:

  • Soluble Epoxide Hydrolase Cell-Based Assay Kit (e.g., from Cayman Chemical) or individual reagents.[23]

  • Fluorescent substrate for sEH (e.g., Epoxy Fluor 7).[23]

  • Cell or cytosol preparations.

  • 96-well microplate.

  • Fluorescence plate reader.

2. Cell/Cytosol Preparation:

  • For cell-based assays, culture cells to the desired confluency and prepare a cell suspension.[6]

  • For cytosol preparations, homogenize tissue and prepare the cytosolic fraction by centrifugation.[6]

  • Determine the protein concentration of the cytosol.

3. Assay Procedure:

  • To the wells of a 96-well plate, add the cell suspension or diluted cytosol.[6]

  • Prepare a solution of the fluorescent sEH substrate.[23]

  • Add the substrate solution to each well to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).[6]

  • The hydrolysis of the substrate by sEH will produce a fluorescent product.[23]

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of Epoxy Fluor 7).[23][24]

4. Data Analysis:

  • Generate a standard curve using a known concentration of the fluorescent product.

  • Calculate the sEH activity in the samples based on the rate of fluorescent product formation and normalize to the protein concentration.

sEH_Activity_Assay_Workflow Sample_Prep Prepare Cell Suspension or Cytosol Plate_Setup Add Sample to 96-Well Plate Sample_Prep->Plate_Setup Add_Substrate Add Fluorescent sEH Substrate Plate_Setup->Add_Substrate Incubate Incubate at Room Temperature Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Data_Analysis Calculate sEH Activity Measure_Fluorescence->Data_Analysis

LC-MS/MS Analysis of EETs and DHETs

This protocol provides a general workflow for the quantification of EETs and DHETs in biological samples.

1. Sample Preparation:

  • To a plasma or tissue homogenate sample, add a mixture of deuterated internal standards for each EET and DHET to be quantified.[1][8]

  • Perform lipid extraction using a method such as a modified Bligh and Dyer extraction or solid-phase extraction (SPE).[1][8]

  • For the analysis of total EETs and DHETs (free and esterified), a saponification step (alkaline hydrolysis) is required to release the fatty acids from phospholipids.[8]

2. Derivatization (Optional but Recommended for Increased Sensitivity):

  • To enhance ionization efficiency and sensitivity in positive ion mode mass spectrometry, the carboxylic acid group of the EETs and DHETs can be derivatized. A common method is amide coupling to a permanently charged group like 1-(4-Aminomethyl)phenyl)pyridine-1-ium chloride (AMPP).[25]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reverse-phase column for the separation of the different regioisomers.[1]

    • Employ a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) or methanol with a modifier like formic acid.

  • Tandem Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in positive or negative ion mode, depending on whether derivatization was performed.

    • Use Selected Reaction Monitoring (SRM) for high sensitivity and specificity, monitoring the transitions from the precursor ion to specific product ions for each analyte and internal standard.[25]

4. Data Analysis:

  • Integrate the peak areas for each analyte and its corresponding internal standard.

  • Generate a calibration curve using known concentrations of analytical standards.

  • Calculate the concentration of each EET and DHET in the original sample based on the peak area ratios and the calibration curve.

LCMS_Workflow Sample Biological Sample (Plasma, Tissue) Add_IS Add Internal Standards Sample->Add_IS Extraction Lipid Extraction (LLE or SPE) Add_IS->Extraction Saponification Saponification (Optional) Extraction->Saponification Derivatization Derivatization (Optional) Saponification->Derivatization LC_Separation LC Separation (C18 Column) Derivatization->LC_Separation MS_Detection MS/MS Detection (SRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Implications for Drug Development

The central role of the EET pathway in regulating inflammation and vascular tone has made it an attractive target for drug development.[4] The primary strategy has focused on inhibiting soluble epoxide hydrolase (sEH) to increase the levels and prolong the half-life of endogenous EETs.[5] Numerous potent and selective sEH inhibitors have been developed and have shown promise in preclinical models of cardiovascular and inflammatory diseases.[4][5]

Furthermore, the development of stable EET analogs that are resistant to sEH-mediated hydrolysis represents another promising therapeutic avenue. These analogs could mimic the beneficial effects of endogenous EETs with improved pharmacokinetic properties.

Conclusion

The biosynthesis and metabolism of epoxyeicosatrienoic acids represent a critical signaling pathway with profound implications for human health and disease. A thorough understanding of the enzymes involved, the factors regulating EET and DHET levels, and the downstream signaling cascades is essential for advancing research and developing novel therapeutics. This technical guide provides a foundational resource for professionals in the field, offering key quantitative data, detailed experimental methodologies, and visual representations of the core biological processes. Continued investigation into this complex lipid signaling network holds the potential to unlock new treatments for a range of cardiovascular, inflammatory, and other disorders.

References

The Enigmatic Interaction of 14S(15R)-EET Methyl Ester with G-protein Coupled Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid formed by cytochrome P450 epoxygenases, are potent signaling lipids with diverse physiological roles, including vasodilation and anti-inflammatory responses. The 14S(15R) stereoisomer of the 14,15-EET methyl ester has demonstrated significant biological activity, believed to be mediated through G-protein coupled receptors (GPCRs). This technical guide provides an in-depth analysis of the current understanding of the interaction between 14S(15R)-EET methyl ester and GPCRs, summarizing key quantitative data, outlining experimental methodologies, and visualizing the proposed signaling pathways. While a specific high-affinity receptor remains elusive, compelling evidence points towards a Gs alpha subunit-dependent mechanism.

Quantitative Data Summary

The interaction of this compound and related compounds with putative GPCRs has been quantified through various binding and functional assays. The following table summarizes the key metrics from published studies.

CompoundAssay TypeCell/Tissue TypeParameterValueReference
This compoundCompetitive Radioligand BindingIsolated guinea pig monocytesKi612.5 nM[1][2][3]
This compoundVasodilationPrecontracted isolated canine epicardial arteriolesEC504 pM[1][2][3]
This compoundVasodilationPrecontracted denuded porcine subepicardial arteriolesEC503 pM[1][2][3]
14(R),15(S)-[3H]EETSaturation Radioligand BindingGuinea pig mononuclear cell membranesKd5.7 nM[4]
14(R),15(S)-[3H]EETSaturation Radioligand BindingGuinea pig mononuclear cell membranesBmax2.4 pmol/mg protein[4]
14(S),15(R)-EETCompetitive Radioligand BindingGuinea pig mononuclear cell membranesKi6.3 nM[4]

Experimental Protocols

The quantitative data presented above were generated using a variety of specialized experimental techniques. Below are detailed overviews of the key methodologies employed.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

  • Workflow:

    • Membrane Preparation: Isolation of cell membranes from a relevant source, such as guinea pig monocytes, which endogenously express the putative EET receptor.

    • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled EET analogue (e.g., [3H]14(15)-EET).

    • Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

    • Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

    • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

G cluster_workflow Competitive Radioligand Binding Assay Workflow Membrane\nPreparation Membrane Preparation Incubation Incubation Membrane\nPreparation->Incubation Isolated Membranes Competition Competition Incubation->Competition Add Radioligand Separation Separation Competition->Separation Add Competitor Quantification Quantification Separation->Quantification Filtration Data Analysis Data Analysis Quantification->Data Analysis Radioactivity Count Ki Value Ki Value Data Analysis->Ki Value Cheng-Prusoff

Competitive Radioligand Binding Assay Workflow

Isolated Arteriole Vasodilation Assay

This ex vivo functional assay measures the ability of a compound to induce relaxation in pre-constricted blood vessels, providing a measure of its potency (EC50).

  • Workflow:

    • Vessel Isolation: Small arteries (e.g., canine epicardial or porcine subepicardial arterioles) are carefully dissected and mounted in a myograph chamber.

    • Pre-constriction: The arterioles are stimulated with a vasoconstrictor (e.g., a thromboxane (B8750289) mimic) to induce a stable level of contraction.

    • Drug Application: Cumulative concentrations of this compound are added to the chamber.

    • Response Measurement: The changes in vessel diameter (dilation) are continuously recorded.

    • Data Analysis: A dose-response curve is constructed by plotting the percentage of relaxation against the log concentration of the compound. The EC50, the concentration that produces 50% of the maximal response, is then determined.

G cluster_workflow Isolated Arteriole Vasodilation Assay Workflow Vessel\nIsolation Vessel Isolation Pre-constriction Pre-constriction Vessel\nIsolation->Pre-constriction Mounted Arteriole Drug Application Drug Application Pre-constriction->Drug Application Constricted Vessel Response\nMeasurement Response Measurement Drug Application->Response\nMeasurement Cumulative Doses Data Analysis Data Analysis Response\nMeasurement->Data Analysis Diameter Change EC50 Value EC50 Value Data Analysis->EC50 Value Dose-Response Curve

Isolated Arteriole Vasodilation Assay Workflow

Signaling Pathways

While the specific GPCR that binds this compound with high affinity is yet to be definitively identified, a significant body of evidence suggests that its downstream effects are mediated through the activation of a Gs alpha (Gsα) subunit-coupled receptor. This leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).

The proposed signaling cascade is as follows:

  • Receptor Binding: this compound binds to its putative GPCR on the cell surface.

  • G-protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein and the exchange of GDP for GTP on the Gsα subunit.

  • Adenylyl Cyclase Activation: The activated Gsα-GTP complex dissociates from the βγ subunits and binds to and activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP, leading to an increase in intracellular cAMP levels.

  • PKA Activation: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits.

  • Downstream Effects: The free catalytic subunits of PKA are now active and can phosphorylate various downstream target proteins, leading to the observed physiological effects, such as vasodilation through the activation of potassium channels.

G 14S(15R)-EET\nMethyl Ester 14S(15R)-EET Methyl Ester Putative GPCR Putative GPCR 14S(15R)-EET\nMethyl Ester->Putative GPCR Binds to Gs Protein (inactive) Gs Protein (inactive) Putative GPCR->Gs Protein (inactive) Activates Gs Protein (active) Gs Protein (active) Gs Protein (inactive)->Gs Protein (active) GDP -> GTP Adenylyl Cyclase Adenylyl Cyclase Gs Protein (active)->Adenylyl Cyclase Stimulates cAMP cAMP Adenylyl Cyclase->cAMP ATP -> cAMP PKA PKA cAMP->PKA Activates Physiological Effects\n(e.g., Vasodilation) Physiological Effects (e.g., Vasodilation) PKA->Physiological Effects\n(e.g., Vasodilation) Phosphorylates Targets

Proposed Gsα-mediated signaling pathway

The Ongoing Search for the EET Receptor

Despite the compelling evidence for a GPCR-mediated mechanism of action for EETs, the identification of a specific high-affinity receptor has been a significant challenge in the field. Extensive screening efforts, including radioligand binding assays against known receptors, functional screening of hundreds of orphan GPCRs in various expression systems (e.g., Xenopus oocytes), and β-arrestin recruitment assays, have not yet yielded a definitive candidate. This suggests that the EET receptor may be a novel or atypical GPCR, or that EETs may interact with multiple receptors with varying affinities to produce their diverse physiological effects.

Conclusion

This compound is a potent lipid signaling molecule that elicits significant physiological responses, most notably vasodilation, at picomolar concentrations. The available data strongly support a mechanism involving the activation of a Gsα-coupled receptor, leading to increased intracellular cAMP and PKA activation. However, the identity of the specific GPCR remains an open and critical question in the field. Further research, potentially employing novel receptor identification strategies, is necessary to fully elucidate the molecular targets of this important class of signaling lipids. This will be crucial for the development of novel therapeutic agents that can harness the beneficial effects of EETs.

References

Methodological & Application

Application Note: In Vitro Vasoreactivity Assay Using 14S(15R)-EET Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid by cytochrome P450 epoxygenases.[1][2] They are primarily produced by the vascular endothelium and act as endothelium-derived hyperpolarizing factors (EDHFs), playing a crucial role in regulating vascular tone.[1][2] Among the various regioisomers, 14,15-EET is a potent vasodilator.[1][3] The 14(S),15(R) stereoisomer is noted to be more potent than its 14(R),15(S) counterpart.[4][5] Studies have shown that 14S(15R)-EET methyl ester retains full vasodilatory activity, comparable to its free acid form, making it a valuable tool for vascular reactivity studies.[4][5][6] This protocol details the use of a wire myograph system to perform an in vitro vasoreactivity assay to characterize the effects of this compound on isolated small resistance arteries.

Mechanism of Action

14,15-EET induces vasodilation primarily by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[1][3][6] This activation is believed to be mediated through a G-protein coupled receptor, likely Gs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[7][8] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates and opens the BKCa channels.[8][9] The efflux of potassium ions (K+) through these channels leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, smooth muscle relaxation and vasodilation.[3][6]

G cluster_VSCM Vascular Smooth Muscle Cell EET 14S(15R)-EET Methyl Ester Receptor Putative GPCR EET->Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates BKCa BKCa Channel (Inactive) PKA->BKCa Phosphorylates BKCa_A BKCa Channel (Active) K_out K+ Efflux BKCa_A->K_out Hyper Hyperpolarization K_out->Hyper Relax Vasorelaxation Hyper->Relax

Caption: Signaling pathway for this compound-induced vasorelaxation.

Experimental Protocol

This protocol is designed for a four-channel wire myograph system and is optimized for small resistance arteries (e.g., third- to fifth-order rat mesenteric arteries).[10]

1. Materials and Reagents

Reagent/MaterialSpecifications
This compoundStock solution in ethanol (B145695) (e.g., 10 mM)
Phenylephrine (B352888) (PE)For pre-constriction
Acetylcholine (B1216132) (ACh)To check endothelium integrity
Potassium Chloride (KCl)For high-potassium solution and viability check
Physiological Salt Solution (PSS)Krebs-Henseleit Solution
Deionized WaterHigh purity
EthanolFor stock solution preparation
Gas Mixture95% O₂ / 5% CO₂

Table 1: Krebs-Henseleit Solution Composition (for 1 L)

ComponentMolar Concentration (mM)Weight (g)
NaCl118.06.90
KCl4.70.35
KH₂PO₄1.10.15
MgSO₄·7H₂O1.20.29
CaCl₂·2H₂O2.50.37
NaHCO₃25.02.10
Glucose11.01.98

Note: Prepare a high-potassium PSS (KPSS) by substituting an equimolar amount of NaCl with KCl.

2. Equipment

  • Wire Myograph System (e.g., DMT, Radnoti)

  • Dissecting microscope

  • Force transducer and data acquisition system

  • Circulating water bath (37°C)

  • Surgical instruments (forceps, micro-scissors)

  • Petri dish

3. Experimental Workflow

G A 1. Vessel Dissection Isolate 2mm arterial segments B 2. Mounting Mount segments on myograph wires A->B C 3. Equilibration 40-60 min in PSS at 37°C B->C D 4. Viability Check Challenge with KPSS C->D E 5. Endothelium Integrity Relaxation with Acetylcholine D->E F 6. Pre-constriction Contract with Phenylephrine (to ~80% max) E->F G 7. Concentration-Response Cumulative addition of this compound F->G H 8. Data Acquisition & Analysis Record tension and calculate EC50/Emax G->H

Caption: Workflow for the in vitro vasoreactivity assay using a wire myograph.

4. Step-by-Step Procedure

4.1. Preparation

  • Prepare fresh Krebs-Henseleit PSS and KPSS solutions on the day of the experiment.

  • Calibrate the myograph system according to the manufacturer's instructions.

  • Start the circulating water bath to bring the myograph chambers to 37°C.[11]

  • Continuously bubble all solutions with a 95% O₂ / 5% CO₂ gas mixture to maintain a pH of ~7.4.[11][12]

4.2. Vessel Dissection and Mounting

  • Humanely euthanize the animal (e.g., rat) according to approved institutional protocols.

  • Excise the mesenteric arcade and place it in a petri dish filled with ice-cold PSS.[11]

  • Under a dissecting microscope, carefully dissect a third- or fourth-order resistance artery, cleaning away excess adipose and connective tissue.

  • Cut the cleaned artery into 2 mm long segments.[13]

  • Mount each arterial segment onto the two small wires of the myograph chamber.[11]

4.3. Equilibration and Viability Testing

  • Allow the mounted vessels to equilibrate in the PSS-filled chambers for 40-60 minutes at 37°C.[11]

  • After equilibration, perform a "wake-up" protocol by challenging the vessels with KPSS. Replace the PSS with KPSS, wait for the contraction to plateau, and then wash out with PSS. Repeat this step two to three times until a stable contractile response is achieved. This confirms tissue viability.[11]

4.4. Assessment of Endothelial Integrity

  • Pre-constrict the vessels with a submaximal concentration of phenylephrine (PE), typically the EC₈₀, to achieve a stable contraction plateau.

  • Add a single high concentration of acetylcholine (ACh, e.g., 10 µM) to the chamber.

  • A relaxation of >80% of the pre-constricted tone indicates intact endothelium. Vessels with compromised endothelium should be excluded.

  • Wash the vessels thoroughly with PSS to return to baseline tension.

4.5. Vasoreactivity Assay: Concentration-Response Curve

  • Pre-constrict the vessels again with the same concentration of PE to achieve a stable plateau.

  • Once the contraction is stable, begin the cumulative addition of this compound. Start with a low concentration (e.g., 1 nM) and increase in a logarithmic fashion (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) until a maximal relaxation is observed or the concentration-response curve plateaus. The typical ED₅₀ for 14,15-EET is around 1 µM.[4][5]

  • Allow the relaxation at each concentration to stabilize before adding the next dose.

5. Data Presentation and Analysis

Record the tension continuously throughout the experiment. Express the relaxation response at each concentration of this compound as a percentage of the pre-constriction induced by phenylephrine.

Formula for % Relaxation: % Relaxation = 100 * (Tension_PE - Tension_EET) / (Tension_PE - Tension_Baseline)

Plot the % Relaxation against the log concentration of this compound to generate a concentration-response curve. Use a non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal relaxation).

Table 2: Summary of Experimental Parameters and Expected Data

ParameterDescriptionTypical Value/Range
Vessel Type Source of resistance arteryRat mesenteric artery (150-250 µm)[10]
Temperature Temperature of the myograph chamber37°C[11]
Gas Mixture For oxygenation and pH balance95% O₂ / 5% CO₂[11]
Pre-constriction Agent Agonist to induce vessel tonePhenylephrine (EC₈₀)
EET Concentration Range Range for concentration-response curve10⁻⁹ M to 10⁻⁵ M
EC₅₀ Potency of this compound~ 1 µM[4]
Eₘₐₓ Maximum relaxation effect> 80%

This comprehensive protocol provides a robust framework for assessing the vasorelaxant properties of this compound. Adherence to these steps will ensure the generation of reliable and reproducible data for researchers in pharmacology and drug development.

References

Application Note and Protocol: Quantification of 14S(15R)-EET Methyl Ester in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid by cytochrome P450 epoxygenases.[1] The 14,15-EET regioisomer, and specifically the 14S,15R-enantiomer, is a potent vasodilator and exhibits anti-inflammatory properties, making it a molecule of significant interest in cardiovascular and inflammation research.[2] While EETs are typically found as free acids or esterified in phospholipids, their methyl esters are often synthesized for use as analytical standards or in experimental studies. This document provides a detailed protocol for the quantification of 14S(15R)-EET methyl ester in plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol includes sample preparation, derivatization, and optimized LC-MS/MS parameters.

Signaling Pathway of 14,15-EET

14,15-EET exerts its biological effects through various signaling pathways. It can activate G-protein coupled receptors (GPCRs) on the cell membrane, leading to the activation of adenylyl cyclase (AC), production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3] Additionally, 14,15-EET signaling can involve the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of downstream pathways such as the ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.[4]

14,15-EET Signaling Pathway 14,15-EET 14,15-EET GPCR GPCR 14,15-EET->GPCR EGFR EGFR 14,15-EET->EGFR transactivation AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cell_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Cell_Response ERK ERK Pathway EGFR->ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt ERK->Cell_Response PI3K_Akt->Cell_Response

Caption: Simplified signaling pathway of 14,15-EET.

Experimental Workflow

The overall workflow for the quantification of this compound in plasma involves several key steps: sample preparation including protein precipitation and lipid extraction, derivatization of the free acid to its methyl ester, followed by LC-MS/MS analysis and data processing.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample (with Internal Standard) protein_precipitation Protein Precipitation (e.g., Acetonitrile) plasma->protein_precipitation lipid_extraction Lipid Extraction (e.g., LLE or SPE) protein_precipitation->lipid_extraction methylation Methyl Esterification (e.g., with Trimethylsilyldiazomethane) lipid_extraction->methylation lc_ms LC-MS/MS Analysis methylation->lc_ms data_processing Data Processing and Quantification lc_ms->data_processing

Caption: Workflow for this compound quantification.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from methods developed for the extraction of free EETs from plasma.[5]

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 14,15-EET-d11 methyl ester in methanol) at a known concentration.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction:

    • Add 1 mL of ethyl acetate (B1210297) to the supernatant.

    • Vortex for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., methanol) for the derivatization step.

Derivatization to Methyl Ester

This protocol utilizes trimethylsilyldiazomethane (B103560) (TMSD), a safer alternative to diazomethane, for the efficient methylation of the carboxylic acid group of 14S(15R)-EET.[6]

  • Reagent Preparation: Prepare a solution of 2 M trimethylsilyldiazomethane in hexane.

  • Reaction Mixture: To the reconstituted sample extract (50 µL in methanol), add 25 µL of 2 M TMSD in hexane.

  • Incubation: Vortex briefly and let the reaction proceed at room temperature for 10-15 minutes.

  • Reaction Quenching: Add 5 µL of acetic acid to quench the excess TMSD.

  • Final Preparation: The sample is now ready for LC-MS/MS analysis. If necessary, it can be further diluted with the initial mobile phase.

LC-MS/MS Analysis

The following parameters are proposed for the analysis of this compound.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient A linear gradient starting from 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.
Flow Rate 0.3 mL/min.
Column Temperature 40°C.
Injection Volume 5 µL.

Mass Spectrometry (MS) Parameters:

The molecular weight of 14,15-EET is 320.48 g/mol , and its methyl ester is 334.51 g/mol . The following multiple reaction monitoring (MRM) transitions are proposed for the methyl ester. These should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 335.3 [M+H]+167.1219.2
14,15-EET-d11 Methyl Ester (IS) 346.3 [M+H]+To be determinedTo be determined

Note: Proposed product ions are based on predicted fragmentation patterns of similar epoxy fatty acid methyl esters, involving cleavage around the epoxide ring and other characteristic fragmentations.[5] These transitions must be confirmed experimentally by infusing a standard of 14,15-EET methyl ester into the mass spectrometer.

Quantitative Data

Currently, there is a lack of published data on the endogenous concentrations of this compound in plasma. The following table summarizes the reported concentrations of the free acid form, 14,15-EET, in human plasma from various studies to provide a reference for expected physiological levels of the parent compound.

Table 1: Reported Concentrations of 14,15-EET (Free Acid) in Human Plasma

Study PopulationMean Concentration (ng/mL)Analytical MethodReference
Healthy Subjects10.7UPLC-MS/MS[6]
Healthy Subjects~1.0 - 5.0LC-MS/MS[7]
Patients with Heart Failure91.3 ± 25.7ELISA[8]
Healthy Controls64.95 ± 35.4ELISA[8]

Note: The concentrations can vary significantly depending on the study population, analytical method, and whether total (free + esterified) or only free concentrations were measured.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in plasma by LC-MS/MS. The method involves a robust sample preparation procedure, an efficient derivatization step, and proposed LC-MS/MS parameters. While quantitative data for the methyl ester in biological matrices is not yet widely available, this protocol provides a solid foundation for researchers to develop and validate a sensitive and reliable assay for this important lipid mediator. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation of the key concepts and procedures.

References

Application Note: Cell-Based Assays to Measure the Biological Activity of 14S(15R)-EET Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals interested in evaluating the cellular effects of 14S(15R)-EET methyl ester, a stable analog of the endogenous lipid mediator 14,15-EET.

Introduction

Epoxyeicosatrienoic acids (EETs) are cytochrome P450-derived metabolites of arachidonic acid that act as important signaling molecules in various physiological processes, including vasodilation, anti-inflammation, and cell proliferation.[1][2][3] The 14,15-EET regioisomer, in particular, has been shown to stimulate cell proliferation and angiogenesis through the activation of several key signaling pathways.[1][3] However, EETs are rapidly metabolized and inactivated by soluble epoxide hydrolase (sEH) to their corresponding diols (DHETs).[2][4]

This compound is a more stable analog of the native compound. It exhibits potent biological activities, including vasodilation of coronary microvessels with an EC50 in the low picomolar range.[5][6][7][8] This application note provides detailed protocols for cell-based assays to quantify the activity of this compound by measuring its effects on cell proliferation and the activation of downstream signaling cascades.

Signaling Pathway of 14,15-EET

Studies have shown that 14,15-EET initiates its effects by interacting with a putative membrane receptor. This interaction leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently triggers downstream signaling through the Phosphatidylinositol 3-Kinase (PI3K)/AKT and Extracellular signal-Regulated Kinase (ERK) pathways.[1] The culmination of this signaling cascade is the promotion of cell proliferation and survival.

EET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EET 14S(15R)-EET Methyl Ester Receptor Putative Receptor EET->Receptor Binds EGFR EGFR Receptor->EGFR Transactivates PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Figure 1: Simplified signaling pathway of 14,15-EET leading to cell proliferation.

Data Presentation

The following tables summarize quantitative data reported for 14,15-EET and its analogs, providing a reference for expected dose ranges and biological activities.

Table 1: Pharmacological Activity of this compound

Parameter Value System Reference
Binding Affinity (Ki) 612.5 nM Isolated guinea pig monocytes [5][6][7]
Vasodilation (EC50) 4 pM Canine epicardial arterioles [5][6][7][8]

| Vasodilation (EC50) | 3 pM | Porcine subepicardial arterioles |[5][6][7][8] |

Table 2: Effect of 14,15-EET on Carcinoma Cell Cycle Progression

Treatment (Tca-8113 cells) % of Cells in S-G2-M Phase Reference
Control Not specified [1]
Vehicle ~30% (estimated from graph) [1]
14,15-EET (100 nM) 47.08% [1]

| GW9662 (PPARγ antagonist) | Reduced vs. Control |[1] |

Experimental Protocols

Two primary methods are presented to assess the activity of this compound: a cell proliferation assay to measure a key functional outcome and a Western blot to confirm the activation of a specific signaling mediator.

Protocol 1: Cell Proliferation Assay (MTT-Based)

This protocol measures cell viability and proliferation by quantifying the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan (B1609692) product. An increase in formazan production correlates with an increase in cell number and metabolic activity.

MTT_Assay_Workflow start Start seed 1. Seed Cells (e.g., Tca-8113) in 96-well plate start->seed incubate1 2. Incubate (24 hours, 37°C) seed->incubate1 treat 3. Treat with This compound (various concentrations) incubate1->treat incubate2 4. Incubate (12-24 hours) treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL per well) incubate2->add_mtt incubate3 6. Incubate (2-4 hours, 37°C) add_mtt->incubate3 solubilize 7. Add Solubilization Buffer (e.g., DMSO, 100 µL) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read end End read->end

Figure 2: Experimental workflow for the MTT-based cell proliferation assay.

Materials and Reagents:

  • Human carcinoma cell line (e.g., Tca-8113) or other responsive cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate with 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 1 pM to 1 µM. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest compound dose).

  • Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 12 or 24 hours) at 37°C and 5% CO₂.[1]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell proliferation relative to the vehicle control. Plot the dose-response curve to determine the EC50.

Protocol 2: Western Blot for Phospho-ERK Activation

This protocol determines the activation of the ERK signaling pathway by measuring the level of phosphorylated ERK (p-ERK) relative to total ERK.

Materials and Reagents:

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-p-ERK (Thr202/Tyr204) and Rabbit anti-Total ERK

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., Tca-8113) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.

  • Stimulation: Treat the cells with this compound (e.g., 100 nM) for a short duration (e.g., 5, 15, 30, 60 minutes) to observe peak phosphorylation.[1] Include an untreated or vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, and boil for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-p-ERK antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the primary anti-Total ERK antibody, followed by the secondary antibody and detection steps.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to Total ERK for each sample and compare it to the control to determine the fold-change in activation.

References

Application Notes and Protocols: 14S(15R)-EET Methyl Ester in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from arachidonic acid by cytochrome P450 epoxygenases.[1] Among the four regioisomers, 14,15-EET is a potent vasodilator and exhibits anti-inflammatory, anti-fibrotic, and anti-apoptotic properties, making it a molecule of significant interest in cardiovascular research.[1][2] EETs are known to be endothelium-derived hyperpolarizing factors that relax vascular smooth muscle, primarily by activating large-conductance calcium-activated potassium (KCa) channels.[1][3] However, the therapeutic potential of native EETs is limited by their rapid metabolism by soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs).[1]

The 14S(15R) stereoisomer of 14,15-EET is noted for its potent biological activity.[4][5] Esterification to its methyl ester form can enhance its stability and facilitate its use in experimental settings. These application notes provide a comprehensive overview of the use of 14S(15R)-EET methyl ester in animal models of hypertension, detailing its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action

14,15-EET and its analogs exert their antihypertensive effects through multiple mechanisms:

  • Vasodilation: The primary mechanism is the relaxation of vascular smooth muscle. 14,15-EET binds to a putative G-protein coupled receptor on the smooth muscle cell membrane, activating a Gsα subunit.[3][4] This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which activates Protein Kinase A (PKA).[4] PKA then phosphorylates and opens large-conductance Ca2+-activated K+ (BKCa) channels, leading to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent vasodilation.[3][4][6]

  • Anti-inflammatory Effects: EETs have been shown to reduce vascular and renal inflammation, which is a key contributor to the pathogenesis of hypertension.[1]

  • Renal Effects: EETs can promote natriuresis (sodium excretion) by inhibiting sodium reabsorption in the renal tubules, contributing to blood pressure reduction.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of 14,15-EET and its analogs on blood pressure in hypertensive animal models.

Table 1: Effect of Intravenous and Intra-arterial Infusion of 14,15-EET on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose Range (µg/kg)Route of AdministrationMaximum Reduction in MAP (mmHg)Animal Model
14,15-EET1 - 10Intravenous (IV)45 ± 6Spontaneously Hypertensive Rat (SHR)
14,15-EET1 - 10Intra-arterial (IA)45 ± 6Spontaneously Hypertensive Rat (SHR)

Data extracted from a study on the parent compound, 14,15-EET.[7]

Table 2: Effect of a 14,15-EET Analog (EET-A) on Systolic Blood Pressure (SBP) in Young Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg/day)Route of AdministrationTreatment DurationSBP at Day 28 (mmHg)Animal Model
Control-Drinking Water4 weeks156 ± 5Young Spontaneously Hypertensive Rat (SHR)
EET-A + AAA*10Drinking Water4 weeks134 ± 2Young Spontaneously Hypertensive Rat (SHR)

*AAA is a 20-HETE receptor antagonist, used in combination with the EET analog.[8][9]

Experimental Protocols

The following are detailed protocols for evaluating the antihypertensive effects of this compound in common animal models of hypertension. These protocols are based on published studies using the parent compound 14,15-EET or its close analogs and can be adapted for the methyl ester.

Protocol 1: Acute Blood Pressure Reduction via Intravenous Infusion in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the acute dose-dependent effect of this compound on mean arterial pressure (MAP).

Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.

Materials:

  • This compound

  • Vehicle (e.g., ethanol (B145695), then diluted in saline)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Catheters for cannulation of the femoral artery and vein

  • Pressure transducer and recording system

  • Infusion pump

Procedure:

  • Animal Preparation: Anesthetize the SHR with an appropriate anesthetic. Cannulate the femoral artery for direct blood pressure measurement and the femoral vein for drug infusion.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery to obtain a baseline blood pressure reading.

  • Drug Preparation: Dissolve this compound in a minimal amount of ethanol and then dilute to the final desired concentrations with physiological saline.

  • Infusion: Infuse this compound intravenously in a dose-dependent manner, for example, from 1 µg/kg to 10 µg/kg.[7]

  • Blood Pressure Monitoring: Continuously record the mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate throughout the experiment.

  • Data Analysis: Calculate the change in blood pressure from the baseline for each dose.

Protocol 2: Chronic Antihypertensive Effect via Oral Administration in a Hypertension Model

Objective: To assess the long-term efficacy of orally administered this compound in preventing or attenuating the development of hypertension.

Animal Model: Young (e.g., 6 weeks old) Spontaneously Hypertensive Rats (SHR) or another model of induced hypertension (e.g., angiotensin II infusion).

Materials:

  • This compound

  • Telemetry system for continuous blood pressure monitoring

  • Metabolic cages for urine and feces collection (optional)

Procedure:

  • Telemetry Implantation: Surgically implant telemetry transmitters in the abdominal aorta of the rats for continuous and stress-free blood pressure monitoring. Allow for a recovery period of at least one week.

  • Baseline Measurement: Record baseline blood pressure and heart rate for several days before starting the treatment.

  • Drug Administration: Administer this compound in the drinking water. A suggested starting dose, based on studies with a stable analog, is 10 mg/kg/day.[8][9] The concentration in the water should be adjusted based on the daily water intake of the animals to achieve the target dose.

  • Chronic Monitoring: Monitor blood pressure and heart rate continuously for the duration of the study (e.g., 4 weeks).

  • Metabolic Studies (Optional): House the animals in metabolic cages at regular intervals (e.g., once a week) to collect urine for analysis of electrolytes and biomarkers of renal function and inflammation.

  • Data Analysis: Analyze the trends in blood pressure over the treatment period and compare them with a vehicle-treated control group.

Visualizations

Signaling Pathway of 14,15-EET in Vascular Smooth Muscle Cells

EET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 14_15_EET 14,15-EET GPCR Putative GPCR 14_15_EET->GPCR Binds Gs Gs Protein GPCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces BKCa BKCa Channel K_ion K+ BKCa->K_ion Efflux Gs->AC Activates PKA Protein Kinase A cAMP->PKA Activates PKA->BKCa Phosphorylates & Opens Hyperpolarization Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Leads to

Caption: Signaling cascade of 14,15-EET leading to vasodilation.

Experimental Workflow for Chronic Antihypertensive Study

Experimental_Workflow cluster_treatment Treatment Phase (4 weeks) start Start telemetry Telemetry Transmitter Implantation in SHR start->telemetry recovery Recovery Period (1 week) telemetry->recovery baseline Baseline BP Measurement (Several Days) recovery->baseline treatment_group Treatment Group: This compound in Drinking Water (e.g., 10 mg/kg/day) baseline->treatment_group control_group Control Group: Vehicle in Drinking Water baseline->control_group monitoring Continuous BP & HR Monitoring treatment_group->monitoring control_group->monitoring metabolic Weekly Metabolic Cage Studies (Optional) monitoring->metabolic Concurrent end End of Study: Data Analysis & Comparison monitoring->end metabolic->monitoring

Caption: Workflow for a chronic hypertension study.

References

Application Notes and Protocols for Patch-Clamp Analysis of Ion Channel Modulation by 14S(15R)-EET Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 epoxygenases.[1] These lipids act as autocrine and paracrine mediators, playing significant roles in cardiovascular and renal systems.[1] One of the key actions of EETs is the modulation of ion channel activity, which underlies many of their physiological effects, such as vasodilation through the activation of large-conductance Ca2+-activated K+ (BKCa) channels in smooth muscle cells.[1]

The specific stereoisomer, 14S(15R)-EET, and its more stable methyl ester derivative, are of particular interest for their potent biological activities. Understanding the precise mechanisms by which 14S(15R)-EET methyl ester modulates ion channels is crucial for the development of novel therapeutics targeting pathways involved in hypertension, inflammation, and pain.

These application notes provide a comprehensive guide for investigating the effects of this compound on ion channels using patch-clamp electrophysiology. Detailed protocols for both whole-cell and single-channel recordings are presented, along with a summary of relevant quantitative data and visualizations of the key signaling pathways.

Data Presentation: Quantitative Effects of 14,15-EET Analogs on Ion Channels and Receptors

The following tables summarize the quantitative data for 14,15-EET and its derivatives from various studies. This information provides a baseline for expected potencies and binding affinities.

Table 1: Potency of 14,15-EET Analogs in Vaso-activity

CompoundPreparationParameterValueReference
This compoundPrecontracted isolated canine epicardial arteriolesEC504 pM[2][3]
This compoundDenuded porcine subepicardial arteriolesEC503 pM[2]
(±)14,15-EETCanine coronary arteriolesEC500.2 pM[4]

Table 2: Binding Affinity of 14,15-EET Analogs

CompoundPreparationParameterValueReference
This compoundIsolated guinea pig monocytes (radioligand binding assay with 3H-14,15-EET)Ki612.5 nM[2][3]
14,15-EETU937 cell membranesKd14 nM
14,15-EETPrimary pig monocytesKd35 nM

Table 3: Effects of 14,15-EET on Specific Ion Channels

Ion ChannelCell TypeEffectConcentrationReference
BKCaBovine coronary arterial smooth muscle cellsActivation100 nM[5]
Epithelial Na+ Channel (ENaC)Mouse collecting duct cellsInhibition via ERK1/2Not specified[6]

Signaling Pathways

The modulation of ion channels by 14,15-EET is often initiated by its interaction with a putative G protein-coupled receptor (GPCR). This interaction triggers a downstream signaling cascade that ultimately affects channel activity.

Gαs-cAMP-PKA Signaling Pathway

The primary signaling pathway for EET-mediated ion channel activation, particularly for BKCa channels, involves the activation of a Gs alpha subunit (Gαs), leading to the production of cyclic AMP (cAMP) by adenylyl cyclase and subsequent activation of Protein Kinase A (PKA).[1]

G_protein_signaling cluster_membrane Plasma Membrane EET 14S(15R)-EET methyl ester GPCR Putative GPCR EET->GPCR Binds G_protein Gαs GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to IonChannel Ion Channel (e.g., BKCa) G_protein->AC Activates PKA PKA cAMP->PKA Activates PKA->IonChannel Phosphorylates & Modulates EGFR_crosstalk cluster_membrane Plasma Membrane EET 14S(15R)-EET methyl ester EGFR EGFR EET->EGFR Transactivates ERK_pathway ERK1/2 Pathway EGFR->ERK_pathway Activates IonChannel Ion Channel (e.g., ENaC) ERK_pathway->IonChannel Modulates experimental_workflow cell_prep 1. Cell Preparation (Isolation/Culture) patch_clamp_setup 4. Patch-Clamp Setup & Calibration cell_prep->patch_clamp_setup solution_prep 2. Solution Preparation (Internal, External, Drug) solution_prep->patch_clamp_setup pipette_fab 3. Pipette Fabrication & Polishing pipette_fab->patch_clamp_setup seal_formation 5. Gigaseal Formation & Whole-Cell/Excised Patch patch_clamp_setup->seal_formation baseline_rec 6. Baseline Recording (Control) seal_formation->baseline_rec drug_app 7. Application of This compound baseline_rec->drug_app data_acq 8. Data Acquisition drug_app->data_acq washout 9. Washout data_acq->washout data_analysis 10. Data Analysis data_acq->data_analysis washout->data_acq Post-washout

References

Application Notes and Protocols for Receptor Binding Assay of 14S(15R)-EET Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(S),15(R)-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from arachidonic acid by cytochrome P450 epoxygenases.[1][2] As a member of the epoxyeicosatrienoic acids (EETs), it plays crucial roles in various physiological processes, including vasodilation, anti-inflammation, and cardioprotection.[3][4] The biological effects of 14,15-EET are mediated through its interaction with specific cellular receptors. Understanding the binding characteristics of 14,15-EET and its analogs to these receptors is fundamental for elucidating its mechanism of action and for the development of novel therapeutics targeting the EET signaling pathway. The methyl ester form of 14,15-EET is often used in experimental settings due to its increased stability, and it is readily hydrolyzed by intracellular esterases to the active free acid.[5]

This document provides detailed protocols for conducting a receptor binding assay for 14S(15R)-EET methyl ester, focusing on its interaction with putative cell surface and nuclear receptors.

Receptors and Signaling Pathways

14,15-EET has been shown to interact with several types of receptors, initiating distinct signaling cascades.

  • Putative Gs-Coupled GPCR: A high-affinity G-protein coupled receptor (GPCR) for 14,15-EET has been identified on the membranes of monocytes.[3][6] Activation of this receptor is coupled to a Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses.[3]

  • GPR40 (Free Fatty Acid Receptor 1): 14,15-EET is a low-affinity agonist for GPR40, a GPCR that is also activated by free fatty acids.[7][8] In vascular cells, activation of GPR40 by EETs can lead to an increase in intracellular calcium concentrations ([Ca²⁺]i) and the phosphorylation of extracellular signal-regulated kinase (ERK) through a Gq alpha subunit (Gαq) mediated pathway.[3][7][8]

  • Peroxisome Proliferator-Activated Receptors (PPARs): 14,15-EET and its metabolite 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) can function as endogenous ligands for the nuclear receptors PPARα and PPARγ.[9][10][11] Upon binding, the receptor-ligand complex translocates to the nucleus, heterodimerizes with the retinoid X receptor (RXR), and binds to PPAR response elements (PPREs) on the DNA to regulate the transcription of target genes involved in lipid metabolism and inflammation.[10]

Signaling Pathway Diagrams

Gs_Coupled_GPCR_Signaling EET 14,15-EET Receptor Putative EET Receptor (GPCR) EET->Receptor Binds G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates GPR40_Signaling EET 14,15-EET GPR40 GPR40 EET->GPR40 Binds Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK Phosphorylation PKC->ERK PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EET 14,15-EET PPAR PPARγ EET->PPAR Binds PPAR_RXR PPARγ-RXR Heterodimer PPAR->PPAR_RXR Translocates & Dimerizes PPRE PPRE PPAR_RXR->PPRE Binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture 1. U937 Cell Culture Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Protein_Assay 3. Protein Quantification (BCA) Membrane_Prep->Protein_Assay Assay_Setup 4. Assay Setup (Total, Non-specific, Competition) Protein_Assay->Assay_Setup Incubation 5. Incubation (30°C, 60 min) Assay_Setup->Incubation Filtration 6. Filtration & Washing Incubation->Filtration Counting 7. Scintillation Counting Filtration->Counting Data_Processing 8. Calculate Specific Binding Counting->Data_Processing IC50_Calc 9. Determine IC₅₀ Data_Processing->IC50_Calc Ki_Calc 10. Calculate K_i_ IC50_Calc->Ki_Calc

References

Application Notes and Protocols for the Synthesis and Purification of 14S(15R)-EET Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and purification of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester, a critical bioactive lipid mediator for research purposes. The following protocols and data are intended to facilitate the production of a highly pure, enantiomerically specific compound for use in studying its physiological and pathological roles.

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a cytochrome P450-derived metabolite of arachidonic acid that acts as a potent signaling molecule in various physiological processes, including vasodilation, anti-inflammation, and angiogenesis.[1] The biological activity of EETs is highly dependent on their specific regio- and stereochemistry. The 14S,15R enantiomer, in particular, has been a focus of research. For experimental purposes, the methyl ester form is often synthesized as it facilitates purification and can be more stable for long-term storage.[2][3] The methyl ester can be readily hydrolyzed to the free acid just before use.[3] This document outlines a detailed enzymatic synthesis approach and a robust chiral purification method for obtaining 14S(15R)-EET methyl ester with high yield and enantiomeric purity.

Data Presentation

Table 1: Synthesis and Purification Summary
ParameterValueReference
Starting MaterialArachidonic Acid[4]
Synthesis MethodEnzymatic Epoxidation (CYP450 BM3 F87V mutant)[4]
Intermediate14(S),15(R)-EET[4]
Final Product14(S),15(R)-EET Methyl Ester[2][4]
Overall Yield52%[2][4]
Enantiomeric Excess>99%[4]
Purity≥95%[5]
Table 2: Biological Activity of this compound
AssayCell/Tissue TypeParameterValueReference
Competitive Binding AssayIsolated guinea pig monocytesKi612.5 nM[5]
VasodilationPrecontracted isolated canine epicardial arteriolesEC504 pM[5]
VasodilationDenuded porcine subepicardial arteriolesEC503 pM[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from an enzymatic synthesis method that yields highly specific 14(S),15(R)-EET, which is then esterified.[4]

Materials:

Procedure:

  • Enzymatic Epoxidation:

    • In a suitable reaction vessel, dissolve arachidonic acid in potassium phosphate buffer.

    • Add the CYP450 BM3 F87V mutant enzyme and NADPH.

    • Incubate the reaction mixture at 30°C for 18 hours with shaking (200 rpm).[6]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Extraction of 14(S),15(R)-EET:

    • Once the reaction is complete, acidify the mixture to pH 4 with a suitable acid (e.g., 0.1 M HCl).

    • Extract the lipid products with ethyl acetate three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Methyl Esterification:

    • Dissolve the crude 14(S),15(R)-EET in a suitable solvent (e.g., diethyl ether).

    • Carefully add an ethereal solution of diazomethane dropwise until a faint yellow color persists. (Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood).

    • Alternatively, other esterification methods, such as treatment with methanol and a catalyst (e.g., HCl or SOCl₂), can be used.

    • Quench any excess diazomethane by adding a few drops of acetic acid.

    • Remove the solvent under a stream of nitrogen.

  • Purification by Silica Gel Chromatography:

    • Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., 4% ethyl acetate in hexanes).[4]

    • Load the crude this compound onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes.

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the pure this compound and concentrate under reduced pressure. The pure ester is obtained in approximately 52% yield from arachidonic acid.[2][4]

Protocol 2: Chiral Purification of this compound by HPLC

This protocol describes the separation of the 14S(15R) and 14R(15S) enantiomers of 14,15-EET methyl ester using chiral high-performance liquid chromatography (HPLC).

Materials:

  • Racemic 14,15-EET methyl ester

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Glacial acetic acid

  • Chiral HPLC column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

HPLC Conditions:

ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-hexane:isopropanol:acetic acid (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10-20 µL
Detection UV at 235 nm

Procedure:

  • Sample Preparation: Dissolve the synthesized 14,15-EET methyl ester in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers at 235 nm.

    • The retention times for the 14S(15R) and 14R(15S) enantiomers will be distinct. Collect the fraction corresponding to the this compound.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction under a stream of nitrogen.

    • The purity and enantiomeric excess of the final product should be confirmed by analytical chiral HPLC and mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Application ArachidonicAcid Arachidonic Acid EnzymaticEpoxidation Enzymatic Epoxidation (CYP450 BM3 F87V) ArachidonicAcid->EnzymaticEpoxidation EET_14S15R 14S(15R)-EET EnzymaticEpoxidation->EET_14S15R MethylEsterification Methyl Esterification EET_14S15R->MethylEsterification CrudeEET_Me Crude 14S(15R)-EET Methyl Ester MethylEsterification->CrudeEET_Me SilicaGel Silica Gel Chromatography CrudeEET_Me->SilicaGel ChiralHPLC Chiral HPLC SilicaGel->ChiralHPLC PureEET_Me Pure 14S(15R)-EET Methyl Ester ChiralHPLC->PureEET_Me Characterization Characterization (NMR, MS, Chiral HPLC) PureEET_Me->Characterization BiologicalAssay Biological Assay Characterization->BiologicalAssay

Caption: Experimental workflow for synthesis and purification.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EET_Me 14S(15R)-EET Methyl Ester GPCR Gs-Coupled GPCR EET_Me->GPCR Binds to AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Vasodilation) PKA->Downstream Phosphorylates targets leading to

Caption: 14,15-EET Gs-coupled signaling pathway.

References

Application Notes and Protocols for 14S(15R)-EET Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14S(15R)-Epoxyeicosatrienoic acid methyl ester (14S(15R)-EET methyl ester) is a biologically active lipid molecule derived from the metabolism of arachidonic acid by cytochrome P450 epoxygenases.[1] As an oxylipin, it plays a crucial role in various physiological processes, including vasodilation, and is a subject of interest in cardiovascular research and drug development.[1][2] The methyl ester form offers increased stability for long-term storage compared to its free acid counterpart. These application notes provide detailed protocols for the preparation of stock solutions of this compound to ensure accurate and reproducible experimental outcomes.

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding its biological context.

PropertyValueReference
Formal Name (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiranyl]-5,8,11-tridecatrienoic acid, methyl ester[1]
Molecular Formula C₂₁H₃₄O₃[1]
Formula Weight 334.5 g/mol [1]
Purity ≥95%[1]
Formulation Typically supplied as a solution in ethanol (B145695)[1]
Storage Temperature -20°C[3]
Biological Activity Vasodilator; binds to guinea pig monocytes (Ki = 612.5 nM)[1][3]

Solubility Data

The solubility of the racemic mixture (±)14(15)-EET methyl ester in various solvents is provided as a guideline. It is important to note that the solubility of the specific enantiomer, this compound, is expected to be similar.

SolventSolubility (Racemic Mixture)
Dimethylformamide (DMF)50 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)50 mg/mL
Ethanol50 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)1 mg/mL

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Primary Stock Solution

This protocol describes the preparation of a primary stock solution from this compound, which is typically supplied as a solution in an organic solvent like ethanol.

Materials:

  • This compound in ethanol (as supplied by the manufacturer)

  • Anhydrous ethanol (ACS grade or higher)

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated micropipettes

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Equilibration: Allow the vial containing the this compound solution to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Evaporation (Optional): If a different solvent or a precise concentration from a solid is required, the supplied solvent can be evaporated. Under a gentle stream of inert gas (argon or nitrogen), carefully evaporate the ethanol from a known amount of the stock solution in a clean, tared amber glass vial. This should be done in a fume hood.

  • Reconstitution: If starting from the evaporated residue, add a calculated volume of anhydrous ethanol to the vial to achieve the desired high-concentration (e.g., 10 mM). If using the manufacturer's solution, it can be used directly or diluted with anhydrous ethanol to a convenient stock concentration.

  • Solubilization: Tightly cap the vial and vortex for 1-2 minutes until the compound is fully dissolved. A brief sonication in a water bath can aid in dissolution.[4] Visually inspect the solution to ensure there are no particulates.

  • Inert Gas Overlay: To enhance stability, gently flush the headspace of the vial with an inert gas before capping tightly.

  • Storage: Store the primary stock solution at -20°C in the dark. Properly stored, the ethanolic stock solution is stable for at least six months.[5]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the primary stock solution to prepare working solutions for treating cells in culture. It is crucial to minimize the final concentration of the organic solvent in the cell culture medium to avoid cytotoxicity.[6]

Materials:

  • Primary stock solution of this compound in ethanol (from Protocol 1)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or polypropylene (B1209903) tubes

Procedure:

  • Thaw Stock Solution: Thaw the primary stock solution at room temperature.

  • Intermediate Dilution: It is recommended to perform an intermediate dilution of the primary stock solution in sterile cell culture medium. For example, to prepare a 100 µM intermediate solution from a 10 mM primary stock, dilute the primary stock 1:100 in the cell culture medium.

  • Final Working Solution: Prepare the final working solution by further diluting the intermediate solution into the cell culture medium to achieve the desired final concentration for your experiment. For instance, to obtain a final concentration of 1 µM, dilute the 100 µM intermediate solution 1:100 in the cell culture medium.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of ethanol as in the highest concentration of the experimental treatment.[6]

  • Immediate Use: Due to the rapid metabolism of EETs by soluble epoxide hydrolase (sEH) in aqueous solutions to less active diols, it is imperative to use the working solutions immediately after preparation.[7]

Stability and Handling

  • Stock Solution Stability: When stored at -20°C under an inert atmosphere, the ethanolic stock solution of this compound is stable for extended periods.[5]

  • Aqueous Solution Instability: In aqueous buffers and cell culture media, EETs are susceptible to hydrolysis by soluble epoxide hydrolase (sEH) into their corresponding diols (DHETs), which generally exhibit reduced biological activity.[7] Therefore, aqueous working solutions should be prepared fresh and used immediately.

  • Handling Precautions: this compound is for research use only and should not be used in humans or animals.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

Signaling Pathway

This compound is believed to exert some of its effects through a G-protein coupled receptor (GPCR).[8] Activation of the GPCR leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins, leading to a cellular response.[2]

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 14S(15R)-EET_ME 14S(15R)-EET Methyl Ester GPCR GPCR 14S(15R)-EET_ME->GPCR G_Protein G-Protein (Gs) GPCR->G_Protein activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP catalyzes G_Protein->AC activates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive binds to PKA_active Active PKA PKA_inactive->PKA_active activates Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation catalyzes Cellular_Response Cellular Response (e.g., Vasodilation) Phosphorylation->Cellular_Response leads to

Caption: this compound Signaling Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for preparing stock and working solutions of this compound for use in cell culture experiments.

Experimental_Workflow cluster_preparation Solution Preparation cluster_treatment Cell Treatment Start Start: This compound in Ethanol (as supplied) Primary_Stock Prepare Primary Stock (e.g., 10 mM in Ethanol) Start->Primary_Stock Store_Stock Store at -20°C Primary_Stock->Store_Stock Intermediate_Dilution Prepare Intermediate Dilution in Cell Culture Medium Primary_Stock->Intermediate_Dilution Dilute Working_Solution Prepare Final Working Solution in Cell Culture Medium Intermediate_Dilution->Working_Solution Dilute Treat_Cells Treat Cells Immediately Working_Solution->Treat_Cells Vehicle_Control Prepare Vehicle Control (Ethanol in Medium) Vehicle_Control->Treat_Cells

References

Application of 14S(15R)-EET methyl ester in studying endothelial dysfunction.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is characterized by impaired endothelium-dependent vasodilation, a pro-inflammatory state, and prothrombotic conditions. It is considered an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Among the various regioisomers, 14,15-EET has garnered significant attention for its potent vasodilatory and anti-inflammatory properties. The 14S(15R)-EET enantiomer, in particular, has been shown to be a potent activator of large-conductance Ca2+-activated potassium (BKCa) channels, leading to hyperpolarization and vasorelaxation.[2] The methyl ester form, 14S(15R)-EET methyl ester, is often utilized in research due to its increased stability and cell permeability, making it a valuable tool for studying the therapeutic potential of EETs in the context of endothelial dysfunction.

These application notes provide a comprehensive overview of the use of this compound in studying endothelial dysfunction, including its mechanism of action, experimental protocols, and relevant quantitative data.

Mechanism of Action

This compound exerts its effects on endothelial cells through a variety of signaling pathways, ultimately leading to improved endothelial function. The primary mechanisms include:

  • Vasodilation: 14S(15R)-EET is a potent endothelium-derived hyperpolarizing factor (EDHF).[1] It activates large-conductance Ca2+-activated potassium (BKCa) channels on vascular smooth muscle cells, causing hyperpolarization and subsequent vasorelaxation.[2][3] This action is often mediated through a Gs-protein coupled receptor, leading to the activation of Protein Kinase A (PKA).[4][5]

  • Anti-inflammation: 14,15-EET has demonstrated anti-inflammatory effects by inhibiting the expression of adhesion molecules such as VCAM-1 and suppressing the NF-κB signaling pathway.[5]

  • Angiogenesis: 14,15-EET can promote endothelial cell migration and tube formation, key processes in angiogenesis. This is mediated through signaling pathways involving PI3K/Akt and STAT3, leading to the upregulation of vascular endothelial growth factor (VEGF).[6]

  • Anti-senescence: 14,15-EET has been shown to inhibit endothelial cell senescence by activating the mTORC2/Akt signaling pathway.[7]

  • eNOS Activation: 14,15-EET can increase the phosphorylation of endothelial nitric oxide synthase (eNOS) through the PI3K/Akt pathway, leading to increased nitric oxide (NO) production and contributing to its vasodilatory effects.[1]

Quantitative Data

The following tables summarize key quantitative data regarding the biological activity of 14S(15R)-EET and its methyl ester.

Table 1: Vasodilatory Potency

CompoundPreparationEC50Reference
This compoundPrecontracted isolated canine epicardial arterioles4 pM
This compoundDenuded porcine subepicardial arterioles3 pM
(±)14(15)-EETPreconstricted isolated canine coronary arterioles0.2 pM
14,15-EETBovine coronary arterial rings10⁻⁶ M[8]

Table 2: Receptor Binding Affinity

CompoundPreparationKiReference
This compoundIsolated guinea pig monocytes (competitive binding with [³H]14(15)-EET)612.5 nM

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on endothelial dysfunction are provided below.

Endothelial Cell Culture (Human Umbilical Vein Endothelial Cells - HUVECs)

Objective: To establish and maintain primary HUVEC cultures for in vitro experiments.

Materials:

  • Human umbilical cords

  • Endothelial Cell Growth Medium (e.g., Medium 200PRF supplemented with Low Serum Growth Supplement)

  • Collagenase solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Fibronectin-coated culture flasks or plates

  • Fetal Bovine Serum (FBS)

Protocol:

  • Isolation: Isolate HUVECs from human umbilical veins by collagenase digestion.[1][9]

  • Seeding: Seed the isolated cells onto fibronectin-coated T-75 flasks in Endothelial Cell Growth Medium.

  • Incubation: Incubate the flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Medium Change: Change the medium every 2-3 days until the cells reach 80-90% confluency.[10]

  • Subculture:

    • Wash the cell monolayer with PBS.

    • Add Trypsin-EDTA solution and incubate for 1-3 minutes at room temperature to detach the cells.[10]

    • Neutralize the trypsin with medium containing FBS.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

    • Seed the cells into new fibronectin-coated flasks or plates at a desired density (e.g., 5,000-10,000 cells/cm²).

Assessment of Endothelium-Dependent Vasodilation

Objective: To measure the effect of this compound on the relaxation of pre-constricted arterial rings.

Materials:

  • Isolated arterial rings (e.g., bovine coronary arteries)

  • Organ bath system with isometric force transducers

  • Krebs buffer

  • U-46619 (thromboxane A2 mimetic) or other vasoconstrictors (e.g., phenylephrine)

  • This compound stock solution (dissolved in a suitable solvent like ethanol)

Protocol:

  • Preparation: Mount the arterial rings in the organ baths containing Krebs buffer, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: Allow the rings to equilibrate under a resting tension for at least 60 minutes.

  • Pre-constriction: Pre-contract the arterial rings with a submaximal concentration of U-46619 to achieve a stable contraction.[8]

  • Treatment: Add cumulative concentrations of this compound to the organ bath and record the changes in isometric tension.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by U-46619. Calculate the EC50 value.

Western Blot Analysis of Protein Phosphorylation (e.g., Akt and eNOS)

Objective: To determine the effect of this compound on the phosphorylation of key signaling proteins in endothelial cells.

Materials:

  • Cultured endothelial cells (e.g., HUVECs)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-eNOS (Ser1177), anti-total-eNOS)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed HUVECs in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound at desired concentrations for various time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.[11]

  • Immunoblotting:

    • Block the membranes with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Endothelial Cell Migration Assay (Scratch Wound Assay)

Objective: To assess the effect of this compound on endothelial cell migration.

Materials:

  • Cultured endothelial cells (e.g., HUVECs)

  • 12-well or 24-well plates

  • Sterile p200 pipette tip or a dedicated wound-making tool

  • This compound

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed HUVECs in 12-well plates and grow them to a confluent monolayer.[6]

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.[12]

  • Washing: Gently wash the wells with PBS to remove detached cells.[13]

  • Treatment: Add fresh medium containing different concentrations of this compound to the wells.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours.[6]

  • Analysis: Measure the width of the scratch at different time points and calculate the rate of wound closure.

Endothelial Tube Formation Assay (Matrigel Assay)

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

  • Cultured endothelial cells (e.g., HUVECs)

  • Matrigel (or other basement membrane extract)

  • 24-well or 96-well plates

  • This compound

  • Microscope with a camera

Protocol:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 24-well plate with a thin layer.[14]

  • Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[15]

  • Cell Seeding: Resuspend HUVECs in medium containing different concentrations of this compound and seed them onto the solidified Matrigel.[14]

  • Incubation: Incubate the plate at 37°C for 4-12 hours.

  • Imaging: Observe and capture images of the tube-like structures using a microscope.

  • Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.

Visualization of Pathways and Workflows

Signaling Pathways of this compound in Endothelial Cells

EET_Signaling cluster_cytosol Cytosol cluster_effects Cellular Effects 14S(15R)-EET 14S(15R)-EET GPCR GPCR 14S(15R)-EET->GPCR Gs Gαs GPCR->Gs Activates PI3K PI3K GPCR->PI3K Activates STAT3 STAT3 GPCR->STAT3 Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Ser1177) Angiogenesis Angiogenesis Akt->Angiogenesis Anti_senescence Anti-senescence Akt->Anti_senescence mTORC2 mTORC2 mTORC2->Akt Activates STAT3->Angiogenesis NO NO eNOS->NO Produces NO->Vasodilation Anti_inflammation Anti-inflammation

Caption: Signaling cascade of 14S(15R)-EET in endothelial cells.

Experimental Workflow for Studying Endothelial Dysfunction

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis HUVEC_Culture 1. HUVEC Culture Treatment 2. Treatment with This compound HUVEC_Culture->Treatment Vasodilation_Assay 3a. Vasodilation Assay (Arterial Rings) Treatment->Vasodilation_Assay Western_Blot 3b. Western Blot (p-Akt, p-eNOS) Treatment->Western_Blot Migration_Assay 3c. Migration Assay (Scratch Wound) Treatment->Migration_Assay Tube_Formation 3d. Tube Formation Assay (Matrigel) Treatment->Tube_Formation EC50 EC50 Calculation Vasodilation_Assay->EC50 Phosphorylation Protein Phosphorylation Quantification Western_Blot->Phosphorylation Migration_Rate Wound Closure Rate Migration_Assay->Migration_Rate Tube_Quantification Tube Formation Quantification Tube_Formation->Tube_Quantification

Caption: Workflow for in vitro assessment of endothelial function.

References

Application Notes and Protocols: Investigating the Effect of 14S(15R)-EET Methyl Ester on Monocyte Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are signaling lipids produced from arachidonic acid by cytochrome P450 epoxygenases. They are known to play crucial roles in regulating inflammation and vascular tone. The methyl ester form of these molecules, such as 14S(15R)-EET methyl ester, is often used in research due to its increased stability. Monocyte adhesion to the vascular endothelium is a critical initiating event in the pathogenesis of inflammatory diseases like atherosclerosis. While many EETs are considered anti-inflammatory, some studies suggest a more complex, and sometimes contradictory, role in cell adhesion.[1][2][3]

These application notes provide a framework for investigating the specific effects of this compound on monocyte adhesion to endothelial cells. We will explore the current understanding of EET signaling in monocytes, present detailed protocols for quantifying monocyte adhesion, and propose experiments to elucidate the underlying molecular mechanisms.

Data Presentation

The direct effect of this compound on monocyte adhesion is an area of active investigation. The following tables summarize the known binding affinity of the compound to monocytes and the reported effects of the parent compound, 14,15-EET, on monocyte adhesion. These tables are intended to serve as a baseline for new experimental data.

Table 1: Binding Affinity of this compound to Monocytes

CompoundCell TypeAssay TypeKi (nM)
This compoundGuinea pig monocytesCompetitive binding assay612.5

Data from competitive binding assays using [3H]14(15)-EET.

Table 2: Reported Effect of 14,15-EET on Monocyte Adhesion to Endothelial Cells

CompoundMonocyte Cell LineEndothelial Cell TypeEffect on AdhesionMaximal Effective Concentration
14,15-EETU937Endothelial Cells (EC)Significant enhancement2.5 to 5 x 10-7 M

This data is for the parent compound and serves as a basis for investigating the methyl ester.[3]

Signaling Pathways

The signaling mechanisms of EETs in monocytes are not fully elucidated but are thought to involve G-protein coupled receptors. The proposed pathway for 14,15-EET suggests a potential mechanism for modulating monocyte function.

EET 14,15-EET Receptor Putative Gs-protein Coupled Receptor EET->Receptor G_protein Gs protein Receptor->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effects (e.g., modulation of adhesion molecule activity) PKA->Downstream

Caption: Proposed signaling pathway for 14,15-EET in monocytes.[4]

A potential mechanism by which this compound could enhance monocyte adhesion is through the activation of the NF-κB pathway, leading to the upregulation of adhesion molecules.

cluster_cell Endothelial Cell EET_ME 14S(15R)-EET Methyl Ester Receptor_EC Receptor EET_ME->Receptor_EC IKK IKK Receptor_EC->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription initiates adhesion_molecules Adhesion Molecules (ICAM-1, VCAM-1) gene_transcription->adhesion_molecules upregulates monocyte Monocyte adhesion_molecules->monocyte mediates adhesion of

Caption: Hypothetical pro-adhesive signaling pathway in endothelial cells.

Experimental Protocols

To determine the effect of this compound on monocyte adhesion, a series of well-controlled in vitro experiments are necessary. Below are detailed protocols for key assays.

Protocol 1: Static Monocyte Adhesion Assay

This protocol describes a classic method to quantify monocyte adhesion to an endothelial cell monolayer under static conditions.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Monocyte cell line (e.g., THP-1 or U937)

  • Endothelial Cell Growth Medium (EGM)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • TNF-α (positive control)

  • Calcein-AM (fluorescent dye)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Endothelial Cell Culture:

    • Seed HUVECs into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer within 24-48 hours.

    • Culture the cells in EGM at 37°C in a 5% CO2 incubator.

  • Treatment of Endothelial Cells:

    • Once confluent, replace the medium with fresh EGM containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM).

    • Include a vehicle control (the solvent for the EET methyl ester) and a positive control (e.g., 10 ng/mL TNF-α).

    • Incubate for 4-6 hours at 37°C.

  • Monocyte Labeling:

    • While the endothelial cells are being treated, label the monocytes with Calcein-AM according to the manufacturer's protocol.

    • Resuspend the labeled monocytes in RPMI-1640 with 1% FBS.

  • Co-culture and Adhesion:

    • After the treatment period, gently wash the HUVEC monolayer twice with warm PBS.

    • Add the fluorescently labeled monocyte suspension to each well (e.g., 1 x 10^5 cells/well).

    • Incubate for 30-60 minutes at 37°C.

  • Washing and Quantification:

    • Gently wash the wells 2-3 times with warm PBS to remove non-adherent monocytes.

    • Add a final volume of PBS to each well.

    • Measure the fluorescence intensity of each well using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

    • The fluorescence intensity is directly proportional to the number of adherent monocytes.

Protocol 2: Flow Cytometry-Based Monocyte Adhesion Assay

This method provides a more quantitative analysis of monocyte adhesion.

Materials:

  • Same as Protocol 1, with the addition of:

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Follow steps 1-4 from Protocol 1, using 6-well plates instead of 96-well plates for easier cell collection.

  • Cell Detachment:

    • After the co-incubation and washing steps, add Trypsin-EDTA to each well to detach both the endothelial cells and the adherent monocytes.

    • Neutralize the trypsin with medium containing FBS.

  • Flow Cytometry Analysis:

    • Transfer the cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer. The fluorescently labeled monocytes can be distinguished from the non-labeled endothelial cells.

    • The percentage of fluorescent events will represent the proportion of adherent monocytes.

Protocol 3: Analysis of Adhesion Molecule Expression

This protocol aims to determine if this compound modulates the expression of key adhesion molecules on endothelial cells.

Materials:

  • HUVECs

  • This compound

  • TNF-α

  • Antibodies for flow cytometry or Western blotting (e.g., anti-ICAM-1, anti-VCAM-1)

  • Flow cytometer or Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs to confluence in 6-well plates.

    • Treat the cells with this compound and controls as described in Protocol 1.

  • For Flow Cytometry:

    • Detach the cells with a non-enzymatic cell dissociation solution.

    • Stain the cells with fluorescently conjugated antibodies against ICAM-1 and VCAM-1.

    • Analyze the mean fluorescence intensity of the cell population to quantify the expression of these adhesion molecules.

  • For Western Blotting:

    • Lyse the treated cells and collect the protein.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies against ICAM-1 and VCAM-1, followed by a secondary antibody.

    • Visualize and quantify the protein bands.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effect of this compound on monocyte adhesion.

cluster_quantification Quantification start Start culture_HUVEC Culture HUVEC to Confluence start->culture_HUVEC treat_HUVEC Treat HUVEC with This compound and Controls culture_HUVEC->treat_HUVEC co_culture Co-culture Labeled Monocytes with Treated HUVEC treat_HUVEC->co_culture analyze_adhesion Analyze Adhesion Molecule Expression (ICAM-1, VCAM-1) on HUVEC treat_HUVEC->analyze_adhesion label_monocytes Label Monocytes with Fluorescent Dye label_monocytes->co_culture wash Wash to Remove Non-adherent Monocytes co_culture->wash quant_fluorescence Fluorescence Plate Reader wash->quant_fluorescence quant_flow Flow Cytometry wash->quant_flow end End quant_fluorescence->end quant_flow->end analyze_adhesion->end

Caption: Experimental workflow for monocyte adhesion assays.

By following these protocols and considering the proposed signaling pathways, researchers can systematically investigate the effect of this compound on monocyte adhesion and contribute to a better understanding of the role of this lipid mediator in vascular inflammation.

References

In Vivo Delivery of 14S(15R)-EET Methyl Ester in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo delivery of 14S(15R)-Epoxyeicosatrienoic acid (EET) methyl ester in rodent models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows. 14S(15R)-EET is a regioisomer of EETs, which are lipid signaling molecules derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases. EETs are known for their vasodilatory, anti-inflammatory, and cardioprotective effects. The methyl ester form is often used to enhance stability and facilitate cellular uptake.

Data Presentation: In Vivo Administration of EETs and Analogs

The following tables summarize quantitative data from studies administering 14,15-EET and its analogs to rodents. While specific data for the 14S(15R)-EET methyl ester is limited in publicly available literature, the data for the closely related free acid and a stable analog provide a strong basis for experimental design.

Table 1: Intravenous Administration of 14,15-EET in Rodents

Rodent ModelCompoundDoseVehicleFrequencyKey Findings
Rat14,15-EET2.5 mg/kgNot SpecifiedSingle doseReduced myocardial infarct size
Mouse14,15-EET0.3 mg/kgNot SpecifiedSingle doseInhibited in vivo platelet aggregation

Table 2: Oral Administration of a 14,15-EET Analog in Rats

Rodent ModelCompoundDoseVehicleFrequencyKey Findings
Spontaneously Hypertensive Rat14,15-EET analog (EET-A)10 or 40 mg/kg/dayDrinking waterDaily for 4 weeksPrevented blood pressure increase when combined with a 20-HETE antagonist

Signaling Pathways of 14,15-EET

14,15-EET exerts its biological effects through a complex signaling cascade that is initiated by binding to a putative G-protein coupled receptor (GPCR) on the cell surface. This binding activates the Gsα subunit, leading to the stimulation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets.

Furthermore, 14,15-EET signaling can involve the activation of other important pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial in mediating the pro-survival and anti-apoptotic effects of 14,15-EET. In the hippocampus, 14,15-EET has been shown to activate Ca2+/calmodulin-dependent protein kinase II (CaMKII), which is involved in synaptic plasticity.

It is important to note that 14,15-EET is metabolized in vivo by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).

EET_Signaling_Pathway EET 14S(15R)-EET Methyl Ester GPCR Putative GPCR EET->GPCR Binds sEH sEH EET->sEH Metabolized by Gsa Gαs GPCR->Gsa Activates PI3K PI3K GPCR->PI3K ERK ERK GPCR->ERK AC Adenylyl Cyclase Gsa->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CaMKII CaMKII PKA->CaMKII Activates Cellular_Response Cellular Responses (Vasodilation, Anti-inflammation, Anti-apoptosis, Synaptic Plasticity) PKA->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response ERK->Cellular_Response CaMKII->Cellular_Response DHET 14,15-DHET (Less Active) sEH->DHET

14,15-EET Signaling Pathway

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and administration of this compound to rodents.

Protocol 1: Intraperitoneal (IP) Injection in Mice

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation of Vehicle:

    • In a sterile microcentrifuge tube, prepare the vehicle by mixing DMSO, Tween 80, and sterile saline in a ratio of 10:5:85 (v/v/v).

    • For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 50 µL of Tween 80, and 850 µL of sterile saline.

    • Vortex the mixture thoroughly to ensure a homogenous solution.

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in the vehicle to achieve the desired final concentration. It is recommended to first dissolve the compound in the DMSO component of the vehicle before adding the Tween 80 and saline.

    • Vortex the solution until the compound is completely dissolved. The final solution should be clear.

    • Note: A starting dose of 0.3 - 2.5 mg/kg can be considered based on studies with the free acid, but a dose-response study is highly recommended to determine the optimal dose for your specific experimental model.

  • Administration:

    • Accurately weigh the mouse to determine the exact volume of the dosing solution to be administered.

    • Restrain the mouse by scruffing the neck to expose the abdomen.

    • Tilt the mouse slightly downwards on one side.

    • Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

    • Inject the solution slowly and smoothly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Protocol 2: Intravenous (IV) Injection in Mice (Tail Vein)

Materials:

  • This compound

  • Ethanol (B145695), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Vortex mixer

  • Mouse restrainer

  • Heat lamp or warm water bath

Procedure:

  • Preparation of Dosing Solution:

    • This compound is soluble in ethanol.

    • Prepare a stock solution of this compound in sterile ethanol.

    • On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration. The final concentration of ethanol should be kept to a minimum (ideally <10%) to avoid adverse effects.

    • Vortex the solution thoroughly.

    • Note: Based on literature for the free acid, a dose of 0.3 mg/kg can be used as a starting point. A dose-response study is recommended.

  • Administration:

    • Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

    • Place the mouse in a suitable restrainer.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the dosing solution. Successful injection will be indicated by the absence of a subcutaneous bleb.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the effects of this compound in a rodent model of a specific disease or condition.

Experimental_Workflow Animal_Model Rodent Model of Disease (e.g., Myocardial Infarction, Hypertension) Grouping Randomization into Treatment and Control Groups Animal_Model->Grouping Preparation Preparation of This compound Dosing Solution and Vehicle Grouping->Preparation Administration In Vivo Administration (e.g., IP or IV Injection) Preparation->Administration Monitoring Monitoring of Physiological Parameters (e.g., Blood Pressure, ECG) Administration->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histopathological Analysis (e.g., Infarct Size) Endpoint->Histology Biochemical Biochemical Assays (e.g., Biomarker Levels) Endpoint->Biochemical Molecular Molecular Analysis (e.g., Western Blot, PCR) Endpoint->Molecular

Experimental Workflow Diagram

Troubleshooting & Optimization

Stability of 14S(15R)-EET methyl ester in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14S(15R)-EET Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

14S(15R)-EET (epoxyeicosatrienoic acid) methyl ester is a more stable, esterified form of the biologically active lipid mediator, 14S(15R)-EET. The methyl ester form is often preferred for long-term storage and can be readily hydrolyzed to the active free acid just before experimental use.[1] 14S(15R)-EET is a cytochrome P450 metabolite of arachidonic acid and is involved in various physiological processes, including vasodilation and anti-inflammatory responses.

Q2: How should I store this compound?

For long-term stability, it is recommended to store this compound at -20°C as a solution in an organic solvent, such as ethanol (B145695).[2][3] Under these conditions, the compound is stable for at least two years.[2][3]

Q3: What are the primary degradation pathways for this compound in aqueous solutions?

The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the methyl ester to the free acid, 14S(15R)-EET. This can be followed by enzymatic hydration of the epoxide group by soluble epoxide hydrolase (sEH) to form the less biologically active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[4][5][6]

Q4: What factors influence the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily affected by:

  • pH: Both acidic and strongly alkaline conditions can catalyze the hydrolysis of the methyl ester.

  • Temperature: Elevated temperatures will accelerate the rate of hydrolysis.

  • Enzymes: Biological samples may contain esterases, which are enzymes that can hydrolyze the ester bond.

Q5: How do I prepare aqueous working solutions of this compound?

This compound is typically supplied as a solution in an organic solvent like ethanol. To prepare an aqueous working solution, it is recommended to make an intermediate dilution in a water-miscible organic solvent (e.g., ethanol or DMSO) before adding it to the aqueous buffer. The final concentration of the organic solvent in the aqueous medium should be kept low (typically below 0.5%) to avoid issues with solubility and potential effects on the experimental system.

Troubleshooting Guides

Problem: I am observing a peak corresponding to the free acid, 14S(15R)-EET, in my analysis of the methyl ester.

  • Possible Cause: Hydrolysis of the methyl ester has occurred.

  • Solutions:

    • Check pH of Solutions: Ensure that all aqueous buffers are at or near neutral pH (pH 7.0-7.4) unless your experimental protocol requires otherwise. Avoid acidic or strongly basic conditions.

    • Minimize Exposure Time: If your experiment requires non-neutral pH, minimize the time the this compound is exposed to these conditions.

    • Control Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis. For biological experiments, consider working on ice whenever possible.

    • Biological Samples: If using biological matrices, be aware of the potential for enzymatic hydrolysis by esterases. Work quickly and at low temperatures to minimize enzymatic activity.

Problem: My experimental results are inconsistent when using this compound in aqueous solutions.

  • Possible Cause: Variability in the concentration of the active compound due to inconsistent hydrolysis or degradation.

  • Solutions:

    • Prepare Fresh Solutions: Always prepare fresh aqueous working solutions of this compound for each experiment.

    • Standardize Protocols: Ensure that the timing, temperature, and pH of your experimental solutions are consistent between experiments.

    • Vehicle Controls: Always include a vehicle control (the same concentration of the organic solvent used to dissolve the methyl ester in your aqueous buffer) to account for any effects of the solvent.

Problem: I see a precipitate when I add the this compound stock solution to my aqueous buffer.

  • Possible Cause: The compound has low aqueous solubility and is precipitating out of solution.

  • Solutions:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in your aqueous buffer is as low as possible (ideally ≤ 0.1%) while still maintaining the solubility of your compound at the desired concentration.

    • Use a Carrier Protein: For cell culture experiments, consider pre-complexing the this compound with a carrier protein like bovine serum albumin (BSA) to improve its solubility and delivery to cells.

Data Presentation

ConditionExpected Stability of Methyl EsterPrimary Degradation Pathway
Acidic Buffer (pH < 6) LowAcid-catalyzed hydrolysis to the free acid
Neutral Buffer (pH 7.0-7.4) ModerateSlow hydrolysis to the free acid
Alkaline Buffer (pH > 8) LowBase-catalyzed hydrolysis to the free acid
Elevated Temperature (>37°C) DecreasedAccelerated hydrolysis
Presence of Esterases LowEnzymatic hydrolysis to the free acid

Disclaimer: The stability information is based on general principles. Actual stability should be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound in Aqueous Buffer

This protocol outlines a general method for determining the rate of hydrolysis of this compound to its free acid in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • 14S(15R)-EET (as a standard for the hydrolytic product)

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC-grade organic solvents (e.g., acetonitrile (B52724), methanol)

  • HPLC-grade water

  • Formic acid or other appropriate mobile phase modifier

  • HPLC system with a UV or mass spectrometric detector

  • A suitable C18 reversed-phase HPLC column

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in ethanol or another suitable organic solvent.

  • Prepare a stock solution of the 14S(15R)-EET free acid standard in an organic solvent.

  • Prepare the aqueous buffer of interest and adjust the pH as required.

3. Stability Study Procedure:

  • Add a known amount of the this compound stock solution to the aqueous buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low.

  • Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately stop the hydrolysis reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile or methanol) and vortexing. This will precipitate any proteins and dilute the sample for analysis.

  • Centrifuge the samples to pellet any precipitate and transfer the supernatant to an HPLC vial.

4. HPLC Analysis:

  • Develop an HPLC method that can separate this compound from its hydrolysis product, 14S(15R)-EET. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a formic acid modifier is a common starting point.

  • Create a calibration curve for both the methyl ester and the free acid using the prepared standards.

  • Inject the samples from the stability study and quantify the peak areas of the methyl ester and the free acid at each time point.

5. Data Analysis:

  • Plot the concentration of this compound versus time.

  • From this plot, determine the rate of degradation and the half-life (t½) of the methyl ester under the tested conditions.

Visualizations

Hydrolysis_Pathway EET_ME This compound EET_FA 14S(15R)-EET (Free Acid) EET_ME->EET_FA Hydrolysis (H₂O, H⁺/OH⁻ or Esterase) DHET 14,15-DHET EET_FA->DHET Soluble Epoxide Hydrolase (sEH)

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Hydrolysis Is free acid (14,15-EET) detected? Start->Check_Hydrolysis Check_Precipitate Is a precipitate visible? Check_Hydrolysis->Check_Precipitate No Control_pH_Temp Control pH and Temperature Prepare fresh solutions Check_Hydrolysis->Control_pH_Temp Yes Optimize_Solvent Optimize solvent concentration Use a carrier protein (e.g., BSA) Check_Precipitate->Optimize_Solvent Yes Consistent_Results Consistent Results Check_Precipitate->Consistent_Results No Control_pH_Temp->Consistent_Results Optimize_Solvent->Consistent_Results

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Handling and Storing EET Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epoxyeicosatrienoic acid (EET) methyl esters.

Frequently Asked Questions (FAQs)

Q1: Why are EETs often supplied as methyl esters instead of free acids?

EETs are biologically active lipids that can be chemically unstable as free carboxylic acids. Esterification to their methyl esters significantly increases their stability, making them more suitable for long-term storage and handling.[1] The methyl ester form protects the carboxylic acid group from degradation and can be readily hydrolyzed back to the active free acid form when needed for experiments.[1]

Q2: What are the primary degradation pathways for EET methyl esters?

The two main degradation pathways for EET methyl esters are:

  • Hydrolysis: The ester bond can be cleaved by water, especially in the presence of acid or base catalysts, to yield the corresponding EET free acid and methanol.[2][3] This is often a desired reaction to generate the active compound before an experiment, but can be an unwanted degradation pathway during storage.

  • Oxidation: The epoxy groups and the double bonds in the EET molecule are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, heat, and certain metals.[4] This can lead to the formation of various byproducts and a loss of biological activity.

Q3: What are the recommended storage conditions for EET methyl esters?

To ensure the stability and integrity of EET methyl esters, it is crucial to store them properly. The following conditions are recommended:

ParameterRecommendationRationale
Temperature Store at -20°C or below.Low temperatures slow down chemical degradation processes, including hydrolysis and oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen, thereby preventing oxidation.
Light Protect from light by using amber vials or storing in the dark.Light can promote oxidative degradation.
Container Store in tightly sealed, appropriate containers such as borosilicate glass or PTFE.[5]Prevents exposure to moisture and air. Ensure the container material is inert and does not leach impurities.
Solvent If in solution, use a dry, aprotic solvent.Minimizes the presence of water to prevent hydrolysis.

Data sourced from various safety data sheets and handling guides for esters.[4][5][6][7][8]

Troubleshooting Guides

Issue 1: Low or No Biological Activity of EETs After Hydrolysis of the Methyl Ester

Possible Causes and Solutions:

CauseTroubleshooting Step
Incomplete Hydrolysis The methyl ester was not fully converted to the active free acid.
Solution: Optimize your hydrolysis protocol. Ensure you are using the correct concentration of base (e.g., NaOH or KOH) or acid catalyst and that the reaction time and temperature are sufficient. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS to confirm the complete disappearance of the methyl ester.
Degradation of EETs The EETs may have degraded during hydrolysis or subsequent handling.
Solution: Perform the hydrolysis reaction on ice or at a controlled low temperature to minimize degradation. After hydrolysis and neutralization, immediately use the EET free acid solution or store it appropriately for short periods at low temperatures under an inert atmosphere.
Incorrect pH The final pH of the EET solution may not be suitable for your biological assay.
Solution: Carefully neutralize the reaction mixture after hydrolysis to a pH compatible with your experimental system. Use a suitable buffer to maintain the pH.
Issue 2: Inconsistent Results in Analytical Quantification (GC-MS or LC-MS/MS)

Possible Causes and Solutions:

CauseTroubleshooting Step
Sample Degradation During Preparation EETs are sensitive to degradation during extraction and derivatization steps.
Solution: Minimize sample handling time and keep samples on ice whenever possible. Use antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent oxidation.[9]
Incomplete Derivatization (for GC-MS) The hydroxyl groups of EETs (after hydrolysis and for analysis of DHETs) or the carboxylic acid group may not be fully derivatized, leading to poor chromatographic peak shape and inaccurate quantification.
Solution: Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure all reagents are fresh and anhydrous. Common derivatizing agents for hydroxyl groups include BSTFA, and for carboxylic acids, diazomethane (B1218177) or BF3-methanol can be used (though with caution).[10][11]
Ion Suppression (for LC-MS/MS) Co-eluting compounds from the sample matrix can interfere with the ionization of EETs in the mass spectrometer source.
Solution: Improve sample cleanup procedures using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[12][13] Adjust the chromatography to better separate EETs from matrix components.
Transesterification If using an alcohol-based solvent (e.g., methanol, ethanol) during sample preparation of the free acid, you may inadvertently re-form the methyl ester or form a different alkyl ester.
Solution: Avoid using alcohol-based solvents for the extraction and reconstitution of EET free acids if re-esterification is a concern. If an alcohol is necessary, use deuterated versions to track the reaction or choose a non-alcoholic solvent system.

Experimental Protocols

Protocol 1: Saponification (Hydrolysis) of EET Methyl Ester to the Free Acid

This protocol describes the basic hydrolysis of an EET methyl ester to its biologically active free acid form.

Materials:

  • EET methyl ester solution in an organic solvent (e.g., ethanol (B145695) or acetonitrile)

  • Potassium hydroxide (B78521) (KOH) solution (e.g., 0.3 M in 90:10 methanol:water)

  • Formic acid for neutralization

  • Hexane (B92381) for extraction

  • Nitrogen gas supply

Procedure:

  • In a glass vial, add a known amount of the EET methyl ester solution.

  • Add 1 mL of the 0.3 M KOH solution.

  • Vortex the mixture vigorously for 30 seconds, followed by 5 minutes of normal vortexing. Ensure the vial is tightly capped to prevent evaporation.

  • Incubate the reaction mixture in a water bath at 80°C for 1 hour.

  • Cool the vial on ice.

  • Neutralize the reaction by adding 100 µL of formic acid.

  • Extract the EET free acid by adding 900 µL of hexane. Vortex for 1 minute and then centrifuge for 5-10 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the EET free acid to a clean glass vial.

  • Evaporate the hexane under a gentle stream of nitrogen.

  • Reconstitute the dried EET free acid in a suitable buffer or solvent for your experiment.

This is a general protocol and may require optimization for specific EETs and experimental conditions.[1]

Protocol 2: Sample Preparation for LC-MS/MS Analysis of EETs from Plasma

This protocol outlines the steps for extracting and preparing EETs from plasma samples for quantification by LC-MS/MS.

Materials:

  • Plasma sample

  • Deuterated internal standards for EETs

  • Butylated hydroxytoluene (BHT) and triphenylphosphine (B44618) (TPP) solution

  • 0.9% NaCl with 0.1% acetic acid

  • Methanol:Chloroform (B151607) (2:1, v/v)

  • Potassium hydroxide (KOH) solution (1.0 M)

  • Hydrochloric acid (HCl) solution (1.0 M)

  • Phosphate-buffered saline (PBS)

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Spiking and Protein Precipitation:

    • To 100 µL of plasma in a 2 mL 96-well plate, add 1 µL of 50 mM BHT and 5 mM TPP solution.

    • Add 10 µL of the deuterated internal standard mix.

    • Add 340 µL of 0.9% NaCl with 0.1% acetic acid, followed by 560 µL of 2:1 methanol:chloroform.

    • Mix vigorously and shake for 10 minutes.

    • Add 190 µL of chloroform and 190 µL of 0.9% NaCl with 0.1% acetic acid and mix again.

    • Centrifuge to separate the layers and collect the lower organic phase.

  • Saponification:

    • Evaporate the collected organic phase to dryness.

    • Add 150 µL of 2-propanol and 150 µL of 1.0 M KOH.

    • Incubate at 37°C for 30 minutes with shaking to hydrolyze esterified EETs.

    • Neutralize with 150 µL of 1.0 M HCl and dilute with 550 µL of PBS.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the EETs with an appropriate solvent.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.

This protocol is adapted from a published method and may need to be optimized for your specific application and instrumentation.[9]

Visualizations

EET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus EETs EETs GPCR Putative GPCR EETs->GPCR binds IonChannel Ion Channels (e.g., K+, TRP) EETs->IonChannel activates PPAR PPARα/γ EETs->PPAR activates G_alpha_s Gαs GPCR->G_alpha_s activates PI3K PI3K GPCR->PI3K activates ERK ERK GPCR->ERK activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates GeneExpression Gene Expression PKA->GeneExpression regulates Akt Akt PI3K->Akt activates Akt->GeneExpression regulates ERK->GeneExpression regulates PPAR->GeneExpression regulates EET_Handling_Workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use cluster_analysis Analytical Workflow Storage Store EET Methyl Ester at ≤ -20°C under Inert Gas in the Dark Hydrolysis Hydrolyze to Free Acid (e.g., with KOH) Storage->Hydrolysis Neutralization Neutralize Solution (e.g., with Formic Acid) Hydrolysis->Neutralization Assay Use in Biological Assay Neutralization->Assay Extraction Extract from Matrix (LLE or SPE) Assay->Extraction Sample Collection Derivatization Derivatize (if for GC-MS) Extraction->Derivatization Analysis Analyze by LC-MS/MS or GC-MS Extraction->Analysis for LC-MS/MS Derivatization->Analysis

References

Optimizing concentration of 14S(15R)-EET methyl ester for cell culture experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14S(15R)-EET methyl ester. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is an oxylipin, a stable esterified form of 14(S),15(R)-Epoxyeicosatrienoic acid (EET).[1][2] EETs are metabolites of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenase enzymes.[3][4] They function as local signaling molecules (autocrine and paracrine agents) involved in regulating vascular tone, inflammation, and cell proliferation.[3][5] The methyl ester form offers greater stability for long-term storage and is often readily hydrolyzed by cellular esterases to its active free acid form for experiments.[2]

Q2: What is the mechanism of action for 14,15-EET?

A2: 14,15-EET initiates its effects through several signaling pathways. It can bind to putative cell surface receptors, leading to the activation of downstream pathways like the epithelial growth factor receptor (EGFR), extracellular signal-regulated kinase (ERK), and phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[6][7][8] This activation can promote cell proliferation and inhibit apoptosis.[6] In vascular smooth muscle cells, EETs are known to activate potassium channels (such as BKCa and KATP), causing hyperpolarization and leading to vasodilation.[9][10] Additionally, 14,15-EET can activate the nuclear receptor PPARγ.[6]

Q3: How is 14,15-EET metabolized in cell culture?

A3: In cells, EETs are primarily metabolized by the soluble epoxide hydrolase (sEH) enzyme, which converts them into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[3][5][11] This conversion is rapid and can limit the duration of the EETs' action in a culture system.[3][11] If sustained EET activity is desired, an sEH inhibitor can be co-administered.[9]

Q4: How should I prepare and store this compound for cell culture?

A4:

  • Storage: The compound is typically supplied as a solution in ethanol (B145695) and should be stored at -20°C for long-term stability (≥ 2 years).[2]

  • Solubility: It is soluble in organic solvents like ethanol, DMSO, and DMF at concentrations up to 50 mg/ml.[2][12] Its solubility in aqueous buffers like PBS (pH 7.2) is limited (approximately 1 mg/ml).[2][12]

  • Preparation of Stock Solution: A high-concentration stock solution should be prepared in an organic solvent such as ethanol.

  • Working Solution: Dilute the stock solution directly into the cell culture medium to achieve the final desired concentration. Ensure the final concentration of the organic solvent in the medium is non-toxic to your cells (typically ≤ 0.1%).

Optimizing Experimental Concentrations

The optimal concentration of this compound is highly dependent on the cell type and the biological effect being investigated. The following table summarizes effective concentrations reported in various studies.

Biological Effect Cell Type / System Effective Concentration Reference
Vasodilation Isolated Canine & Porcine ArteriolesEC₅₀: 3-4 pM[1][13]
Cell Proliferation Tca-8113 Human Carcinoma Cells100 nM[6]
PPARγ Expression Tca-8113 Human Carcinoma CellsOptimal Range: 25-200 nM[6]
Neurite Outgrowth PC12 Rat Pheochromocytoma Cells100 nmol L⁻¹[14]
Binding Affinity Isolated Guinea Pig MonocytesKᵢ: 612.5 nM[1][13][15]
Anti-inflammatory Action Rat Pulmonary Artery Endothelial Cells1 µM[12]

Experimental Protocols

Protocol: Cell Proliferation MTT Assay

This protocol outlines the steps for assessing the effect of this compound on the proliferation of an adherent carcinoma cell line (e.g., Tca-8113).[6]

Materials:

  • Tca-8113 cells (or other target cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Concentrations could range from 1 nM to 1 µM (e.g., based on the data table above, a 100 nM concentration is a good starting point).[6] Also, prepare a vehicle control containing the same final concentration of ethanol as the highest treatment dose.

  • Incubation: Remove the medium from the wells and replace it with 100 µL of the prepared treatment or vehicle control media. Incubate the plate for the desired time period (e.g., 12, 24, or 48 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Calculate the percentage of cell proliferation relative to the vehicle control.

Visualized Workflows and Pathways

Signaling Pathway of 14,15-EET

EET_Signaling_Pathway EET 14,15-EET Receptor Putative Membrane Receptor EET->Receptor Binds PPARg PPARγ EET->PPARg Activates sEH sEH EET->sEH Metabolized by EGFR EGFR Receptor->EGFR Transactivates PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation PPARg->Proliferation DHET 14,15-DHET (Less Active) sEH->DHET Experimental_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with 14S(15R)-EET ME or Vehicle incubate1->treat incubate2 Incubate (e.g., 24-48h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO (Solubilize Crystals) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end Analyze Data read->end

References

Troubleshooting guide for vascular reactivity experiments with EETs.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting vascular reactivity experiments with epoxyeicosatrienoic acids (EETs).

Frequently Asked Questions (FAQs)

Q1: What are EETs and why are they important in vascular reactivity?

Epoxyeicosatrienoic acids (EETs) are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases.[1][2] They are considered endothelium-derived hyperpolarizing factors (EDHFs), which means they play a crucial role in vasodilation (the widening of blood vessels) independent of nitric oxide and prostaglandins.[1][3] In vascular reactivity experiments, EETs are used to study their potent vasodilatory effects and the signaling pathways involved in regulating vascular tone.[1][4][5][6]

Q2: Which EET regioisomer should I use in my experiment?

The choice of EET regioisomer (5,6-EET, 8,9-EET, 11,12-EET, or 14,15-EET) can be critical, as their vasodilatory potency and mechanism of action can vary depending on the vascular bed and species.[1] While all four regioisomers can induce relaxation in some arteries, like the bovine coronary artery, others show distinct specificities.[1] For example, 11,12-EET is effective in the rat renal artery, whereas 14,15-EET is not.[1] It is advisable to consult the literature for studies on your specific vessel of interest or test multiple regioisomers.

Q3: What is the mechanism of action of EETs in causing vasodilation?

EETs induce vasodilation through multiple signaling pathways. A primary mechanism involves binding to a putative G-protein coupled receptor (GPCR) on vascular smooth muscle cells.[3] This activates the Gαs subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[3] Subsequently, protein kinase A (PKA) is activated, which in turn opens large-conductance calcium-activated potassium channels (BKCa) and ATP-sensitive potassium channels (KATP).[1][3] The outflow of potassium ions causes hyperpolarization of the cell membrane, leading to the closure of voltage-gated calcium channels and ultimately, smooth muscle relaxation and vasodilation.[7]

Some EETs, particularly 5,6-EET, can also activate Transient Receptor Potential (TRP) channels, such as TRPV4, on endothelial cells, contributing to vasodilation.[1][8]

Q4: What is the role of soluble epoxide hydrolase (sEH) in EET-mediated vasodilation?

Soluble epoxide hydrolase (sEH) is the enzyme responsible for metabolizing EETs into their corresponding dihydroxyeicosatrienoic acids (DHETs).[2][9] This conversion generally reduces the biological activity of EETs, although the potency of DHETs can vary between different vascular beds.[1][4][5] Therefore, inhibiting sEH can increase the bioavailability of endogenous EETs and enhance their vasodilatory effects.[2][9] Researchers often use sEH inhibitors to study the physiological roles of endogenous EETs.[2][9][10]

Troubleshooting Guide

This guide addresses common issues encountered during vascular reactivity experiments with EETs.

Problem Potential Cause(s) Recommended Solution(s)
No or weak vasodilation in response to EETs 1. Degradation of EETs: EETs can be unstable in aqueous solutions. 2. Incorrect pre-constriction agent: The choice of vasoconstrictor can influence the observed relaxation. 3. Endothelium damage: If studying endothelium-dependent effects, the endothelium may have been damaged during vessel preparation. 4. Inappropriate EET concentration: The concentration range of EETs may not be optimal for the specific vessel type. 5. Receptor desensitization: Prolonged exposure to high concentrations of agonists can lead to desensitization.1. Prepare fresh EET solutions for each experiment. Minimize the time the compound is in aqueous buffer. 2. Test different pre-constriction agents (e.g., phenylephrine (B352888), U46619, endothelin-1). The mechanism of EET-induced relaxation can be independent of the constrictor used.[1] 3. Verify endothelial integrity with an endothelium-dependent vasodilator like acetylcholine (B1216132) or bradykinin.[11] 4. Perform a wider concentration-response curve. EETs can be potent, with EC50 values in the picomolar to nanomolar range in some vessels.[4][5][12] 5. Ensure cumulative concentration additions are performed in a timely manner and avoid prolonged incubation.
Inconsistent or variable results between experiments 1. Vehicle effects: The solvent used to dissolve EETs (e.g., ethanol (B145695), DMSO) may have its own vascular effects. 2. Variability in tissue preparation: Inconsistent dissection and mounting can lead to variability.[13] 3. Myograph setup: Differences in myograph calibration, buffer temperature, and oxygenation can affect results.[11][13]1. Use the lowest possible concentration of the vehicle (typically <0.1% for DMSO and <0.5% for ethanol).[14] Always include a vehicle control group to account for any solvent effects.[14] 2. Standardize the dissection and mounting protocol. Ensure consistent handling of the tissues to minimize damage.[11] 3. Calibrate the myograph before each experiment. Maintain a constant temperature (37°C) and continuous aeration of the buffer with carbogen (B8564812) (95% O2, 5% CO2).[11]
Precipitation of EETs in the buffer 1. Poor solubility: EETs are lipids and have low solubility in aqueous buffers.1. Prepare a concentrated stock solution of EETs in an organic solvent like ethanol or DMSO.[14] Add the stock solution to the buffer in small volumes and ensure rapid mixing to prevent precipitation. It may be necessary to briefly sonicate the stock solution before use.
Unexpected vasoconstriction with EETs 1. Activation of constrictor pathways: In some specific vascular beds or under certain pathological conditions, EETs might paradoxically cause vasoconstriction. This is not a commonly reported effect for vasodilation studies. 2. Contamination of the EET sample. 1. Review the literature for any reports of EET-induced vasoconstriction in your specific experimental model. Consider the potential involvement of other signaling pathways. 2. Ensure the purity of your EET compound. Obtain EETs from a reputable supplier.

Data Presentation

Table 1: Potency of EET Regioisomers and their DHET Metabolites in Canine Coronary Arterioles

CompoundEC50 (log[M])
14,15-EET-10.1
11,12-EET-12.7
8,9-EET-11.5
5,6-EET-10.9
14,15-DHET-13.1
11,12-DHET-15.8
8,9-DHET-14.2

Data extracted from studies on isolated canine coronary arterioles pre-constricted with endothelin.[4][5]

Experimental Protocols

Wire Myography Protocol for Assessing EET-Induced Vasodilation

This protocol provides a general framework for studying the effects of EETs on isolated small arteries using a wire myograph.

1. Vessel Preparation:

  • Euthanize the animal according to approved institutional protocols.

  • Carefully dissect the desired artery (e.g., mesenteric, coronary) in cold, oxygenated physiological salt solution (PSS).

  • Clean the artery of surrounding adipose and connective tissue under a dissecting microscope.

  • Cut the artery into 2 mm rings.

2. Mounting the Vessel:

  • Mount the arterial ring on two tungsten wires (typically 40 µm in diameter) in the chamber of the wire myograph.[11]

  • One wire is attached to a force transducer, and the other to a micrometer.[15]

  • The chamber is filled with PSS and continuously gassed with 95% O2 / 5% CO2 at 37°C.[11]

3. Equilibration and Normalization:

  • Allow the vessel to equilibrate for at least 30-60 minutes.[16]

  • Normalize the vessel to a standardized resting tension to ensure optimal and reproducible contractile responses.[11]

4. Viability and Endothelial Integrity Check:

  • Induce a contraction with a high potassium solution (KPSS) to check the viability of the smooth muscle.[11]

  • After washing out the KPSS and allowing the tension to return to baseline, pre-constrict the vessel with an agonist such as phenylephrine (e.g., 1-10 µM) or U46619.

  • Once a stable contraction is achieved, add a saturating concentration of an endothelium-dependent vasodilator (e.g., acetylcholine, 10 µM) to confirm the presence of a functional endothelium. A relaxation of >80% is generally considered indicative of an intact endothelium.[11]

5. EET Concentration-Response Curve:

  • Wash the vessel and allow it to return to its resting tension.

  • Pre-constrict the vessel again with the chosen agonist to approximately 50-80% of the maximal contraction.

  • Once a stable plateau is reached, add cumulative concentrations of the EET stock solution to the bath, allowing the response to stabilize at each concentration.

  • Record the relaxation at each concentration.

6. Data Analysis:

  • Express the relaxation as a percentage of the pre-constriction tension.

  • Plot the concentration-response curve and calculate the EC50 (the concentration of EET that produces 50% of the maximal relaxation).

Mandatory Visualizations

EET_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular EETs EETs GPCR Putative GPCR EETs->GPCR Binds TRPV4 TRPV4 Channel EETs->TRPV4 Activates (e.g., 5,6-EET) Gs Gαs GPCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP BKCa BKCa Channel Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ efflux KATP KATP Channel KATP->Hyperpolarization K+ efflux Ca_influx Ca2+ Influx TRPV4->Ca_influx Gs->AC Activates PKA PKA cAMP->PKA Activates PKA->BKCa Opens PKA->KATP Opens Vasodilation Vasodilation Hyperpolarization->Vasodilation Ca_influx->Hyperpolarization Endothelial Hyperpolarization

Caption: EET Signaling Pathway in Vascular Smooth Muscle and Endothelial Cells.

Experimental_Workflow A Vessel Dissection & Preparation B Mounting in Wire Myograph A->B C Equilibration & Normalization B->C D Viability Check (KPSS) C->D E Pre-constriction (e.g., Phenylephrine) D->E F Endothelial Integrity Check (ACh) E->F G Washout F->G H Pre-constriction G->H I Cumulative Addition of EETs H->I J Data Acquisition & Analysis I->J

References

How to control for auto-oxidation of 14S(15R)-EET methyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14S(15R)-EET methyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing guidance on how to control for its auto-oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to auto-oxidation?

A1: this compound is a bioactive lipid, an oxylipin metabolite of arachidonic acid formed by cytochrome P450 epoxygenases.[1][2] Its chemical structure contains 1,4-dienyl moieties, which are susceptible to attack by oxygen, leading to auto-oxidation. This degradation can alter its biological activity and lead to inconsistent experimental results.

Q2: How should I store this compound to ensure its stability?

A2: To maintain its integrity, this compound should be stored at -20°C.[1][3] Under these conditions, it is reported to be stable for at least two years.[1] For long-term storage, it is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

Q3: What are the signs of degradation of this compound?

A3: Degradation is often not visually apparent. The most reliable way to detect auto-oxidation is through analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).[4][5] The appearance of peaks corresponding to dihydroxyeicosatrienoic acids (DHETs), the hydrolysis products of EETs, is a key indicator of degradation. A decrease in the peak area of the parent compound over time also signifies degradation.

Q4: Can I use antioxidants to protect this compound from auto-oxidation?

A4: Yes, incorporating antioxidants into your experimental workflow is a highly recommended strategy. Antioxidants work by scavenging free radicals that initiate and propagate the oxidation process. Common antioxidants used for stabilizing lipids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and Vitamin E (α-tocopherol).[6][7][8] It is crucial to use high-purity, peroxide-free solvents when preparing solutions containing antioxidants.

Troubleshooting Guide: Controlling for Auto-Oxidation

This guide provides solutions to common issues encountered during the handling and use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results Degradation of this compound due to auto-oxidation.- Verify compound integrity: Analyze a sample of your stock solution and working solutions by LC-MS/MS to check for the presence of oxidation products (e.g., DHETs).[4][5] - Implement proper handling procedures: Follow the detailed experimental protocol for preparing solutions under an inert atmosphere and with the addition of antioxidants. - Use fresh solutions: Prepare working solutions fresh for each experiment from a properly stored stock.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of oxidation byproducts.- Characterize unknown peaks: Use tandem mass spectrometry (MS/MS) to identify the mass and fragmentation pattern of the unknown peaks to confirm if they are oxidation products.[4][5][9] - Optimize storage and handling: Review your storage and sample preparation procedures to identify and eliminate potential sources of oxidation. - Incorporate an antioxidant: If not already in use, add an antioxidant like BHT or α-tocopherol to your solutions.
Loss of compound concentration over a short period Rapid auto-oxidation due to exposure to air, light, or reactive materials.- Work in an inert environment: Handle the compound and prepare solutions in a glove box or under a stream of inert gas (argon or nitrogen). - Protect from light: Store solutions in amber vials or wrap containers with aluminum foil. - Use high-purity solvents and containers: Ensure solvents are peroxide-free and use glass or polypropylene (B1209903) containers that are thoroughly cleaned and dried.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound

  • Anhydrous ethanol (B145695) (high purity, peroxide-free)

  • Butylated hydroxytoluene (BHT) or α-tocopherol (Vitamin E)

  • Inert gas (argon or nitrogen)

  • Glass vial with a PTFE-lined cap

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Perform all subsequent steps under a gentle stream of inert gas or inside a glove box.

  • Prepare a 0.1% (w/v) stock solution of BHT or α-tocopherol in anhydrous ethanol.

  • Dissolve the this compound in the antioxidant-containing ethanol to the desired concentration (e.g., 1 mg/mL).

  • Vortex briefly to ensure complete dissolution.

  • Flush the headspace of the vial with inert gas before sealing tightly with the PTFE-lined cap.

  • Store the stock solution at -20°C in the dark.

Protocol 2: Assessment of Auto-Oxidation using LC-MS/MS

Objective: To quantify the extent of auto-oxidation of this compound by measuring the formation of its corresponding diol, 14,15-DHET.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a relevant buffer or solvent, with and without an antioxidant.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours) during incubation under experimental conditions (e.g., exposure to air at room temperature).

    • Immediately quench any further reaction by adding a suitable solvent and store at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Utilize a reverse-phase C18 column for chromatographic separation.

    • Employ a mobile phase gradient suitable for lipid analysis (e.g., a water/acetonitrile or water/methanol gradient with a small amount of formic acid).

    • Set up the mass spectrometer for negative ion mode electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and its primary oxidation product, 14,15-DHET.

      • Monitor the appropriate precursor-to-product ion transitions for each analyte.

Signaling Pathway and Experimental Workflow Visualization

Below are diagrams illustrating the key signaling pathway of 14S(15R)-EET and a typical experimental workflow for its use.

G Signaling Pathway of 14S(15R)-EET in Vasodilation EET 14S(15R)-EET GPCR G-Protein Coupled Receptor (GPCR) / EP2 Receptor EET->GPCR Binds to AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates BKCa Large Conductance Ca2+-activated K+ Channel (BKCa) PKA->BKCa Phosphorylates and Opens Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ efflux leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes

Caption: Signaling pathway of 14S(15R)-EET leading to vasodilation.

G Experimental Workflow for Using this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Storage Store 14S(15R)-EET methyl ester at -20°C under inert gas StockPrep Prepare stock solution in anhydrous ethanol with antioxidant Storage->StockPrep WorkingSol Prepare fresh working solution for each experiment StockPrep->WorkingSol CellTreat Treat cells or tissues with 14S(15R)-EET WorkingSol->CellTreat Assay Perform biological assay CellTreat->Assay SampleCollect Collect samples for oxidation analysis CellTreat->SampleCollect DataAnalysis Analyze and interpret experimental and oxidation data Assay->DataAnalysis LCMS Analyze by LC-MS/MS to quantify EET and DHET SampleCollect->LCMS LCMS->DataAnalysis

References

Technical Support Center: Interpreting Unexpected Results in 14S(15R)-EET Methyl Ester Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 14S(15R)-EET methyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is the methyl ester form of 14(S),15(R)-epoxyeicosatrienoic acid, a bioactive lipid metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases.[1] It is often used in research as a more stable precursor to the biologically active free acid, 14S(15R)-EET. The free acid is a potent vasodilator and has anti-inflammatory and cardioprotective effects. The methyl ester form is more resistant to degradation during storage and handling.

Q2: Is this compound biologically active itself?

No, the methyl ester form is generally considered to be biologically inactive. It must be hydrolyzed to its free carboxylic acid form, 14S(15R)-EET, to exert its biological effects. This hydrolysis can be achieved chemically prior to the experiment or may occur in situ by cellular esterases, though the rate and extent of cellular hydrolysis can be a source of experimental variability.

Q3: How should I store and handle this compound?

For long-term storage, this compound should be stored at -20°C in an organic solvent such as ethanol.[1][2] Repeated freeze-thaw cycles should be avoided. For experimental use, prepare fresh dilutions in an appropriate vehicle.

Troubleshooting Guide

Issue 1: No biological effect observed with this compound treatment.

Possible Cause 1: Incomplete hydrolysis of the methyl ester.

  • Troubleshooting: The methyl ester must be converted to the free acid to be active. Ensure complete hydrolysis before use. You can verify hydrolysis using analytical methods like LC-MS to detect the presence of the free acid and the disappearance of the methyl ester.

  • Recommendation: Follow a validated hydrolysis protocol (see Experimental Protocols section).

Possible Cause 2: Degradation of the active compound.

  • Troubleshooting: 14S(15R)-EET is susceptible to degradation, especially at acidic pH or in the presence of certain enzymes.

  • Recommendation: Prepare fresh solutions for each experiment. Avoid acidic conditions. If using cell culture, consider the presence of soluble epoxide hydrolase (sEH), which metabolizes EETs to less active dihydroxyeicosatrienoic acids (DHETs). You can use an sEH inhibitor to increase the half-life of the active EET.

Possible Cause 3: Low or absent expression of the target receptor/pathway in the experimental model.

  • Troubleshooting: The biological effects of EETs are cell-type specific and depend on the expression of their currently unidentified G-protein coupled receptors and downstream signaling components.

  • Recommendation: Confirm the expression of key pathway components (e.g., GPCRs, potassium channels) in your cell line or tissue model.

Issue 2: Weaker than expected biological response.

Possible Cause 1: Sub-optimal concentration of the active compound.

  • Troubleshooting: The effective concentration of 14S(15R)-EET can vary significantly between different biological systems.

  • Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific experiment.

Possible Cause 2: Partial hydrolysis of the methyl ester.

  • Troubleshooting: If the hydrolysis reaction is incomplete, the actual concentration of the active free acid will be lower than the starting concentration of the methyl ester.

  • Recommendation: Optimize and validate your hydrolysis protocol.

Possible Cause 3: Rapid metabolism of the active EET.

  • Troubleshooting: The presence of sEH can rapidly convert the active EET to its less active DHET metabolite.

  • Recommendation: Consider co-treatment with an sEH inhibitor, such as AUDA, to prolong the biological activity of 14S(15R)-EET.

Issue 3: Unexpected or paradoxical biological effects (e.g., vasoconstriction instead of vasodilation).

Possible Cause 1: Off-target effects.

  • Troubleshooting: At high concentrations, 14,15-EET may interact with other signaling pathways. For example, it has been shown to interact with prostanoid receptors, which can lead to varied vascular responses.[3][4]

  • Recommendation: Use the lowest effective concentration possible. Consider using antagonists for potentially confounding receptors (e.g., prostanoid receptor antagonists) to isolate the EET-specific effects.

Possible Cause 2: Cell- or tissue-specific signaling pathways.

  • Troubleshooting: The signaling pathways activated by 14,15-EET can differ between cell types and vascular beds.[5][6] In some instances, this can lead to unexpected physiological responses.

  • Recommendation: Thoroughly characterize the signaling pathways in your specific experimental model.

Possible Cause 3: Formation of other bioactive metabolites.

  • Troubleshooting: Under certain conditions, EETs can be metabolized into other compounds with different biological activities.

  • Recommendation: Use LC-MS to analyze the metabolic profile of 14,15-EET in your experimental system to identify any unexpected metabolites.

Data Presentation

Table 1: Comparison of Biological Activity of this compound and its Free Acid Form

CompoundBiological ActivityEC50 / KiExperimental SystemReference
This compound Vasodilation of precontracted canine epicardial arterioles4 pMIsolated Arteriole Assay[1][2][7]
This compound Binding to isolated guinea pig monocytes612.5 nM (Ki)Radioligand Binding Assay[1][2][7]
14,15-EET (Free Acid) Vasodilation of precontracted bovine coronary artery2.2 µMIsolated Artery Ring Assay[8][9]
14,15-DHET (Metabolite) Activation of PPARα~10 µMLuciferase Reporter Assay[10]

Experimental Protocols

Protocol 1: Hydrolysis of this compound to its Free Acid

This protocol describes the chemical hydrolysis of the methyl ester to the active free acid form.

Materials:

  • This compound in ethanol

  • 1 M Acetic Acid

  • Ethanol

  • Argon or Nitrogen gas

  • Heating block or water bath

Procedure:

  • In a glass vial, dissolve the desired amount of this compound in a minimal amount of ethanol.

  • Add 20 µL of 1 M acetic acid. The final pH should be approximately 3-4.[11]

  • Flush the vial with argon or nitrogen gas to displace oxygen and prevent degradation.[11]

  • Seal the vial tightly.

  • Incubate the reaction mixture at 45°C for 12 hours or at room temperature overnight (approximately 18 hours).[11]

  • After incubation, the solution containing the free acid is ready for use in your experiment. The final concentration should be adjusted based on the initial amount of the methyl ester and the final volume.

Validation: To confirm complete hydrolysis, an aliquot of the reaction mixture can be analyzed by LC-MS. The analysis should show the disappearance of the peak corresponding to the methyl ester and the appearance of a peak corresponding to the free acid.

Protocol 2: Analysis of EETs and DHETs by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of EETs and their DHET metabolites from biological samples.

Materials:

  • Biological sample (e.g., cell lysate, plasma, tissue homogenate)

  • Deuterated internal standards (e.g., 14,15-EET-d8, 14,15-DHET-d8)

  • Solid-phase extraction (SPE) C18 columns

  • Acetonitrile (B52724)

  • Ethyl acetate

  • Methanol (B129727)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • To your sample, add deuterated internal standards for EETs and DHETs.

    • Perform solid-phase extraction using a C18 column to isolate the eicosanoids.[12][13][14]

    • Elute the analytes with acetonitrile followed by ethyl acetate.[13]

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a small volume of methanol or acetonitrile for LC-MS/MS analysis.[13][14]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 column.

    • Use a gradient elution with a mobile phase typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detect the analytes using tandem mass spectrometry in negative ion mode, monitoring for the specific parent and daughter ions of each EET and DHET regioisomer and their corresponding internal standards.[12][14]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 14S(15R)-EET 14S(15R)-EET GPCR Putative GPCR 14S(15R)-EET->GPCR BKCa BKCa Channel 14S(15R)-EET->BKCa Direct activation? sEH Soluble Epoxide Hydrolase (sEH) 14S(15R)-EET->sEH Gs Gαs GPCR->Gs Hyperpolarization Hyperpolarization BKCa->Hyperpolarization AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->BKCa Vasodilation Vasodilation Hyperpolarization->Vasodilation DHET 14,15-DHET (less active) sEH->DHET

Caption: Canonical signaling pathway of 14S(15R)-EET leading to vasodilation.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Hydrolysis Verify Complete Methyl Ester Hydrolysis (LC-MS) Start->Check_Hydrolysis Check_Concentration Perform Dose-Response Curve Start->Check_Concentration Check_Metabolism Assess EET Metabolism (sEH activity, LC-MS for DHETs) Start->Check_Metabolism Check_Off_Target Investigate Off-Target Effects (e.g., receptor antagonists) Start->Check_Off_Target Check_Pathway Confirm Expression of Signaling Components Start->Check_Pathway Incomplete_Hydrolysis Incomplete Hydrolysis Check_Hydrolysis->Incomplete_Hydrolysis Suboptimal_Conc Sub-optimal Concentration Check_Concentration->Suboptimal_Conc Rapid_Metabolism Rapid Metabolism Check_Metabolism->Rapid_Metabolism Off_Target_Effect Off-Target Effect Check_Off_Target->Off_Target_Effect Pathway_Issue Pathway Component Issue Check_Pathway->Pathway_Issue Optimize_Hydrolysis Optimize Hydrolysis Protocol Incomplete_Hydrolysis->Optimize_Hydrolysis Adjust_Conc Adjust Concentration Suboptimal_Conc->Adjust_Conc Use_sEH_Inhibitor Use sEH Inhibitor Rapid_Metabolism->Use_sEH_Inhibitor Isolate_Pathway Isolate Specific Pathway Off_Target_Effect->Isolate_Pathway Validate_Model Validate Experimental Model Pathway_Issue->Validate_Model

References

Technical Support Center: Validating the Purity of 14S(15R)-EET Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for validating the purity of commercially available 14S(15R)-EET methyl ester. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling, analysis, and use of this compound, presented in a question-and-answer format.

Question 1: My analytical results (HPLC, GC-MS) show a significant peak that does not correspond to the parent compound. What is its likely identity?

Answer: The most common impurity is the hydrolysis product, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) methyl ester. The epoxide ring of EETs is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or by the enzyme soluble epoxide hydrolase (sEH) present in biological samples.[1][2]

Troubleshooting Steps:

  • pH Control: Ensure all solvents, buffers, and solutions are maintained at a neutral pH (around 7.0).[3]

  • Minimize Exposure: Reduce the time the compound is in aqueous solutions, especially at non-neutral pH.

  • Enzyme Inhibition: If working with biological samples, perform procedures at low temperatures (on ice) and consider adding an sEH inhibitor to prevent enzymatic degradation.[3]

  • Re-analysis: Confirm the identity of the unknown peak using mass spectrometry by comparing its mass-to-charge ratio (m/z) to that of a 14,15-DHET standard.

Question 2: I am observing multiple peaks with the same mass-to-charge ratio as my target compound in my LC-MS analysis. What could be the cause?

Answer: You are likely observing different isomers of the EET methyl ester. These could include:

  • Stereoisomers: The enantiomer, 14R(15S)-EET methyl ester.

  • Regioisomers: Other EETs formed from arachidonic acid, such as 5,6-EET, 8,9-EET, and 11,12-EET methyl esters.[1][4]

Troubleshooting Steps:

  • Chiral Chromatography: To separate enantiomers, a chiral column is necessary.[5] Standard reverse-phase columns (like C18) will not resolve them.

  • High-Resolution Chromatography: Optimize your HPLC or GC method to achieve better separation of regioisomers. This may involve adjusting the gradient, flow rate, or column chemistry.

  • Reference Standards: If available, run reference standards for the suspected isomers to confirm their retention times.

Question 3: The compound shows lower-than-expected biological activity in my cell-based assay. Is this related to purity?

Answer: Yes, this is a strong possibility. Low potency can be caused by degradation of the active compound or the presence of less active isomers.

Troubleshooting Steps:

  • Verify Purity: Before conducting biological experiments, perform an independent purity assessment using one of the analytical methods detailed below (HPLC or GC-MS).

  • Check Storage Conditions: Ensure the compound has been stored correctly at -20°C or below in a tightly sealed container, protected from light.[6][7][8] Improper storage can lead to degradation.

  • Prepare Fresh Solutions: Prepare working solutions fresh from a stock solution before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9]

  • Consider Bioisosteres: The biological activity of EETs can be highly specific to a particular isomer.[1] The presence of other, less active isomers can effectively lower the concentration of the desired 14S(15R) form, reducing the observed effect.

Logical Workflow for Troubleshooting Purity Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Purity Re-validation cluster_3 Data Interpretation & Action start Unexpected Experimental Result (e.g., low activity, extra peaks) storage Verify Storage Conditions (-20°C, protected from light) start->storage handling Review Handling Procedures (fresh solutions, pH control) start->handling hplc Perform HPLC or LC-MS Analysis (Check for isomers, degradation) storage->hplc handling->hplc gcms Perform GC-MS Analysis (Confirm identity and purity) hplc->gcms Optional Confirmation interpret Interpret Analytical Data hplc->interpret gcms->interpret action Actionable Conclusion (e.g., source new material, adjust protocol) interpret->action

Caption: A logical workflow for troubleshooting purity-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity specifications for commercial this compound?

A1: Most suppliers provide this compound with a purity of ≥95%.[6][8] It is crucial to check the certificate of analysis (CoA) provided by the manufacturer for the specific lot number you are using.

ParameterTypical Specification
Chemical Purity ≥95% (often determined by HPLC or GC)
Formulation A solution in a specified solvent (e.g., ethanol)
Storage -20°C[6][8]
Stability ≥ 2 years at -20°C[6][7]

Q2: What is the best way to handle and store the compound upon receipt?

A2: Upon receipt, immediately store the vial at -20°C or colder, protected from light.[6][7][8] For long-term storage of stock solutions, -80°C is recommended.[9] When preparing solutions, use high-purity solvents and minimize the compound's exposure to air and non-neutral pH conditions to prevent oxidation and hydrolysis. It is recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9]

Q3: What are the primary analytical methods for validating purity?

A3: The most common and reliable methods are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also used for structural confirmation.[10][11][12]

MethodInformation ProvidedKey Advantages
HPLC/LC-MS Purity, presence of non-volatile impurities, isomer separation (with chiral column).[5][11]High sensitivity and specificity, suitable for quantifying trace impurities.
GC-MS Purity, presence of volatile impurities, structural information from fragmentation.[12][13]Excellent separation efficiency, provides mass spectra for identification.
¹H-NMR Structural confirmation, identification of major components.[10][14]Non-destructive, provides detailed structural information.[10]

Potential Impurities in this compound

G cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products product 14S(15R)-EET Methyl Ester starting_material Residual Starting Material (Arachidonic Acid) product->starting_material Source isomers Stereoisomers & Regioisomers (e.g., 14R(15S)-EET, 11,12-EET) product->isomers Source hydrolysis Hydrolysis Product (14,15-DHET Methyl Ester) product->hydrolysis Source oxidation Oxidation Products product->oxidation Source G EET 14(15)-EET Receptor Putative Receptor / Membrane Interaction EET->Receptor EGFR EGFR Receptor->EGFR transactivation PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK Akt Akt PI3K->Akt AntiApoptosis Anti-Apoptosis Akt->AntiApoptosis Proliferation Cell Proliferation ERK->Proliferation

References

Technical Support Center: Minimizing Experimental Variability in Lipid Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in lipid signaling studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during lipid signaling experiments.

1. Sample Collection and Handling

  • Q1: What are the most critical factors during sample collection and storage to prevent lipid profile alterations?

    A1: Immediate processing of samples after collection is the ideal practice to maintain the integrity of lipid profiles.[1] If immediate processing is not feasible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles, as these can significantly alter lipid compositions.[1] For long-term storage, extracted lipids should be kept in an organic solvent, potentially with antioxidants like butylated hydroxytoluene (BHT), in a light-protected, airtight container at -20°C or lower.[1][2]

  • Q2: My lipid concentrations are inconsistent across replicates from the same sample. What could be the cause?

    A2: Inconsistent homogenization of solid samples like tissues is a common source of variability.[3] Ensure your homogenization method is validated for lipid recovery. Another critical factor is the accurate and consistent use of internal standards. These compounds, which are structurally similar to the lipids of interest, should be added at a known concentration to every sample before extraction to normalize for variations during sample preparation and analysis.[1]

2. Lipid Extraction

  • Q3: I am seeing low recovery of certain lipid classes. How can I improve my extraction efficiency?

    A3: The choice of extraction solvent is critical and depends on the polarity of the lipids you are targeting.[4] Neutral lipids are best extracted with non-polar solvents, while polar membrane lipids require polar solvents to disrupt cellular structures.[4] Often, a combination of polar and non-polar solvents is necessary for comprehensive lipid extraction.[4] Common and effective methods include the Folch, Bligh and Dyer, and methyl-tert-butyl ether (MTBE) methods.[1][5] Additionally, some lipids may be tightly bound to proteins; ensure your protocol includes steps to denature proteins, such as using a chloroform/methanol (B129727) mixture, to release these bound lipids.[1]

  • Q4: My downstream mass spectrometry analysis is showing significant matrix effects. How can I reduce these during extraction?

    A4: Matrix effects, where co-extracted substances interfere with the ionization of target lipids, can be a significant source of variability. To mitigate this, ensure complete phase separation during liquid-liquid extraction; centrifugation can help achieve a clear separation.[1] Solid-phase extraction (SPE) can be employed as a cleanup step after the initial extraction to enrich for specific lipid classes and remove interfering substances.[6]

3. Mass Spectrometry Analysis

  • Q5: My mass spectrometry data shows poor chromatographic peak shape and resolution. What are the likely causes and solutions?

    A5: Poor peak shape can result from the co-extraction of interfering substances like salts or detergents.[4] Re-evaluating your extraction and cleanup protocol may be necessary. Another common issue is the incompatibility of the final extraction solvent with the initial mobile phase of your liquid chromatography (LC) system.[4] Ensure the solvent used to reconstitute your dried lipid extract is compatible with your LC method.

  • Q6: There is a high degree of technical variability in my mass spectrometry results. How can I improve reproducibility?

    A6: Consistent instrument performance is key. Regular calibration of the mass spectrometer is essential for high mass accuracy.[6] Implementing a robust quality control (QC) strategy is also critical. This should include the periodic analysis of pooled QC samples (a mixture of small aliquots from each experimental sample) to monitor for instrument drift and assess the overall reproducibility of your data.[1] Blank samples (extraction procedure without the biological matrix) should also be run to identify any potential contamination from solvents or labware.[1]

4. Enzyme Activity Assays

  • Q7: My enzyme activity assay is showing high background signal. What are the potential reasons?

    A7: High background can be caused by the non-specific binding of radioactive or fluorescent probes to the assay membrane or plate.[7] Optimizing washing steps can help reduce this. The stability of the enzyme and the length of the reaction time can also impact the signal-to-background ratio; it is advisable to test several reaction durations during assay optimization.[7] Additionally, ensure that the buffers and reagents used are free of interfering substances.[8]

  • Q8: The results of my enzyme activity assay are not reproducible. What steps can I take to improve consistency?

    A8: Inconsistent pipetting, especially of small volumes, is a major source of error.[8] Use calibrated pipettes and consider preparing a master mix for reagents to be added to all wells.[8] Ensure all components are properly thawed and mixed before use.[8] The concentration of the enzyme is also a critical factor; it's important to determine the optimal enzyme concentration during assay development.[7]

Quantitative Data on Sources of Experimental Variability

Understanding the sources of variability is crucial for designing robust experiments. The following table summarizes findings on the contribution of different factors to variability in lipidomic measurements.

Source of VariabilityMedian Intraclass Correlation Coefficient (ICC)Percentage of Total VarianceKey Takeaways
Technical Variability 0.79Varies by lipid speciesTechnical reliability is generally good, but still a significant contributor to overall variance.[3][9]
Within-Individual Variance Not directly reportedAccounts for ~42% of biological varianceThe natural biological fluctuation of lipid levels within an individual over time is a major source of variability.[3]
Combined Technical and Within-Individual Variance Not applicableAccounts for the majority of variability in 74% of lipid speciesFor most lipids, the combination of technical and short-term biological fluctuations is the largest source of "noise".[3][9]

Detailed Experimental Protocols

Protocol 1: Modified Methyl-tert-butyl ether (MTBE) Method for Plasma Lipid Extraction

This protocol is adapted for a 10 µL plasma sample.[4]

  • Sample Preparation: Aliquot 10 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 225 µL of cold methanol containing the appropriate internal standards. Vortex for 10 seconds.

  • Solvent Addition: Add 750 µL of cold methyl-tert-butyl ether (MTBE).

  • Extraction: Vortex for 10 seconds and then shake for 6 minutes at 4°C.

  • Phase Separation: Add 188 µL of LC/MS-grade water and vortex for 20 seconds. Centrifuge at 14,000 rpm for 2 minutes.

  • Lipid Collection: Carefully aspirate the upper organic layer containing the lipids.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the lipid extract in a solvent suitable for your downstream analysis (e.g., isopropanol (B130326) for LC-MS).

Protocol 2: General Lipid Kinase Activity Assay

This protocol provides a general framework for a membrane capture-based lipid kinase assay.[7]

  • Reagent Preparation:

    • Prepare a 10x kinase assay buffer.

    • Prepare a 10x lipid stock solution by sonicating the phosphoinositide substrate in a suitable buffer to generate lipid vesicles.

    • Prepare a 2.5x buffer-substrate solution by mixing the 10x kinase assay buffer, 10x lipid stock solution, and water.

    • Prepare a 2.5x ATP solution containing [γ-³²P]ATP.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of inhibitor or vehicle control to each well of a 96-well PCR plate.

    • Prepare the enzyme-buffer-substrate solution by diluting the purified lipid kinase into the 2.5x buffer-substrate solution.

    • Add 10 µL of the enzyme-buffer-substrate solution to each well.

    • Initiate the reaction by adding 10 µL of the 2.5x ATP solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-120 minutes).

  • Signal Detection:

    • Spot the reaction mixture onto a nitrocellulose membrane.

    • Wash the membrane to remove unincorporated [γ-³²P]ATP.

    • Quantify the radioactivity on the membrane using a phosphorimager or scintillation counting.

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Collection Sample Collection (Flash-freeze) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Homogenization Sample Homogenization (for tissues) Sample_Storage->Sample_Homogenization Internal_Standard Add Internal Standards Sample_Homogenization->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., MTBE method) Phase_Separation Phase Separation (Centrifugation) Lipid_Extraction->Phase_Separation Internal_Standard->Lipid_Extraction Drying Drying (Nitrogen stream) Phase_Separation->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_Analysis LC-MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Normalization Normalization (to Internal Standards) Data_Processing->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis

Caption: A generalized experimental workflow for lipidomics studies.

Caption: A troubleshooting decision tree for inconsistent lipidomics data.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3-Kinase RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Downstream Signaling (e.g., cell growth, survival) Akt->Downstream

Caption: A simplified diagram of the PI3-Kinase signaling pathway.

References

Technical Support Center: Managing EET Metabolic Instability in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of Epoxyeicosatrienoic Acids (EETs) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are EETs and why is their metabolic instability a concern in cell-based assays?

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] They possess a range of biological activities, including anti-inflammatory, vasodilatory, and analgesic properties.[2] However, EETs are notoriously unstable in biological systems, including cell cultures, primarily due to their rapid metabolism. This instability can lead to a significant underestimation of their biological effects and result in inconsistent or non-reproducible experimental data.

Q2: What is the primary metabolic pathway responsible for EET degradation in vitro?

The primary route of EET metabolism is hydrolysis by the enzyme soluble epoxide hydrolase (sEH) into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[1][2] This enzymatic conversion is rapid and is a key mechanism for terminating EET signaling.[1]

Q3: Are there other metabolic pathways that can contribute to EET instability?

Yes, besides sEH, EETs can also be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, especially when the sEH pathway is inhibited.[3][4] This can lead to the formation of various other bioactive lipid mediators, potentially confounding experimental results.

Q4: What are the main strategies to overcome EET metabolic instability in cell-based assays?

There are two primary strategies to address the metabolic instability of EETs in vitro:

  • Inhibition of Metabolic Enzymes: This involves the use of specific chemical inhibitors to block the activity of enzymes that degrade EETs, primarily sEH, but also COX and LOX enzymes.

  • Use of Stable EET Analogs: These are synthetic molecules that mimic the structure and function of endogenous EETs but are chemically modified to be resistant to metabolic degradation.[5][6]

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected biological effects of exogenously applied EETs.
Possible Cause Troubleshooting Steps
Rapid metabolism by sEH 1. Incorporate an sEH inhibitor (sEHI): Pre-incubate your cells with an effective concentration of an sEHI for at least 30-60 minutes before adding EETs.[7] 2. Optimize sEHI concentration: Perform a dose-response experiment to determine the optimal concentration of the sEHI for your specific cell type and experimental conditions. 3. Confirm sEH activity: If possible, measure the levels of EETs and their DHET metabolites in your cell culture supernatant with and without the sEHI to confirm effective inhibition.
Metabolism by COX or LOX enzymes 1. Co-incubate with COX/LOX inhibitors: If sEH inhibition alone is not sufficient, consider co-incubating with a COX inhibitor (e.g., indomethacin) and/or a LOX inhibitor (e.g., nordihydroguaiaretic acid).[4]
Poor solubility of EETs 1. Use a suitable solvent: EETs have limited aqueous solubility and are often dissolved in organic solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).[5] Ensure the final solvent concentration in your culture medium is low (typically <0.1%) and non-toxic to your cells. 2. Include a vehicle control: Always have a control group treated with the same concentration of the solvent used to dissolve the EETs.
Degradation of EET stock solution 1. Proper storage: Store EET stock solutions at -80°C in a suitable solvent. 2. Fresh dilutions: Prepare fresh dilutions of EETs in culture medium for each experiment.
Issue 2: High variability in results between replicate wells or experiments.
Possible Cause Troubleshooting Steps
Inconsistent inhibitor concentration 1. Proper mixing: Ensure thorough mixing of the inhibitor in the culture medium before adding it to the cells. 2. Accurate pipetting: Use calibrated pipettes to ensure consistent dosing across all wells.
Cell health and density 1. Consistent cell seeding: Seed cells at a consistent density across all wells and plates. 2. Monitor cell viability: Perform a cell viability assay (e.g., MTT or LDH) to ensure that the observed effects are not due to cytotoxicity of the EETs or inhibitors.
Edge effects in multi-well plates 1. Plate layout: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[8]
Issue 3: Unexpected or off-target effects observed.
Possible Cause Troubleshooting Steps
Biological activity of inhibitors 1. Inhibitor-only control: Include a control group treated with the metabolic inhibitor(s) alone to assess any biological effects independent of EETs.
Shunting of arachidonic acid metabolism 1. Use of multiple inhibitors: If using an sEHI, be aware that this can lead to increased metabolism of arachidonic acid through the COX and LOX pathways.[4] Consider the use of a combination of inhibitors if you suspect this is confounding your results.
Use of EET analogs 1. Analog-specific effects: Be aware that EET analogs, while more stable, may have slightly different pharmacological profiles compared to endogenous EETs.[5][6]

Quantitative Data Summary

The following tables provide a summary of the inhibitory potency of commonly used metabolic inhibitors for EETs.

Table 1: In Vitro Potency of Selected sEH Inhibitors

CompoundTargetAssay TypeIC50 Value
sEH inhibitor-16Human sEHEnzymatic Assay2 nM[2]
TPPUHuman sEHEnzymatic Assay3.7 nM[2]
AUDAMouse sEHEnzymatic Assay50 nM[2]
t-TUCBHuman sEHEnzymatic Assay~1 nM
Compound 5aHuman sEHEnzymatic Assay0.7 nM[9]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vitro Potency of Selected COX Inhibitors

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
CelecoxibCOX-20.04375[10]
IndomethacinCOX-1/COX-2COX-1: 0.018, COX-2: 0.860.02
NS-398COX-21100[10]

Note: IC50 values can vary depending on the specific assay conditions.

Table 3: In Vitro Potency of a Selected LOX Inhibitor

CompoundTargetKi (µM)IC50 (µM)
ThioLox15-LOX-13.3012[11]

Experimental Protocols

Protocol 1: General Workflow for Stabilizing Exogenous EETs in Cell Culture

This protocol outlines the steps for pre-treating cells with an sEH inhibitor before the addition of EETs.

Materials:

  • Cells of interest cultured in appropriate multi-well plates

  • Complete cell culture medium

  • sEH inhibitor (e.g., t-TUCB) stock solution (e.g., 10 mM in DMSO)

  • EET stock solution (e.g., 1 mM in ethanol)

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 24 hours).

  • Preparation of Inhibitor Working Solution: Dilute the sEH inhibitor stock solution in complete cell culture medium to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic (≤ 0.1%). Prepare a vehicle control with the same final concentration of DMSO.

  • Inhibitor Pre-treatment:

    • Carefully remove the existing culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared medium containing the sEH inhibitor or the vehicle control to the respective wells.

    • Incubate the cells for 30-60 minutes at 37°C and 5% CO2.[7]

  • EET Treatment:

    • Prepare the EET working solution by diluting the stock solution in the medium containing the sEH inhibitor (or vehicle) to the desired final concentration (e.g., 1 µM).

    • Add the EET working solution to the appropriate wells.

  • Incubation: Incubate the cells for the desired period based on your experimental endpoint.

  • Downstream Analysis: Proceed with your planned downstream analysis, such as:

    • ELISA: To measure the secretion of cytokines or other proteins.[7]

    • qPCR: To analyze gene expression changes.

    • Western Blot: To assess protein expression and phosphorylation status of signaling molecules.

    • Cell Viability Assays (MTT, LDH): To check for cytotoxicity.

Visualizations

Signaling Pathways and Experimental Workflows

EET_Metabolism_and_Stabilization EET Metabolism and Stabilization Workflow cluster_metabolism Endogenous EET Metabolism cluster_stabilization Experimental Stabilization cluster_workflow In Vitro Assay Workflow Arachidonic Acid Arachidonic Acid EETs EETs Arachidonic Acid->EETs CYP Epoxygenase sEH sEH EETs->sEH COX_LOX COX / LOX EETs->COX_LOX DHETs (Less Active) DHETs (Less Active) Other Metabolites Other Metabolites sEH->DHETs (Less Active) Hydrolysis COX_LOX->Other Metabolites sEHI sEH Inhibitor sEHI->sEH Inhibits COX_LOX_I COX/LOX Inhibitors COX_LOX_I->COX_LOX Inhibits EET_Analog Stable EET Analog Start Seed Cells Pretreat Pre-treat with Inhibitor(s) (30-60 min) Start->Pretreat Treat Treat with EETs or Stable EET Analog Pretreat->Treat Incubate Incubate (Time-dependent) Treat->Incubate Analyze Downstream Analysis (ELISA, qPCR, etc.) Incubate->Analyze EET_Signaling_Pathway Simplified EET Signaling Pathways EETs EETs / Stable Analogs GPCR Putative GPCR EETs->GPCR G_alpha_s Gαs GPCR->G_alpha_s PI3K PI3K GPCR->PI3K MAPK_pathway MAPK Pathway (ERK, p38) GPCR->MAPK_pathway AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Anti-inflammation, Vasodilation) PKA->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response MAPK_pathway->Cellular_Response

References

How to choose the correct vehicle control for 14S(15R)-EET methyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of 14S(15R)-EET methyl ester in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is an oxylipin, a biologically active lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes. It is the methyl ester form of 14(S),15(R)-epoxyeicosatrienoic acid (EET). Its primary biological activities include potent vasodilation, anti-inflammatory effects, and modulation of ion channels.[1]

Q2: What is the importance of choosing the correct vehicle control for this compound?

A2: The vehicle control is crucial for obtaining accurate and reproducible experimental results. Since this compound is a lipophilic compound with low aqueous solubility, organic solvents are required for its dissolution. These solvents can have their own biological effects. A proper vehicle control, containing all components of the formulation except the this compound, allows researchers to distinguish the effects of the compound from those of the vehicle itself.

Q3: How should I store this compound?

A3: this compound is typically supplied as a solution in an organic solvent, such as ethanol (B145695).[2][3] It should be stored at -20°C to maintain its stability. For long-term storage, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous buffer for in vitro assays.

Possible Cause: "Shock precipitation" due to the rapid change in solvent polarity when a concentrated organic stock solution is diluted into an aqueous medium.

Solutions:

  • Optimize Dilution Technique: Instead of adding a small volume of concentrated stock directly into the full volume of aqueous buffer, perform a stepwise dilution. Add the stock solution dropwise to the vigorously vortexing or stirring buffer. This gradual introduction can prevent localized high concentrations that lead to precipitation.[4][5]

  • Decrease Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your assay.

  • Adjust Final Co-solvent Concentration: While aiming for the lowest possible concentration to minimize vehicle effects, a slight increase in the final co-solvent (e.g., ethanol or DMSO) percentage (up to 0.5% for most cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the identical co-solvent concentration.

  • Pre-warm the Aqueous Medium: Gently warming the aqueous buffer or cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.[5]

Issue 2: Inconsistent or unexpected results in in vivo studies.

Possible Cause: Improper formulation of the vehicle, leading to poor bioavailability, vehicle-induced toxicity, or rapid metabolism of the compound.

Solutions:

  • Vehicle Formulation: For intravenous (IV) administration, a common approach for lipophilic compounds is to first dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol, and then dilute it in a vehicle containing a solubilizing agent. A common formulation includes a combination of a co-solvent (e.g., PEG400), a surfactant (e.g., Tween 80), and sterile saline.[6] For intraperitoneal (IP) or oral administration, oil-based vehicles such as corn oil can be used.[6][7]

  • Dose and Vehicle Tolerance: Always conduct a pilot study to determine the maximum tolerated dose (MTD) of your specific vehicle formulation in your animal model and for the chosen route of administration. Monitor animals for any adverse effects.

  • Fresh Preparations: Prepare the final dosing solutions fresh for each experiment to ensure the stability and solubility of the this compound.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
EthanolSoluble[3]
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble
Phosphate Buffered Saline (PBS), pH 7.2Limited

Table 2: Recommended Maximum Vehicle Component Concentrations for In Vitro and In Vivo Studies

ComponentIn Vitro (Cell-Based Assays)In Vivo (Rodent Models)Potential Effects
Ethanol ≤ 0.5%< 5% (IV)Can induce cellular stress and affect membrane properties.
DMSO ≤ 0.5%< 5% (IV/IP)Anti-inflammatory and analgesic effects at higher concentrations.
PEG400 Not commonly used10-40%Generally well-tolerated, but can be toxic at high doses.
Tween 80 Not commonly used1-10%Can cause hypersensitivity reactions in some cases.
Corn Oil Not applicableN/A (IP/Oral)Suitable for lipophilic compounds, not for IV administration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Product Handling: this compound is often supplied as a solution in ethanol.[2][3] Allow the vial to warm to room temperature before opening to prevent condensation.

  • Stock Concentration: If a higher concentration stock is needed, the compound can be dissolved in 100% sterile DMSO or absolute ethanol. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 334.5 g/mol ), dissolve 3.345 mg in 1 mL of solvent.

  • Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C.

Protocol 2: Preparation of Working Solution for In Vitro Assays
  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional): To improve accuracy, you can prepare an intermediate dilution of the stock solution in the same solvent.

  • Final Dilution: Pre-warm the aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C). While vigorously vortexing or stirring the buffer, add the required volume of the stock or intermediate solution dropwise to achieve the final desired concentration.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent (without the compound) to the aqueous buffer.

Protocol 3: Preparation of Formulation for In Vivo Intravenous (IV) Administration
  • Initial Dissolution: Dissolve the required amount of this compound in a minimal volume of 100% DMSO.

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the desired ratio. A common vehicle for IV injection of lipophilic compounds is a mixture of PEG400, Tween 80, and sterile saline. For example, a vehicle could be composed of 40% PEG400, 5% Tween 80, and 55% sterile saline.[6]

  • Final Formulation: While vortexing, slowly add the DMSO solution of the compound to the prepared vehicle to reach the final desired concentration for injection. Ensure the final DMSO concentration is below 5%.

  • Administration: Administer the freshly prepared formulation to the animals via the desired route. Always include a vehicle control group that receives the same formulation without the this compound.

Mandatory Visualization

EET_Signaling_Pathway EET 14,15-EET GPCR GPCR EET->GPCR EGFR EGFR EET->EGFR Transactivation PI3K PI3K EET->PI3K G_alpha_s Gαs GPCR->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Ion_Channel Ion Channels (e.g., BKCa) PKA->Ion_Channel Cellular_Response Cellular Response (Vasodilation, Anti-inflammation) Ion_Channel->Cellular_Response ERK ERK EGFR->ERK ERK->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response

Caption: Signaling pathways of 14,15-EET.

Experimental_Workflow cluster_0 In Vitro cluster_1 In Vivo Stock_Prep Prepare Stock (DMSO/Ethanol) Working_Sol Prepare Working Solution (Aqueous Buffer) Stock_Prep->Working_Sol Cell_Assay Cell-Based Assay Working_Sol->Cell_Assay Formulation Prepare Formulation (Co-solvents/Oil) Animal_Admin Animal Administration (IV/IP/Oral) Formulation->Animal_Admin Data_Collection Data Collection Animal_Admin->Data_Collection

Caption: Experimental workflow for this compound.

References

Validation & Comparative

A Comparative Guide for Researchers: 14S(15R)-EET Methyl Ester vs. 14,15-EET in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, biochemistry, and drug development, understanding the nuanced differences between a parent compound and its esterified analog is critical for experimental design and interpretation. This guide provides a detailed comparison of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester and its parent compound, 14,15-EET, focusing on their performance in key biological assays.

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. They are known to possess a range of biological activities, including vasodilation and anti-inflammatory effects, making them and their more stable analogs promising targets for therapeutic development. This guide synthesizes available experimental data to objectively compare the biological activity of 14S(15R)-EET methyl ester with its corresponding carboxylic acid, 14,15-EET.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data from various biological assays to provide a clear comparison of the two compounds.

Table 1: Vasodilatory Activity

CompoundAssay SystemPotency (EC50)Reference
14,15-EET Bovine Coronary Arterial Rings1 µM
Isolated Canine Coronary Arterioles0.2 pM
This compound Isolated Canine Epicardial Arterioles4 pM
Denuded Porcine Subepicardial Arterioles3 pM

Table 2: Receptor Binding Affinity

CompoundAssay SystemAffinity (Ki)Reference
This compound Isolated Guinea Pig Monocytes (Competitive binding assay with [3H]14(15)-EET)612.5 nM

Table 3: Anti-Inflammatory Activity

CompoundAssay SystemEffectReference
14,15-EET Murine Carotid Artery (TNF-α–induced VCAM-1 expression)No inhibition of VCAM-1 expression
RAW264.7 Macrophages (LPS-induced)Suppressed LDH release and inflammatory injury

Key Biological Activities: A Head-to-Head Comparison

Vasodilatory Effects

Both 14,15-EET and its methyl ester are potent vasodilators. Studies on bovine coronary arteries indicated that the methyl ester of 14,15-EET retains the full vasodilatory activity of the parent compound. More specifically, this compound demonstrated picomolar potency in dilating precontracted canine and porcine coronary arterioles. Similarly, (±)14(15)-EET was also shown to be a highly potent vasodilator in canine coronary arterioles, with an EC50 in the picomolar range. This suggests that esterification of the carboxyl group does not diminish, and may even preserve, the potent vasodilatory action of the parent EET. The mechanism of action for EET-induced vasodilation is primarily attributed to the activation of calcium-activated potassium channels (KCa) in vascular smooth muscle cells, leading to hyperpolarization and relaxation.

Anti-Inflammatory Properties

The anti-inflammatory effects of 14,15-EET appear to be more context-dependent compared to other EET regioisomers, such as 11,12-EET. Some studies have indicated that 14,15-EET has negligible or even pro-inflammatory effects, as it did not inhibit TNF-α–induced VCAM-1 expression in a murine model. However, other research has shown that 14,15-EET can suppress inflammatory responses in macrophages. The methyl ester of 14S(15R)-EET has been shown to bind to guinea pig monocytes with a Ki value of 612.5 nM, suggesting it interacts with receptors on immune cells. Further comparative studies are needed to fully elucidate the anti-inflammatory profile of the methyl ester relative to the parent compound.

Stability

While direct comparative stability data is limited in the reviewed literature, it is generally understood that esterification of the carboxylic acid group can protect the molecule from rapid metabolism. The parent 14,15-EET is susceptible to degradation through β-oxidation. The methyl ester form may offer increased metabolic stability, potentially leading to a longer duration of action in biological systems.

Experimental Protocols

Bovine Coronary Artery Relaxation Assay

This assay is a classic method to assess the vasodilatory effects of compounds on isolated blood vessels.

  • Tissue Preparation: Bovine hearts are obtained from a local abattoir. The left anterior descending coronary artery is dissected and cleaned of surrounding tissue. The artery is then cut into rings of 2-3 mm in width.

  • Mounting: The arterial rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Pre-contraction: After an equilibration period, the arterial rings are pre-contracted with a vasoconstrictor agent such as the thromboxane (B8750289) A2 mimetic U46619 to induce a stable level of tone.

  • Compound Administration: Cumulative concentrations of 14,15-EET or its methyl ester are added to the organ bath.

  • Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tone. The EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is then calculated.

Competitive Radioligand Binding Assay on Monocytes

This assay is used to determine the binding affinity of a compound to its receptor.

  • Cell Preparation: Isolated monocytes (e.g., from guinea pig) are prepared and suspended in a binding buffer.

  • Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., [3H]14,15-EET) is incubated with the monocytes in the presence of increasing concentrations of the unlabeled competitor compound (this compound).

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Murine Carotid Artery Adhesion Assay

This assay evaluates the anti-inflammatory effect of a compound by measuring the adhesion of leukocytes to the vascular endothelium.

  • Animal Model: An inflammatory response is induced in mice, for example, by intraperitoneal injection of tumor necrosis factor-alpha (TNF-α).

  • Compound Administration: The test compound (e.g., 14,15-EET) is administered to the mice, often via intra-arterial infusion.

  • Leukocyte Labeling: Mononuclear cells (e.g., U937 cells) are fluorescently labeled.

  • Cell Infusion: The labeled cells are infused into the treated mice.

  • Microscopy: The carotid artery is exteriorized and visualized using intravital microscopy to observe the adhesion of the fluorescently labeled cells to the vessel wall.

  • Quantification: The number of adherent cells per unit area of the vessel is quantified to assess the level of inflammation and the effect of the test compound.

Mandatory Visualizations

Signaling Pathway of EET-Induced Vasodilation

EET_Signaling_Pathway EET 14,15-EET or This compound GPCR G-Protein Coupled Receptor (GPCR) EET->GPCR Binds to G_alpha Gαs GPCR->G_alpha Activates AC Adenylate Cyclase G_alpha->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates KCa Ca2+-activated K+ Channel (KCa) PKA->KCa Phosphorylates & Activates Hyperpolarization Hyperpolarization KCa->Hyperpolarization K+ efflux leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Results in

Caption: Signaling pathway of EET-induced vasodilation.

Experimental Workflow for Vasodilation Assay

Vasodilation_Workflow Start Start Prep Prepare Bovine Coronary Artery Rings Start->Prep Mount Mount Rings in Organ Bath Prep->Mount Equilibrate Equilibrate Mount->Equilibrate Precontract Pre-contract with U46619 Equilibrate->Precontract Add_Compound Add Cumulative Concentrations of Test Compound Precontract->Add_Compound Record Record Relaxation Response Add_Compound->Record Analyze Analyze Data & Calculate EC50 Record->Analyze End End Analyze->End

Caption: Experimental workflow for the bovine coronary artery relaxation assay.

A Comparative Analysis of the Biological Activities of 14,15-DHET and 14(S),15(R)-EET Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two structurally related lipid metabolites: 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) and 14(S),15(R)-epoxyeicosatrienoic acid (EET) methyl ester. While 14,15-DHET is the hydrated metabolite of 14,15-EET, emerging research demonstrates that it is not merely an inactive byproduct but possesses its own distinct and potent biological functions. This comparison focuses on their differential effects on peroxisome proliferator-activated receptor α (PPARα) activation, vasodilation, and their roles in inflammation, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the biological activities of 14,15-DHET and 14,15-EET, the parent compound of the methyl ester.

Table 1: PPARα Activation

CompoundConcentrationFold Increase in PPARα Activity (Luciferase Assay)Cell LineReference
14,15-DHET 10 µM12-foldCOS-7[1][2]
14,15-EET10 µM3-foldCOS-7[1][2]
Wy-14643 (PPARα agonist)20 µM~12-foldCOS-7[1]

Table 2: Binding Affinity to PPARα Ligand Binding Domain (LBD)

CompoundDissociation Constant (Kd)Assay TypeReference
14,15-DHET 1.4 µMRadioligand Binding[1][2]

Table 3: Vasodilatory Potency

CompoundVessel TypeEC50 / Potency ComparisonReference
14,15-DHET Canine Coronary ArteriolesPotent vasodilator (EC50 values ranging from -15.8 to -13.1 log [M])
14,15-EETCanine Coronary ArteriolesPotent vasodilator (EC50 values ranging from -12.7 to -10.1 log [M])
14,15-DHET Bovine Coronary Arteries~5-fold less potent than 14,15-EET
14,15-EETBovine Coronary ArteriesED50 = 10⁻⁶ M
14(S),15(R)-EETBovine Coronary ArteriesMore potent than 14(R),15(S)-EET
14,15-EET Methyl EsterBovine Coronary ArteriesRetained full activity of 14,15-EET
14,15-DHET Human Coronary ArteriolesLess potent than 14,15-EET
14,15-EETHuman Coronary ArteriolesMaximum dilation of 45 ± 5% at 10⁻⁵ mol/l

Table 4: Anti-inflammatory Activity

CompoundAssayEffectReference
14,15-DHET Plasma level correlationPositively correlated with hs-CRP in patients with Coronary Heart Disease[3][4]
14,15-EETTNF-α-induced VCAM-1 expression in human endothelial cellsNegligible effect[5][6]
11,12-EETTNF-α-induced VCAM-1 expression in human endothelial cellsIC50 = 20 nM[5]

Signaling Pathways

The distinct biological activities of 14,15-DHET and 14,15-EET stem from their engagement with different primary signaling pathways.

G cluster_0 14,15-DHET Signaling Pathway DHET 14,15-DHET PPARa PPARα DHET->PPARa Binds (Kd = 1.4 µM) PPRE PPRE PPARa->PPRE Heterodimerizes with RXR AntiInflammatory Anti-inflammatory Effects PPARa->AntiInflammatory Transrepression of NF-κB RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., CPT1A) PPRE->TargetGenes Promotes Transcription LipidMetabolism Regulation of Lipid Metabolism TargetGenes->LipidMetabolism

Caption: Signaling pathway for 14,15-DHET primarily through PPARα activation.

G cluster_1 14(S),15(R)-EET Methyl Ester Signaling Pathway EET_ME 14(S),15(R)-EET Methyl Ester GPCR Putative Gs-coupled Receptor EET_ME->GPCR Binds Gs Gs protein GPCR->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates BKCa BKCa Channel PKA->BKCa Phosphorylates & Activates Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Vasodilation signaling pathway for 14(S),15(R)-EET methyl ester.

Experimental Protocols

PPARα Activation Luciferase Reporter Gene Assay

This protocol is designed to quantify the activation of PPARα by a test compound in a cell-based system.

1. Cell Culture and Transfection:

  • Culture COS-7 or HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • For the assay, seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfect the cells using a suitable lipid-based transfection reagent with the following plasmids:

    • A PPARα expression vector.

    • A luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of the luciferase gene.

    • A β-galactosidase expression vector (for normalization of transfection efficiency).

2. Compound Treatment:

  • 24 hours post-transfection, replace the medium with fresh DMEM containing the test compounds (14,15-DHET, 14,15-EET, or a positive control like Wy-14643) at the desired concentrations. A vehicle control (e.g., DMSO) should also be included.

  • Incubate the cells with the compounds for 18-24 hours.

3. Luciferase and β-Galactosidase Assays:

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a reporter lysis buffer.

  • Measure luciferase activity in the cell lysates using a luciferase assay substrate and a luminometer.

  • Measure β-galactosidase activity in the same lysates using a β-galactosidase assay kit and a spectrophotometer.

4. Data Analysis:

  • Normalize the luciferase activity to the β-galactosidase activity for each well to correct for variations in transfection efficiency.

  • Express the results as fold induction over the vehicle control.

Aortic Ring Vasoreactivity Assay

This ex vivo protocol assesses the vasodilatory properties of test compounds on isolated arterial rings.

1. Aortic Ring Preparation:

  • Euthanize a male Wistar rat or obtain a bovine coronary artery.

  • Carefully excise the thoracic aorta or coronary artery and place it in cold Krebs-Ringer bicarbonate solution.

  • Remove adhering connective and adipose tissue.

  • Cut the artery into 2-3 mm wide rings. For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire.

2. Mounting and Equilibration:

  • Mount the arterial rings in an organ bath containing Krebs-Ringer bicarbonate solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Connect the rings to an isometric force transducer to record changes in tension.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of ~2 grams, with buffer changes every 15-20 minutes.

3. Pre-contraction and Compound Addition:

  • After equilibration, induce a stable contraction in the rings with a vasoconstrictor such as phenylephrine (B352888) (e.g., 10⁻⁷ M) or U46619.

  • Once a stable plateau of contraction is reached, cumulatively add the test compounds (14,15-DHET or 14(S),15(R)-EET methyl ester) in increasing concentrations to the organ bath.

  • Record the relaxation response at each concentration.

4. Data Analysis:

  • Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Plot the concentration-response curves and calculate the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation).

Discussion

The presented data clearly indicate that 14,15-DHET and 14(S),15(R)-EET methyl ester have distinct primary mechanisms of action and biological effects.

14,15-DHET as a Potent PPARα Agonist: The conversion of 14,15-EET to 14,15-DHET by soluble epoxide hydrolase is not an inactivation pathway in the context of nuclear receptor activation. In fact, 14,15-DHET is a significantly more potent activator of PPARα than its parent epoxide.[1][2] This potent activation of PPARα suggests that 14,15-DHET plays a crucial role in regulating lipid metabolism and inflammation. The upregulation of CPT1A, a PPARα target gene involved in fatty acid oxidation, further supports this role.[2] The anti-inflammatory effects of PPARα activation are well-documented and are partly mediated through the transrepression of pro-inflammatory transcription factors like NF-κB.

14(S),15(R)-EET Methyl Ester as a Vasodilator: The primary biological activity of 14(S),15(R)-EET and its methyl ester is potent vasodilation. This effect is mediated through the activation of BKCa channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. The stereochemistry of the epoxide is crucial for this activity, with the 14(S),15(R) enantiomer being more potent. The esterification of the carboxylic acid group does not diminish this vasodilatory activity.

Divergent Roles in Inflammation: While the activation of PPARα by 14,15-DHET suggests an anti-inflammatory role, clinical data show a positive correlation between plasma 14,15-DHET levels and the inflammatory marker hs-CRP in patients with coronary heart disease.[3][4] This may indicate that in a chronic inflammatory state, the increased production of 14,15-DHET is a marker of underlying inflammation rather than a direct pro-inflammatory signal. Conversely, while some EETs, like 11,12-EET, are potent inhibitors of inflammatory responses such as TNF-α-induced VCAM-1 expression, 14,15-EET has been shown to have a negligible effect in the same assay.[5][6] This highlights the regio- and stereo-specific actions of these lipid mediators.

Conclusion

References

A Comparative Guide to EET Regioisomers: Unraveling the Differential Effects of 14S(15R)-EET Methyl Ester and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

Epoxyeicosatrienoic acids (EETs) are a class of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] These molecules are critical paracrine and autocrine mediators, playing significant roles in regulating vascular tone, inflammation, angiogenesis, and cellular proliferation.[2][3] Four primary regioisomers exist—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—each with distinct biological profiles.[1] Furthermore, these molecules can exist as different stereoisomers, such as 14S(15R)-EET, which exhibit unique potencies and actions.[4] Analogs, like the 14S(15R)-EET methyl ester, are synthesized to enhance stability and bioavailability, providing valuable tools for research and potential therapeutic development.

This guide provides an objective comparison of the differential effects of this compound and the other primary EET regioisomers, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.

Data Presentation: A Quantitative Comparison

The biological activities of EETs are highly dependent on the specific regioisomer and stereoisomer. The following tables summarize the quantitative differences in their effects on vascular tone, inflammation, and their interaction with metabolic enzymes.

Table 1: Comparative Biological Activities of EET Regioisomers

Compound Primary Biological Effect Vessel/Cell Type Potency (EC₅₀ / IC₅₀) Key Findings
14S(15R)-EET Vasodilation Bovine Coronary Arteries More potent than 14(R),15(S)-EET[4] Stereospecificity is critical for vascular activity.[5] Activates smooth muscle BKCa channels.[4]
14,15-EET (racemic) Vasodilation Bovine Coronary Artery ED₅₀: 2.2 µM[6][7] Generally the most abundant EET regioisomer.[2] Potent mitogen in renal cells.[4] Inactive or even pro-inflammatory regarding VCAM-1 expression.[8][9]
11,12-EET Anti-inflammation (Inhibition of VCAM-1) Human Endothelial Cells IC₅₀: 20 nM[8][10] The most potent anti-inflammatory regioisomer.[8][9] Promotes angiogenesis through multiple pathways.[4][11] Activates BKCa channels via a Gαs-coupled mechanism.[2][12]
8,9-EET Pro-angiogenesis Murine Pulmonary Endothelial Cells N/A Stimulates cell proliferation via the p38 MAPK pathway.[4] Protects against apoptosis via the ROCK pathway in PASMCs.[13] Its angiogenic effect can be enhanced by COX-2 metabolism.[14]
5,6-EET Vasodilation / Nociception Rat Tail Artery / DRG Neurons N/A Potent vasodilator in specific vascular beds.[15] Selectively activates TRPA1 channels in sensory neurons, inducing pain hypersensitivity.[16] Also activates endothelial TRPV4 channels.[4]

| This compound | Vasodilation (presumed) | N/A | N/A | Esterification is a strategy to protect the carboxyl group and potentially increase metabolic stability and cell permeability. Specific comparative data for the methyl ester is limited; activity is inferred from the parent compound.[5] |

Table 2: Differential Activation of Key Signaling Pathways

Signaling Pathway 14,15-EET 11,12-EET 8,9-EET 5,6-EET
Gαs-coupled GPCR → PKA Yes[4][17] Yes (well-established)[2][12] Implied Implied
PI3K / Akt Yes (anti-apoptosis)[4] Yes (angiogenesis)[4][11] Yes (cardiomyocyte protection)[13] Implied
MAPK (ERK, p38, JNK) Yes (ERK via EGFR transactivation)[4][18] Yes (p38, ERK)[4] Yes (p38)[4] No specific data
NF-κB Inhibition No / Weak[8][9] Strong Inhibition[4][10] Moderate Inhibition[8] Moderate Inhibition[8]
TRP Channel Activation No specific data No specific data TRPV4[4] TRPV4, TRPA1[4][16]

| PPAR Activation | Yes (PPARα/γ)[1] | Yes[1] | Yes[1] | Yes[1] |

Table 3: Substrate Specificity for Soluble Epoxide Hydrolase (sEH)

Regioisomer Relative Rate of Hydrolysis by sEH Implication
14,15-EET Highest[5] Shortest biological half-life; its diol (14,15-DHET) is significantly less active in many systems.[5]
11,12-EET High[5] Readily metabolized, limiting its duration of action.
8,9-EET Moderate[5] Metabolized by sEH.

| 5,6-EET | Lowest (Poor Substrate)[5] | Relatively resistant to sEH inactivation, leading to a longer half-life and potential metabolism by other pathways (e.g., COX).[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Protocol 1: Vasodilation Assay in Isolated Arteries

This protocol is used to determine the vasodilatory potency of EETs on pre-constricted blood vessels.

  • Tissue Preparation:

    • Humanely euthanize the animal model (e.g., rat, rabbit) and excise the desired artery (e.g., coronary, mesenteric).

    • Immediately place the artery in cold (4°C) Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose).

    • Carefully clean the artery of adhering fat and connective tissue under a dissecting microscope and cut it into 2-3 mm rings.

  • Mounting and Equilibration:

    • Mount the arterial rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5 g), replacing the buffer every 15-20 minutes.

  • Viability and Pre-constriction:

    • Assess the viability of the rings by inducing contraction with 60 mM KCl.

    • After washing out the KCl and returning to baseline, pre-constrict the rings to approximately 50-70% of the maximal KCl contraction using a vasoconstrictor like phenylephrine (B352888) (e.g., 1 µM) or U-46619.

  • EET Application and Data Acquisition:

    • Once a stable contraction plateau is reached, add cumulative concentrations of the EET regioisomer or its methyl ester (e.g., 1 nM to 10 µM) to the organ bath.

    • Record the relaxation response at each concentration until a maximal effect is observed.

  • Data Analysis:

    • Express the relaxation as a percentage reversal of the pre-constriction.

    • Plot the concentration-response curve and calculate the ED₅₀ (the concentration required to produce 50% of the maximal relaxation) to determine potency.

Protocol 2: Anti-Inflammatory Assay (VCAM-1 Expression)

This assay quantifies the ability of EETs to inhibit cytokine-induced expression of vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells.

  • Cell Culture:

    • Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial growth medium until they reach 80-90% confluency in multi-well plates.

  • Treatment:

    • Pre-incubate the HUVEC monolayers for 1-2 hours with varying concentrations of the EET regioisomers (e.g., 1 nM to 1 µM) or vehicle control.

    • Stimulate the cells with a pro-inflammatory cytokine, such as tumor necrosis factor-alpha (TNF-α, e.g., 10 ng/mL), for 4-6 hours to induce VCAM-1 expression. Include a non-stimulated control group.

  • Quantification of VCAM-1 Expression (Cell-Based ELISA):

    • Fix the cells with 4% paraformaldehyde.

    • Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody specific for human VCAM-1.

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the TNF-α-stimulated control group.

    • Calculate the percentage inhibition of VCAM-1 expression for each EET concentration and determine the IC₅₀ value.

Visualization of Key Pathways and Workflows

Diagrams created using DOT language provide clear visual representations of complex biological processes.

G_alpha_s_Pathway EET-Mediated Vasodilation via Gαs Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Vascular Smooth Muscle) EET 11,12-EET or 14,15-EET GPCR Putative EET Receptor (GPCR) EET->GPCR 1. Binding G_protein Gαsβγ GPCR->G_protein 2. Activation AC Adenylate Cyclase G_protein->AC 3. Gαs activates cAMP cAMP AC->cAMP 4. Converts BKCa BKCa Channel (Closed) BKCa_open BKCa Channel (Open) K_ion K+ efflux BKCa_open->K_ion 7. ATP ATP ATP->AC PKA PKA (Inactive) cAMP->PKA 5. Activates PKA_active PKA (Active) PKA_active->BKCa 6. Phosphorylates & Opens Hyperpolarization Hyperpolarization → Vasorelaxation K_ion->Hyperpolarization

Caption: EET-Mediated Vasodilation via Gαs Signaling.

NFkB_Inhibition Anti-Inflammatory Action of 11,12-EET cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-α TNFR TNF Receptor TNF->TNFR 1. Binds IKK IKK Complex TNFR->IKK 2. Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB 3. Phosphorylates IκBα EET 11,12-EET EET->IKK Inhibits NFkB NF-κB IkB_NFkB->NFkB 4. Releases IkB_p P-IκBα (Degraded) IkB_NFkB->IkB_p DNA DNA NFkB->DNA 5. Translocates & Binds VCAM VCAM-1 Gene Expression DNA->VCAM 6. Transcription

Caption: Anti-Inflammatory Action of 11,12-EET.

Angiogenesis_Pathways Differential Pro-Angiogenic Signaling by EETs EET_11_12 11,12-EET PI3K PI3K EET_11_12->PI3K EET_8_9 8,9-EET 5,6-EET p38 p38 MAPK EET_8_9->p38 Akt Akt PI3K->Akt Result Endothelial Cell Proliferation, Migration, Tube Formation Akt->Result p38->Result

Caption: Differential Pro-Angiogenic Signaling by EETs.

Vasodilation_Workflow Experimental Workflow for Vasodilation Assay A Isolate Artery & Cut into Rings B Mount Rings in Organ Bath A->B C Equilibrate (60-90 min) B->C D Test Viability (KCl) & Pre-constrict (PE) C->D E Apply Cumulative Doses of EET Compound D->E F Record Relaxation Response E->F G Analyze Data: Plot Dose-Response Curve, Calculate ED₅₀ F->G

Caption: Experimental Workflow for Vasodilation Assay.

References

Validating the Effects of 14S(15R)-EET Methyl Ester: A Comparative Guide to EET Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used epoxyeicosatrienoic acid (EET) antagonists for validating the biological effects of 14S(15R)-EET methyl ester. We present supporting experimental data, detailed protocols for key assays, and visual representations of the signaling pathways involved.

Introduction to this compound and the Role of Antagonists

14S(15R)-epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases. The methyl ester form is often used in research due to its increased stability. 14,15-EET and its analogs have been shown to play crucial roles in various physiological and pathophysiological processes, including vasodilation, angiogenesis, inflammation, and cancer cell proliferation and migration.[1][2]

To conclusively attribute an observed biological effect to this compound, it is essential to demonstrate that the effect can be blocked by a specific antagonist. EET antagonists are invaluable tools for elucidating the signaling pathways and receptor interactions of EETs. This guide focuses on a comparative analysis of these antagonists to aid researchers in selecting the appropriate tool for their validation studies.

Comparison of EET Antagonists

The most widely used antagonists for validating 14,15-EET-mediated effects are 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) and its methylsulfonylimide analog (14,15-EEZE-mSI). These compounds are believed to act as competitive antagonists at a putative G-protein coupled receptor (GPCR) for EETs, although the specific high-affinity receptor remains to be definitively identified.[2][3]

Performance Data

The following tables summarize the quantitative data on the efficacy of these antagonists in blocking 14,15-EET-induced biological responses.

Table 1: Inhibition of Cancer Cell Migration

AntagonistCell LineAssay TypeAgonist (Concentration)Antagonist Concentration% Inhibition of MigrationReference
14,15-EEZEPC-3 (Prostate Cancer)Transwell11,12-EET (1 µM)10 µM~70%[4]
14,15-EEZE-mSIPC-3 (Prostate Cancer)Transwell11,12-EET (1 µM)10 µM~80%[4]

Table 2: Inhibition of Vasodilation

AntagonistVessel TypePre-constrictorAgonistAntagonist ConcentrationEffectReference
14,15-EEZEBovine Coronary ArteryU-4661914,15-EET10 µMSignificant inhibition of relaxation[5]
14,15-EEZE-mSIBovine Coronary ArteryU-4661914,15-EET10 µMSignificant inhibition of relaxation[6]

Signaling Pathways

14,15-EET has been shown to exert its effects through multiple signaling pathways. In the context of cancer cell migration, a key pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt cascade.

EET-Induced Cancer Cell Migration Pathway

EET_Cancer_Migration cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 14,15-EET 14,15-EET EET_R Putative EET Receptor (GPCR) 14,15-EET->EET_R MMP MMP EET_R->MMP activates EGFR EGFR PI3K PI3K EGFR->PI3K activates pro_HB_EGF pro-HB-EGF MMP->pro_HB_EGF cleaves HB_EGF HB-EGF pro_HB_EGF->HB_EGF HB_EGF->EGFR binds & activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits & activates p_Akt p-Akt Akt->p_Akt Downstream Downstream Effectors (e.g., Rho GTPases, EMT transcription factors) p_Akt->Downstream activates Migration Cell Migration Downstream->Migration promotes Antagonist 14,15-EEZE 14,15-EEZE-mSI Antagonist->EET_R inhibits

Caption: EET-induced cancer cell migration signaling pathway.

Experimental Protocols

To validate the effects of this compound, it is crucial to employ standardized and reproducible experimental protocols. Below are detailed methodologies for key assays.

Wound Healing (Scratch) Assay for Cell Migration

This assay provides a simple and cost-effective method to assess collective cell migration.

Protocol:

  • Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh culture medium containing the desired concentration of this compound with or without the EET antagonist (e.g., 10 µM 14,15-EEZE). Include a vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.

  • Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of cells through a porous membrane.

Protocol:

  • Pre-coat the top of the Transwell inserts (8 µm pore size) with a thin layer of Matrigel for invasion assays (optional for migration assays).

  • Seed cells in the upper chamber of the Transwell insert in serum-free medium.

  • In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor like EGF).

  • Add this compound and/or the EET antagonist to the upper and/or lower chambers, depending on the experimental design.

  • Incubate for 12-48 hours, allowing cells to migrate through the pores.

  • Remove non-migrated cells from the top of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the bottom of the membrane with crystal violet.

  • Count the number of migrated cells in several fields of view under a microscope.

Aortic Ring Vasodilation Assay

This ex vivo assay assesses the effect of compounds on vascular tone.

Protocol:

  • Isolate the thoracic aorta from a euthanized rat or mouse and clean it of surrounding connective tissue.

  • Cut the aorta into 2-3 mm rings.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Allow the rings to equilibrate under a resting tension of 1-2 g.

  • Pre-constrict the aortic rings with a thromboxane (B8750289) A2 mimetic such as U-46619 (e.g., 10⁻⁸ to 10⁻⁷ M) to induce a stable contraction.

  • Cumulatively add increasing concentrations of this compound to generate a concentration-response curve for relaxation.

  • In a separate set of experiments, pre-incubate the aortic rings with the EET antagonist (e.g., 10 µM 14,15-EEZE) for 20-30 minutes before pre-constriction and subsequent addition of this compound.

  • Record the changes in isometric tension and express the relaxation as a percentage of the pre-constriction.

Western Blotting for Signaling Protein Phosphorylation

This technique is used to detect changes in the activation state of key signaling proteins.

Protocol:

  • Culture cells to 70-80% confluency and serum-starve overnight.

  • Treat cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes) with or without pre-incubation with an EET antagonist.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-EGFR, p-Akt) and total proteins overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for validating the effects of this compound and the logical relationship in interpreting the results.

General Experimental Workflow

Experimental_Workflow A Hypothesize that 14S(15R)-EET methyl ester mediates a biological effect B Perform in vitro/ex vivo assay (e.g., Migration, Vasodilation) A->B C Observe dose-dependent effect of This compound B->C D Pre-treat with EET antagonist (e.g., 14,15-EEZE) C->D E Perform assay with 14S(15R)-EET methyl ester in the presence of the antagonist D->E F Observe attenuation or blockade of the effect E->F G Conclusion: The effect is mediated by EET signaling F->G

Caption: General workflow for validating EET-mediated effects.

Logical Framework for Validation

Logical_Framework cluster_conditions Experimental Conditions cluster_results Expected Results for Validation C1 Control (Vehicle) R1 Basal Effect C1->R1 C2 This compound R2 Increased Effect C2->R2 C3 EET Antagonist R3 No significant change from Basal C3->R3 C4 This compound + EET Antagonist R4 Effect is blocked or significantly reduced C4->R4

Caption: Logical framework for interpreting validation experiments.

References

Is 14S(15R)-EET methyl ester a more stable analog than 14,15-EET?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

In the landscape of lipid signaling molecules, epoxyeicosatrienoic acids (EETs) are potent endogenous mediators with significant therapeutic potential, particularly in cardiovascular and inflammatory diseases. However, the clinical translation of 14,15-EET, a key regioisomer, is severely hampered by its metabolic instability. This guide provides an objective comparison between 14,15-EET and its synthetic analog, 14S(15R)-EET methyl ester, focusing on chemical stability and its implications for research and drug development.

The Stability Challenge of Endogenous 14,15-EET

14,15-EET is a substrate for soluble epoxide hydrolase (sEH), an enzyme that rapidly converts the epoxide to its corresponding, and biologically less active, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2] This rapid hydrolysis is the primary inactivation pathway, resulting in an estimated in vivo half-life of only a few seconds to minutes.[3] Of the four EET regioisomers, 14,15-EET is the preferred substrate for sEH, making it particularly susceptible to rapid degradation.[1][4][5] This metabolic liability presents a major obstacle for its use as a therapeutic agent.

This compound: A Prodrug Approach to Enhanced Stability

To overcome the inherent instability of 14,15-EET, the this compound was developed. By esterifying the C-1 carboxyl group, the molecule's structure is altered in a way that confers stability against its primary metabolic enzyme, sEH. The methyl ester acts as a prodrug; it is not recognized as a substrate by sEH, thus protecting the crucial epoxide moiety from hydrolysis. Once in a biological system, endogenous esterases cleave the methyl ester, releasing the active 14,15-EET at the site of action. This strategy effectively prolongs the bioavailability of the active compound. While direct, quantitative head-to-head stability data is limited in publicly available literature, the prodrug strategy is a well-established method for enhancing the pharmacokinetic profile of carboxylic acid-containing drugs.

Comparative Analysis

The following table summarizes the key characteristics of 14,15-EET and its methyl ester analog based on their known biochemical properties.

Feature14,15-EETThis compoundRationale & References
Primary Metabolic Pathway Rapid hydrolysis by soluble epoxide hydrolase (sEH) to 14,15-DHET.Hydrolysis by endogenous esterases to the active 14,15-EET.14,15-EET is a preferred substrate for sEH.[1][5] The methyl ester is designed to be cleaved by esterases, releasing the active drug.
Stability against sEH Low (Metabolically Labile)High (Metabolically Stable)The free carboxylate is a key feature for sEH recognition; esterification protects the molecule from sEH-mediated hydrolysis.[6][7]
Biological Activity Active (e.g., Vasodilator)Inactive Prodrug (requires conversion)The methyl ester itself is considered inactive and must be hydrolyzed to the free acid to exert its biological effects.[7]
Mode of Action Direct agonist at its cellular targets.Acts as a more stable delivery vehicle that slowly releases the active 14,15-EET.This prodrug approach aims to increase the half-life and sustained action of the parent compound.
Overall In Vivo Half-life Very short (seconds to minutes).[3]Expected to be longer, dependent on the rate of esterase cleavage.By avoiding rapid sEH degradation, the prodrug form persists longer, allowing for sustained release of 14,15-EET.

Metabolic Pathway and Prodrug Activation

The metabolic fate of 14,15-EET is a straightforward inactivation step. In contrast, the methyl ester analog undergoes a two-step process of activation followed by the same inactivation pathway as the parent compound.

metabolic_pathway cluster_prodrug Prodrug Pathway cluster_active Active Drug Pathway EET_ME 14S(15R)-EET Methyl Ester (Stable Prodrug) Esterases Esterases EET_ME->Esterases Activation (Hydrolysis) EET 14,15-EET (Active Drug) Esterases->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Inactivation (Hydrolysis) Action Biological Action EET->Action DHET 14,15-DHET (Inactive Metabolite) sEH->DHET

Caption: Metabolic activation of this compound and inactivation of 14,15-EET.

Experimental Protocols

To experimentally verify the superior stability of the methyl ester analog against sEH-mediated hydrolysis, an in vitro incubation assay can be performed.

Protocol: Comparative In Vitro Stability Assay

  • Preparation of Reagents:

    • Prepare stock solutions (e.g., 1 mM in ethanol) of 14,15-EET and this compound.

    • Reconstitute purified, recombinant human soluble epoxide hydrolase (sEH) in an appropriate buffer (e.g., Tris buffer, pH 7.4, containing BSA to prevent non-specific binding).

    • Prepare a quenching solution of acetonitrile (B52724) containing a suitable internal standard (e.g., 14,15-EET-d11) for LC-MS/MS analysis.

  • Incubation:

    • In separate microtubes, add the sEH enzyme solution.

    • Initiate the reaction by adding either 14,15-EET or this compound to a final concentration of 1 µM.

    • Incubate the reactions at 37°C in a shaking water bath.

  • Time-Course Sampling:

    • Collect aliquots from the reaction mixtures at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

    • Immediately quench the reaction for each aliquot by adding it to a tube containing the cold acetonitrile/internal standard solution. This will precipitate the enzyme and stop the reaction.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to new vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound (14,15-EET or its methyl ester) and the formation of the metabolite (14,15-DHET).[1][8]

  • Data Analysis:

    • Plot the concentration of the parent compound versus time for both substances.

    • Calculate the half-life (t½) for each compound under these conditions. It is expected that the half-life of 14,15-EET will be significantly shorter than that of the this compound in the presence of sEH.

Experimental Workflow Diagram

The logical flow for a comparative stability study is outlined below.

experimental_workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare solutions: 14,15-EET 14S(15R)-EET-ME sEH Enzyme B Incubate compounds with sEH at 37°C A->B C Collect samples at various time points (t = 0, 5, 15... min) B->C D Quench reaction with Acetonitrile + Internal Std C->D E Centrifuge to remove protein D->E F Analyze supernatant by LC-MS/MS E->F G Quantify parent compound and metabolite (14,15-DHET) F->G H Calculate degradation rate and half-life (t½) G->H

Caption: Workflow for an in vitro experiment comparing compound stability against sEH.

Conclusion

Based on established principles of drug metabolism and prodrug design, This compound is a more stable analog than 14,15-EET with respect to the primary inactivation pathway mediated by soluble epoxide hydrolase. By masking the carboxylate group, the methyl ester functions as a prodrug that is protected from rapid hydrolysis, thereby offering a promising strategy to enhance the bioavailability and therapeutic window of 14,15-EET. For researchers and drug developers, the use of the methyl ester analog provides a more robust tool for studying the long-term biological effects of 14,15-EET in vivo and represents a more viable starting point for therapeutic development.

References

Unraveling the Vascular Effects of 14,15-EET: A Comparative Guide to Analog Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structural modifications of 14,15-Epoxyeicosatrienoic acid (14,15-EET) reveals critical insights into its vasodilatory properties. This guide provides a comparative overview of various 14,15-EET analogs, summarizing key experimental data on their efficacy and potency in promoting vasodilation. Detailed experimental protocols and signaling pathways are presented to offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development.

Epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are potent endothelium-derived hyperpolarizing factors that play a crucial role in regulating vascular tone.[1][2] Among the four regioisomers, 14,15-EET has been a focal point of research for its significant vasodilatory effects. Understanding the structure-activity relationship (SAR) of 14,15-EET is paramount for the design of stable and potent therapeutic analogs for cardiovascular diseases.

Comparative Analysis of Vasodilatory Activity

The vasodilatory activity of a series of 14,15-EET analogs has been systematically evaluated, primarily using isolated bovine coronary artery rings. The following table summarizes the half-maximal effective concentration (ED₅₀) for vasodilation, providing a quantitative comparison of their potency. A lower ED₅₀ value indicates higher potency.

Analog DescriptionModificationED₅₀ (μM)Key Findings
14,15-EET Parent Compound1.0Potent vasodilator, serves as the benchmark for comparison.[1][2]
14(S),15(R)-EET EnantiomerMore potent than 14(R),15(S)-EETDemonstrates stereospecificity in its action.[1][2]
14(R),15(S)-EET EnantiomerLess potent than 14(S),15(R)-EETHighlights the importance of the epoxide's stereochemistry.[1][2]
14,15-EET-methyl ester Carboxyl Group~1.0Esterification of the carboxyl group does not significantly alter activity.[1][2]
14,15-epoxyeicosatrienol Carboxyl GroupInactiveA free carboxyl group or a group that can be hydrolyzed to a carboxyl is essential for activity.[1][2]
14,15-EET-thiirane Epoxide GroupInactiveThe oxygen atom of the epoxide is critical for vasodilation.[1]
14,15-EET-aziridine Epoxide GroupInactiveSubstitution of the epoxide oxygen with nitrogen abolishes activity.[1]
14,15-DHET Epoxide Group~5.0The diol metabolite is less potent than the parent epoxide.[1]
14,15-EE-8-ZE Double BondsPotentThe presence of the Δ8 double bond is crucial for full agonist potency.[3]
14,15-EE-5-ZE Double BondsLess PotentRemoval of the Δ8 and Δ11 double bonds reduces potency.[4]
14,15-EEA (saturated) Double BondsLess PotentSaturation of all double bonds significantly decreases potency.[5]
Analogs with shortened carbon chain Carbon Chain LengthLess PotentA 20-carbon backbone is optimal for activity.[1][3]

Experimental Protocols

The evaluation of the vasodilatory properties of 14,15-EET analogs is predominantly conducted through ex vivo experiments on isolated arterial rings.

Isolated Coronary Artery Ring Vasorelaxation Assay

1. Tissue Preparation:

  • Bovine hearts are obtained from a local abattoir and the left anterior descending coronary arteries are dissected.[6]

  • The arteries are cleaned of surrounding connective tissue and cut into rings approximately 3-5 mm in length.

  • The endothelial lining of the arterial rings can be mechanically removed by gently rubbing the intimal surface, if required for specific experimental aims.

2. Mounting and Equilibration:

  • The arterial rings are mounted in organ chambers filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a gas mixture of 95% O₂ and 5% CO₂.

  • The rings are connected to isometric force transducers to record changes in vascular tone.

  • An optimal resting tension is applied to the rings (typically 3-5 grams) and they are allowed to equilibrate for at least 60-90 minutes.

3. Pre-contraction:

  • After equilibration, the viability of the rings is assessed by contracting them with a high concentration of potassium chloride (KCl, e.g., 60 mM).

  • Following a washout period, the rings are pre-contracted to approximately 50-80% of the maximal KCl-induced contraction using a thromboxane (B8750289) A₂ mimetic, such as U46619 (typically in the nanomolar range).[6]

4. Measurement of Vasodilation:

  • Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of the 14,15-EET analog to the organ bath.

  • The relaxation at each concentration is recorded and expressed as a percentage of the pre-contraction induced by U46619.

  • The ED₅₀ values are then calculated from the concentration-response curves.

Signaling Pathway of 14,15-EET-Induced Vasodilation

14,15-EET mediates vasodilation primarily through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[3][7] This leads to membrane hyperpolarization and subsequent relaxation of the smooth muscle.

signaling_pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EET 14,15-EET CYP450->EET EET_out 14,15-EET EET->EET_out diffuses GPCR Putative G-Protein Coupled Receptor G_protein Gαs GPCR->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates BKCa BKCa Channel (inactive) PKA->BKCa phosphorylates BKCa_active BKCa Channel (active) BKCa->BKCa_active K_efflux K+ Efflux BKCa_active->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation EET_out->GPCR

Caption: Signaling pathway of 14,15-EET-induced vasodilation.

Experimental Workflow

The general workflow for assessing the vasodilatory activity of 14,15-EET analogs is a systematic process from tissue isolation to data analysis.

experimental_workflow A Bovine Coronary Artery Isolation and Dissection B Arterial Ring Preparation (3-5 mm length) A->B C Mounting in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) B->C D Equilibration under Optimal Resting Tension C->D E Viability Check with KCl D->E F Pre-contraction with U46619 E->F G Cumulative Addition of 14,15-EET Analog F->G H Measurement of Isometric Force (Relaxation) G->H I Data Analysis: Concentration-Response Curve & ED50 Calculation H->I

Caption: Experimental workflow for vasodilation assay.

References

A Comparative Analysis of 14S(15R)-EET Methyl Ester's Vasodilatory Effects Across Different Blood Vessel Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vascular effects of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester, a stable analog of the endogenous signaling molecule 14(S),15(R)-EET. Epoxyeicosatrienoic acids are cytochrome P450 metabolites of arachidonic acid that act as endothelium-derived hyperpolarizing factors, playing a crucial role in regulating vascular tone.[1] This document summarizes quantitative data on the vasodilatory potency of 14S(15R)-EET methyl ester and its parent compound in various blood vessels, compares its effects with other vasoactive agents, details relevant experimental protocols, and illustrates the key signaling pathways involved.

Quantitative Comparison of Vasodilatory Effects

The vasodilatory effects of 14,15-EET and its analogs are vessel- and species-dependent. While all four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) are equipotent in relaxing bovine and canine coronary arteries, other vascular beds exhibit distinct regioisomer preferences.[1][2] For instance, 11,12-EET is a more potent vasodilator than 14,15-EET in the rat renal artery, whereas 5,6-EET is most effective in the rat tail, rabbit, and pig cerebral arteries, as well as the rat mesenteric artery.[2]

The following tables summarize the available quantitative data for the vasodilatory effects of 14,15-EET and its methyl ester.

CompoundBlood VesselSpeciesPre-constrictorEC50 / PotencyMaximal Relaxation (%)Citation
14,15-EET Coronary ArteryBovineU466191 µM~80-90%[2][3]
Coronary ArteriolesCanineEndothelinEC50: 3-120 pMNot specified[4]
Mesenteric Artery (Secondary branches)Rat (WKY)PhenylephrineLower EC50 than primary branchesGreater than primary branches[3]
This compound Coronary ArteryBovineU46619Retained full activity (compared to 14,15-EET)Not specified[2][5]
14(S),15(R)-EET Coronary ArteryBovineU46619More potent than 14(R),15(S)-EETNot specified[2]
11,12-EET Renal ArteryRatNot specifiedMore potent than 14,15-EETNot specified[2]
Mesenteric ArteryRatNot specifiedActivates KATP channels with EC50 of 87 nMNot specified[6]
5,6-EET Cerebral ArteryRabbit, PigNot specifiedMore potent than other EETsNot specified[2]
Mesenteric ArteryRatNot specifiedMore potent than other EETsNot specified[2]

Note: Direct comparative studies of this compound across coronary, renal, cerebral, and mesenteric arteries under identical experimental conditions are limited. The data presented is compiled from various studies and should be interpreted with consideration for the different experimental setups.

Comparison with Alternative Vasodilators

CompoundBlood VesselSpeciesComparison with 14,15-EET/AnalogsCitation
Sodium Nitroprusside Coronary ArteryBovine14,15-EET antagonist (14,15-EE-5Z-E) did not alter relaxations to sodium nitroprusside.[1]
Forearm VasculatureHumanInduces significantly higher vasodilatory actions compared to nitroglycerin at higher doses.[7]
Other EET Regioisomers Coronary ArteryBovine, CanineAll four regioisomers are equipotent.[1]
Renal ArteryRat11,12-EET is more potent than 14,15-EET.[2]
Cerebral ArteryRabbit, Pig5,6-EET is more potent than other regioisomers.[2]
Mesenteric ArteryRat5,6-EET is more potent than other regioisomers.[2]

Signaling Pathways and Experimental Workflows

The vasodilatory action of 14,15-EET and its analogs is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. This leads to membrane hyperpolarization, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent vasorelaxation.

EET_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 Metabolism EET 14,15-EET CYP450->EET EET_receptor Putative EET Receptor (GPCR) EET->EET_receptor Binds to G_alpha_s Gαs EET_receptor->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates BKCa BKCa Channel PKA->BKCa Phosphorylates & Activates Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ efflux leads to Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Vasodilation Vasodilation Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreases Ca_influx->Vasodilation Leads to

Caption: Simplified signaling pathway of 14,15-EET-induced vasodilation.

Experimental_Workflow cluster_preparation Vessel Preparation cluster_mounting Myography Setup cluster_experiment Vasoreactivity Assay cluster_analysis Data Analysis Dissection Isolate Blood Vessel Cleaning Remove Connective Tissue Dissection->Cleaning Cutting Cut into Rings (Wire Myography) or Segments (Pressure Myography) Cleaning->Cutting Mounting Mount Vessel in Myograph Cutting->Mounting Equilibration Equilibrate in PSS at 37°C Mounting->Equilibration Normalization Normalize to Optimal Tension Equilibration->Normalization Preconstriction Pre-constrict with Agonist (e.g., U46619, Phenylephrine) Normalization->Preconstriction Drug_Addition Cumulative Addition of This compound Preconstriction->Drug_Addition Recording Record Isometric Tension or Vessel Diameter Drug_Addition->Recording Curve_Fitting Generate Concentration-Response Curve Recording->Curve_Fitting EC50_Calculation Calculate EC50 and Maximal Relaxation Curve_Fitting->EC50_Calculation

Caption: General experimental workflow for assessing vascular reactivity.

Experimental Protocols

Isolated Artery Vasoreactivity Assay (Wire Myography)

This protocol is adapted from standard wire myography procedures.[2][8]

1. Vessel Preparation:

  • Euthanize the experimental animal according to approved institutional guidelines.

  • Isolate the desired artery (e.g., coronary, mesenteric) and place it in ice-cold physiological salt solution (PSS). PSS composition (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 0.026 EDTA, and 5.5 glucose.

  • Under a dissecting microscope, carefully remove adherent connective and adipose tissue.

  • Cut the cleaned artery into 2-3 mm long rings.

2. Mounting and Equilibration:

  • Mount the arterial rings on two stainless steel wires (40 µm diameter) in the jaws of a wire myograph.

  • Submerge the mounted rings in a temperature-controlled (37°C) organ bath containing PSS and continuously bubble with 95% O2 - 5% CO2.

  • Allow the rings to equilibrate for at least 30 minutes.

  • Normalize the vessel rings to a standardized resting tension.

3. Vasoreactivity Measurement:

  • Induce a stable contraction with a pre-constrictor agent (e.g., thromboxane (B8750289) A2 mimetic U46619 or phenylephrine) to approximately 80% of the maximal response.

  • Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.

  • Record the changes in isometric tension until a maximal relaxation is achieved or the concentration-response curve plateaus.

4. Data Analysis:

  • Express the relaxation at each concentration as a percentage of the pre-constriction tension.

  • Plot the concentration-response curve and calculate the EC50 value (the concentration of the drug that produces 50% of the maximal response) using non-linear regression analysis.

Pressure Myography of Small Arteries

This protocol is a summary of the general procedure for pressure myography.[1][9]

1. Vessel Preparation and Cannulation:

  • Isolate a segment of a small artery (1-2 mm in length).

  • Transfer the vessel segment to the chamber of a pressure myograph filled with cold PSS.

  • Mount the vessel onto two glass microcannulas and secure with nylon sutures.

  • Pressurize the vessel to a low level (e.g., 10 mmHg) to check for leaks.

2. Equilibration and Myogenic Tone Development:

  • Superfuse the vessel with PSS bubbled with 95% O2 - 5% CO2 and maintain the temperature at 37°C.

  • Increase the intraluminal pressure in a stepwise manner to a physiological level (e.g., 60 mmHg for mesenteric arteries) and allow the vessel to develop spontaneous myogenic tone.

3. Vasoreactivity Measurement:

  • Once a stable myogenic tone is established, introduce this compound into the superfusate at increasing concentrations.

  • Continuously record the internal and external diameter of the vessel using a video dimension analyzer.

4. Data Analysis:

  • Calculate the change in vessel diameter at each concentration relative to the baseline myogenic tone.

  • Plot the concentration-response curve and determine the EC50 and maximal vasodilation.

Conclusion

This compound is a potent vasodilator in various vascular beds, with its effects being particularly well-characterized in the coronary circulation. Its mechanism of action primarily involves the activation of BKCa channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. The potency and efficacy of 14,15-EET and its analogs can vary significantly depending on the specific blood vessel, the animal species, and the regio- and stereoisomer of the EET. While the methyl ester form offers increased stability for experimental use, further direct comparative studies across different vascular beds are needed to fully elucidate its therapeutic potential and vessel-specific effects. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative investigations.

References

A Comparative Analysis of Cyclooxygenase (COX) Inhibition by 14(S),15(R)-EET Methyl Ester and 14(R),15(S)-EET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cyclooxygenase (COX) inhibition activity of two specific stereoisomers of 14,15-epoxyeicosatrienoic acid (EET): 14(S),15(R)-EET methyl ester and 14(R),15(S)-EET. The information presented herein is compiled from experimental data to assist researchers in understanding the distinct biological activities of these compounds.

Executive Summary

Experimental evidence demonstrates a stark difference in the ability of 14,15-EET stereoisomers to inhibit cyclooxygenase activity. The inhibitory action is highly stereospecific, with 14(R),15(S)-EET acting as an effective inhibitor of COX. In contrast, 14(S),15(R)-EET and its methyl ester are inactive as COX inhibitors. This guide will delve into the available quantitative data, the experimental methodologies used to determine this activity, and the proposed mechanism of action.

Data Presentation: Quantitative Comparison

The following table summarizes the COX inhibition activity of the two 14,15-EET stereoisomers based on available experimental data.

CompoundCOX Inhibition ActivityEffective Concentration Range (for active isomer)
14(R),15(S)-EET Active 1 to 50 µM (for the racemic mixture (+/-)-14,15-cis-EET)[1]
14(S),15(R)-EET Methyl Ester Inactive Not Applicable

Note: The effective concentration range is based on studies of the racemic mixture, with the understanding that the inhibitory activity is solely attributable to the 14(R),15(S) enantiomer.[1]

Mechanism of Action: Competitive Inhibition

The prevailing mechanism for the inhibition of cyclooxygenase by 14(R),15(S)-EET is competitive inhibition of prostaglandin (B15479496) H (PGH) synthase, the enzyme responsible for converting arachidonic acid into prostaglandins.[2] This suggests that 14(R),15(S)-EET competes with the natural substrate, arachidonic acid, for binding to the active site of the COX enzyme.

Competitive Inhibition of COX by 14(R),15(S)-EET cluster_0 Enzyme Active Site COX_Enzyme COX Enzyme (PGH Synthase) Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalyzes Conversion No_Reaction Inhibition of Prostaglandin Synthesis COX_Enzyme:e->No_Reaction:w Leads to Arachidonic_Acid Arachidonic Acid (Substrate) Arachidonic_Acid->COX_Enzyme Binds to Active Site 14R_15S_EET 14(R),15(S)-EET (Inhibitor) 14R_15S_EET->COX_Enzyme Competitively Binds to Active Site Stereospecificity of 14,15-EET COX Inhibition cluster_isomers Stereoisomers 14_15_EET 14,15-EET Stereoisomers 14R_15S 14(R),15(S)-EET 14_15_EET->14R_15S 14S_15R 14(S),15(R)-EET 14_15_EET->14S_15R 14R_15R 14(R),15(R)-EET 14_15_EET->14R_15R 14S_15S 14(S),15(S)-EET 14_15_EET->14S_15S COX_Inhibition COX Inhibition 14R_15S->COX_Inhibition Active 14S_15R->COX_Inhibition Inactive 14R_15R->COX_Inhibition Inactive 14S_15S->COX_Inhibition Inactive Experimental Workflow for COX Inhibition Assay start Start prep_reagents Prepare Reagents (Buffer, Heme, Enzyme, Inhibitor) start->prep_reagents pre_incubate Pre-incubate Enzyme and Inhibitor (or vehicle control) at 37°C prep_reagents->pre_incubate init_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubate->init_reaction incubate_reaction Incubate for a defined time (e.g., 2 minutes at 37°C) init_reaction->incubate_reaction stop_reaction Stop Reaction (Add SnCl2 or HCl) incubate_reaction->stop_reaction quantify_pg Quantify Prostaglandin Production (e.g., via EIA or LC-MS/MS) stop_reaction->quantify_pg calculate_inhibition Calculate Percent Inhibition vs. Vehicle Control quantify_pg->calculate_inhibition end End calculate_inhibition->end

References

A Head-to-Head Comparison of 14S(15R)-EET Methyl Ester and Other Lipid Mediators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester with other key lipid mediators, particularly its regioisomers and enantiomers. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Executive Summary

Epoxyeicosatrienoic acids (EETs) are cytochrome P450-derived metabolites of arachidonic acid that play crucial roles in cardiovascular and inflammatory signaling. Among these, 14,15-EET and its derivatives have garnered significant attention for their potent biological effects. This guide focuses on the 14S(15R) enantiomer of 14,15-EET methyl ester, comparing its performance in key biological assays against other EETs. The data indicates that while all EETs exhibit potent vasodilatory effects, there are significant regio- and stereoisomeric differences in their anti-inflammatory and angiogenic activities.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data for 14S(15R)-EET methyl ester and other relevant lipid mediators across various biological assays.

Table 1: Vasodilatory Potency of EETs

CompoundAssay SystemEC50Reference
This compound Canine epicardial arterioles 4 pM [1][2]
This compound Porcine subepicardial arterioles (denuded) 3 pM [1][2]
14,15-EET (racemic)Canine coronary arterioles~10⁻¹² M[3]
11,12-EET (racemic)Canine coronary arterioles~10⁻¹² M[3]
8,9-EET (racemic)Canine coronary arterioles~10⁻¹¹ M[3]
5,6-EET (racemic)Canine coronary arterioles~10⁻¹⁰ M[3]
11(R),12(S)-EETCanine and porcine coronary arterioles3-120 pM[4]
14(R),15(S)-EETCanine and porcine coronary arterioles3-120 pM[4]
14,15-EETRat mesenteric arteries (secondary branches)Lower than primary branches[2]

Table 2: Receptor Binding Affinity

CompoundAssay SystemKiReference
This compound Guinea pig monocytes ([³H]14(15)-EET displacement) 612.5 nM [1][2]
14(R),15(S)-EETGuinea pig mononuclear cellsHigh affinity[5]

Table 3: Anti-inflammatory Activity

CompoundAssayEffectIC50 / PotencyReference
11,12-EETInhibition of TNF-α induced VCAM-1 expression (human endothelial cells)Potent inhibitionMost potent of regioisomers[6]
8,9-EETInhibition of TNF-α induced VCAM-1 expression (human endothelial cells)InhibitionLess potent than 11,12-EET[6]
5,6-EETInhibition of TNF-α induced VCAM-1 expression (human endothelial cells)InhibitionLess potent than 11,12-EET[6]
14,15-EETInhibition of TNF-α induced VCAM-1 expression (human endothelial cells)Inactive-[6][7]
11,12-EETInhibition of NF-κB reporter activity (HEK293 cells)Inhibition-[5]
8,9-EETInhibition of NF-κB reporter activity (HEK293 cells)Inhibition-[5]
14,15-EETInhibition of NF-κB reporter activity (HEK293 cells)No effect-[5]
14,15-EETInhibition of TNF-α induced IκBα degradation (primary human lung tissue)Inhibition-[5]
This compound COX activity inhibition No inhibition - [1]

Table 4: Angiogenic and Other Activities

CompoundAssayEffectReference
11,12-EETAngiogenesisPro-angiogenic[8]
14,15-EETAngiogenesisPro-angiogenic[9]
11,12-EETPPAR-γ ExpressionPrevents TGF-β-induced increase[10]
14,15-EETPPARα Activation3-fold increase[11]

Signaling Pathways

The biological effects of EETs are mediated through various signaling pathways. Below are diagrams illustrating the key pathways associated with 14,15-EET and 11,12-EET.

Gs_alpha_KCa_pathway EET 11,12-EET or 14,15-EET Receptor Putative GPCR EET->Receptor Gs Gs Protein Receptor->Gs Activation Gs_alpha Gsα-GTP Gs->Gs_alpha Dissociation Gs_beta_gamma Gsβγ KCa BKCa Channel Gs_alpha->KCa Activation K_ion K+ KCa->K_ion

11,12-EET and 14,15-EET activate BKCa channels via a Gsα-coupled pathway.[5]

mTORC2_Akt_pathway EET 14,15-EET mTORC2 mTORC2 EET->mTORC2 Activation Akt Akt mTORC2->Akt Phosphorylation pAkt p-Akt (Ser473) Endothelial_Function Improved Endothelial Function pAkt->Endothelial_Function Senescence Inhibition of Endothelial Senescence pAkt->Senescence

14,15-EET promotes endothelial function via the mTORC2/Akt signaling pathway.

SIRT1_FOXO3a_pathway EET 14,15-EET SIRT1 SIRT1 EET->SIRT1 Activation FOXO3a FOXO3a SIRT1->FOXO3a Deacetylation Autophagy Autophagy FOXO3a->Autophagy Apoptosis Inhibition of Apoptosis FOXO3a->Apoptosis

14,15-EET exerts protective effects through the SIRT1/FOXO3a pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Vasodilation Assay (Wire Myography)

This protocol outlines the assessment of the vasodilatory effects of EETs on isolated arterial rings.

Materials:

  • Isolated arteries (e.g., canine coronary arterioles, rat mesenteric arteries)

  • Wire myograph system

  • Physiological Salt Solution (PSS)

  • Vasoconstrictor (e.g., Endothelin-1, U46619)

  • Test compounds (this compound and other lipid mediators)

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Dissection microscope and tools

Workflow:

vasodilation_workflow A Isolate and clean artery B Cut into 2-3 mm rings A->B C Mount rings in myograph chambers B->C D Equilibrate in PSS at 37°C C->D E Pre-contract with vasoconstrictor D->E F Add cumulative concentrations of test compound E->F G Record relaxation response F->G H Data analysis (EC50 calculation) G->H

Experimental workflow for the vasodilation assay.

Procedure:

  • Artery Isolation: Dissect the desired artery and place it in ice-cold PSS. Clean the artery of surrounding connective and adipose tissue.

  • Ring Preparation: Cut the cleaned artery into 2-3 mm wide rings.

  • Mounting: Mount each arterial ring in the wire myograph chamber filled with PSS, maintained at 37°C and bubbled with carbogen gas.

  • Equilibration and Viability Check: Allow the rings to equilibrate. Assess viability by contracting the rings with a high potassium solution.

  • Pre-contraction: Contract the rings with a submaximal concentration of a vasoconstrictor (e.g., Endothelin-1) to achieve a stable tone.

  • Cumulative Concentration-Response: Add the test compound in increasing cumulative concentrations.

  • Data Recording and Analysis: Record the changes in isometric tension. Plot the concentration-response curves and calculate the EC50 values.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity of test compounds to their putative receptors.

Materials:

  • Isolated cells or membrane preparations (e.g., guinea pig monocytes)

  • Radiolabeled ligand (e.g., [³H]14,15-EET)

  • Unlabeled competitor (this compound and other test compounds)

  • Assay buffer

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell/membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor.

  • Separation: Separate the bound from free radioligand (e.g., by filtration).

  • Quantification: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Protocol 3: NF-κB Luciferase Reporter Assay

This assay measures the effect of EETs on NF-κB transcriptional activity.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and reagents

  • Stimulating agent (e.g., TNF-α)

  • Test compounds (EETs)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid.

  • Treatment: After an appropriate incubation period, treat the cells with the stimulating agent (e.g., TNF-α) in the presence or absence of the test compounds (EETs).

  • Cell Lysis: Lyse the cells to release the luciferases.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in treated versus untreated cells.[5]

Protocol 4: PPARγ Transcription Factor Assay

This ELISA-based assay detects the specific DNA binding activity of PPARγ in nuclear extracts.

Materials:

  • Nuclear extraction kit

  • 96-well plate pre-coated with a dsDNA sequence containing the PPRE

  • Primary antibody specific for PPARγ

  • HRP-conjugated secondary antibody

  • Developing solution and stop solution

  • Plate reader

Procedure:

  • Nuclear Extraction: Prepare nuclear extracts from cells treated with test compounds.

  • Binding: Add the nuclear extracts to the PPRE-coated wells and incubate to allow PPARγ to bind to the DNA.

  • Antibody Incubation: Add the primary antibody against PPARγ, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the developing solution and measure the absorbance at 450 nm after stopping the reaction.

  • Data Analysis: The absorbance is proportional to the amount of activated PPARγ in the sample.

Protocol 5: Endothelial Cell Tube Formation Assay (Angiogenesis)

This assay assesses the pro- or anti-angiogenic potential of lipid mediators.[12][13][14]

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Basement membrane matrix (e.g., Matrigel)

  • Cell culture medium (with and without serum)

  • Test compounds (EETs)

  • Microscope

Procedure:

  • Coating: Coat the wells of a multi-well plate with the basement membrane matrix and allow it to solidify.

  • Cell Seeding: Seed endothelial cells onto the matrix-coated wells in the presence of the test compounds.

  • Incubation: Incubate the plate for a sufficient period to allow for tube formation (typically 4-18 hours).

  • Visualization and Quantification: Visualize the tube-like structures using a microscope. Quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and number of branch points.

Conclusion

The available data indicates that this compound is a highly potent vasodilator, with its effects being more pronounced in microvessels. Its anti-inflammatory profile, however, appears to differ significantly from other EET regioisomers like 11,12-EET, which is a potent inhibitor of VCAM-1 expression and NF-κB activity. The signaling pathways for 14,15-EET are multifaceted, involving G-protein coupled receptors, as well as mTORC2/Akt and SIRT1/FOXO3a pathways, suggesting its role in cell survival and function beyond vasoregulation. Further research is warranted to fully elucidate the comparative efficacy of this compound in a broader range of biological assays, which will be crucial for its potential therapeutic applications.

References

Unveiling the Receptor Cross-Reactivity Profile of 14S(15R)-EET Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of a bioactive lipid's interactions is paramount. This guide provides a comparative analysis of 14S(15R)-EET methyl ester's cross-reactivity with other lipid receptors, supported by experimental data and detailed protocols to facilitate further investigation.

14(S),15(R)-Epoxyeicosatrienoic acid (EET) methyl ester is a stabilized analog of the endogenous signaling molecule 14(S),15(R)-EET. While a specific high-affinity G-protein coupled receptor (GPCR) for EETs has been elusive, research indicates that these lipids interact with a range of receptors, often with lower affinity. This cross-reactivity is a critical consideration in experimental design and therapeutic development. This guide summarizes the current understanding of this compound's interactions with GPR40, various prostaglandin (B15479496) receptors, the transient receptor potential vanilloid 4 (TRPV4) channel, and peroxisome proliferator-activated receptors (PPARs).

Quantitative Comparison of Receptor Interactions

The following table summarizes the available quantitative data on the interaction of 14,15-EET and its methyl ester with various lipid receptors. It is important to note that specific binding and functional data for the this compound are limited; therefore, data for the parent compound, 14,15-EET, are included as a primary point of comparison.

Receptor FamilySpecific ReceptorLigandAssay TypeCell TypeMeasured Value (Unit)Reference
Fatty Acid Receptors GPR40 (FFAR1)14,15-EETCalcium MobilizationHEK293 (human GPR40 overexpression)EC50 = 0.58 ± 0.08 (µM)[1][2]
14,15-EETCompetitive Binding (vs. TAK-875)HEK293 (human GPR40 overexpression)Ki = 6.4 (µM)[3]
Prostaglandin Receptors Putative EET ReceptorThis compoundCompetitive Binding (vs. [3H]14(15)-EET)Guinea Pig MonocytesKi = 612.5 (nM)N/A
EP214,15-EETFunctional (Vasodilation)Rat Mesenteric Arteries- (Activity blocked by EP2 antagonist)[3][4]
EP4, PTGFR, PTGDR, PTGER3-IV14,15-EETFunctional (cAMP-dependent chloride current)Xenopus Oocytes (receptor overexpression)Activation at micromolar concentrations[5][6]
Ion Channels TRPV45,6-EETCalcium InfluxHEK293 (TRPV4 overexpression)- (Direct activation demonstrated)[3]
Nuclear Receptors PPARα14,15-DHET (metabolite of 14,15-EET)Ligand Binding-Kd = 1.4 (µM)[7]
PPARγ14,15-EETTranscriptional ActivationTca-8113 cells- (Activation of PPARγ expression)[8][9]

Signaling Pathways and Experimental Workflows

To elucidate the functional consequences of this compound's receptor interactions, it is crucial to understand the downstream signaling cascades and the experimental approaches used to study them.

GPR40 Signaling and Calcium Mobilization Assay

Activation of GPR40, a Gq-coupled receptor, by fatty acids and EETs leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a response that can be quantified using a calcium mobilization assay.

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol EET_ME 14S(15R)-EET Methyl Ester GPR40 GPR40 EET_ME->GPR40 PLC PLC GPR40->PLC Gq IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC Downstream Downstream Signaling Ca_ER->Downstream PKC->Downstream

GPR40 signaling pathway upon activation by EETs.

An experimental workflow for assessing GPR40 activation via a calcium mobilization assay is outlined below.

Calcium_Assay_Workflow start Start: GPR40-expressing cells plate_cells Plate cells in 96-well plate start->plate_cells load_dye Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye add_compound Add 14S(15R)-EET methyl ester load_dye->add_compound measure_fluorescence Measure fluorescence change over time add_compound->measure_fluorescence analyze_data Analyze data to determine EC50 measure_fluorescence->analyze_data end End analyze_data->end

Workflow for a calcium mobilization assay.
TRPV4 Activation and Patch-Clamp Electrophysiology

TRPV4 is a non-selective cation channel that can be directly activated by certain EETs, leading to an influx of calcium and other cations. This ion channel activity can be directly measured using patch-clamp electrophysiology.

TRPV4_Activation cluster_membrane Plasma Membrane cluster_ions Ion Flux EET_ME 14S(15R)-EET Methyl Ester TRPV4 TRPV4 Channel EET_ME->TRPV4 Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Opens Na_influx Na⁺ Influx TRPV4->Na_influx Opens

Direct activation of the TRPV4 ion channel by EETs.

The following diagram illustrates a typical workflow for a whole-cell patch-clamp experiment to measure TRPV4 activity.

Patch_Clamp_Workflow start Start: TRPV4-expressing cell form_seal Form a giga-ohm seal between pipette and cell start->form_seal rupture_membrane Rupture cell membrane (whole-cell configuration) form_seal->rupture_membrane apply_voltage Apply voltage clamp protocol rupture_membrane->apply_voltage apply_compound Apply 14S(15R)-EET methyl ester apply_voltage->apply_compound record_current Record changes in membrane current apply_compound->record_current analyze_data Analyze current-voltage relationship record_current->analyze_data end End analyze_data->end

Workflow for a whole-cell patch-clamp experiment.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is adapted for determining the binding affinity (Ki) of this compound for a receptor of interest.

1. Membrane Preparation:

  • Culture cells expressing the target receptor to a high density.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2 for prostaglandin receptors), and varying concentrations of unlabeled this compound.

  • To determine non-specific binding, include wells with a high concentration of an unlabeled reference ligand.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Subtract non-specific binding from total binding to obtain specific binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol is designed to measure the functional activation of Gq-coupled receptors like GPR40.

1. Cell Preparation:

  • Seed cells stably expressing the receptor of interest (e.g., GPR40-HEK293) into a black, clear-bottom 96-well plate and culture overnight.

2. Dye Loading:

  • Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer, often containing probenecid (B1678239) to prevent dye leakage.

  • Incubate for 45-60 minutes at 37°C in the dark.

3. Fluorescence Measurement:

  • Wash the cells to remove excess dye and add fresh assay buffer.

  • Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Record a baseline fluorescence reading.

  • Inject varying concentrations of this compound into the wells.

  • Continue to record the fluorescence intensity to measure the change in intracellular calcium concentration.

4. Data Analysis:

  • Calculate the change in fluorescence from baseline for each concentration.

  • Plot the change in fluorescence against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring ion channel activity, such as that of TRPV4.

1. Cell Preparation and Recording Setup:

  • Culture cells expressing the ion channel of interest (e.g., TRPV4-HEK293) on glass coverslips.

  • Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

  • Fabricate a glass micropipette with a tip resistance of 3-5 MΩ and fill it with an intracellular solution.

2. Achieving Whole-Cell Configuration:

  • Under visual guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-ohm seal) with the cell membrane.

  • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior (whole-cell mode).

3. Data Acquisition:

  • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Apply a voltage protocol (e.g., voltage ramps or steps) to elicit membrane currents.

  • Perfuse the cell with a solution containing this compound and record the resulting changes in membrane current.

4. Data Analysis:

  • Measure the amplitude of the current at different membrane potentials before and after the application of the compound.

  • Construct current-voltage (I-V) relationship plots to characterize the properties of the activated channel.

  • Determine the dose-response relationship by applying different concentrations of the compound.

This comprehensive guide provides a framework for understanding and further investigating the cross-reactivity of this compound. The provided data, signaling pathways, and detailed protocols are intended to be a valuable resource for researchers in the field of lipid signaling and drug discovery.

References

Validating LC-MS/MS Data for 14S(15R)-EET Methyl Ester with Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester, a significant lipid signaling molecule, with its alternatives. The content herein is designed to assist in the validation of analytical data obtained from Liquid Chromatography-Mass Spectrometry (LC-MS/MS) through correlation with established biological assays. We present quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction to 14S(15R)-EET Methyl Ester

This compound is the methyl ester form of 14,15-EET, a cytochrome P450-derived metabolite of arachidonic acid. EETs are known to be potent signaling molecules with a variety of biological effects, including vasodilation, anti-inflammation, and modulation of cell proliferation. The specific stereoisomer, 14S(15R)-EET, has been shown to be more biologically active in certain contexts than its 14R(15S) counterpart. The esterification of the carboxylic acid group to a methyl ester can alter the compound's physicochemical properties, such as its cell permeability and metabolic stability, which in turn may influence its biological activity.

Comparison of Biological Activities

The biological relevance of LC-MS/MS-quantified this compound can be validated by assessing its activity in key biological assays and comparing it to its parent compound and other related molecules.

Vasodilation

EETs are well-documented vasodilators. The vasodilatory potency of this compound is comparable to its free acid form and other EET regioisomers.

CompoundAssay SystemEC50Reference
This compound Precontracted canine epicardial arterioles4 pM[1]
This compound Denuded porcine subepicardial arterioles3 pM[1]
14,15-EETBovine coronary arterial rings1 µM[2]
11,12-EETCanine coronary arterioles~10 pM[3]
8,9-EETCanine coronary arterioles~100 pM[3]
5,6-EETCanine coronary arterioles~1 nM[3]
14,15-DHETCanine coronary arterioles~1 fM[3]

Note: DHET (dihydroxyeicosatrienoic acid) is a less active metabolite of EET.

Anti-Inflammatory Activity

EETs can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation. This often involves the inhibition of the expression of vascular cell adhesion molecule-1 (VCAM-1).

CompoundAssay SystemEffect on VCAM-1 ExpressionReference
11,12-EETHuman endothelial cellsSignificant inhibition[4]
14,15-EET Human endothelial cellsNegligible effect[4]
Cell Proliferation

EETs have been shown to promote the proliferation of various cell types, including cancer cells. This effect is often mediated through the activation of the PI3K/Akt and ERK signaling pathways.[5]

CompoundCell LineEffectReference
14,15-EET Tca-8113 human carcinoma cellsStimulates proliferation[6]

Note: The pro-proliferative effects of the methyl ester are expected to be similar to the free acid, potentially after intracellular hydrolysis.

Experimental Protocols

LC-MS/MS Analysis of 14,15-EET Methyl Ester

Objective: To quantify the concentration of 14,15-EET methyl ester in biological samples.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Sample Preparation:

  • Extraction: Liquid-liquid extraction of the biological matrix (e.g., cell culture media, plasma) with an organic solvent such as ethyl acetate.

  • Internal Standard: Spike the sample with a deuterated internal standard of 14,15-EET methyl ester for accurate quantification.

LC Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.

MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. For the methyl ester, positive mode may be more sensitive.

  • MRM Transitions: The precursor ion will be the molecular ion of 14,15-EET methyl ester ([M+H]⁺ or [M+Na]⁺). Product ions are generated by collision-induced dissociation (CID). Based on the fragmentation of similar fatty acid methyl esters, likely product ions would result from cleavage near the epoxide ring and loss of the methoxy (B1213986) group.[7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
14,15-EET Methyl Ester 335.2 ([M+H]⁺)Predicted fragments

Note: Specific MRM transitions should be optimized by direct infusion of a standard of 14,15-EET methyl ester.

Vasodilation Assay

Objective: To assess the vasodilatory effect of this compound.

Methodology:

  • Isolate arterial rings (e.g., from bovine coronary arteries) and mount them in an organ bath containing a physiological salt solution.

  • Pre-contract the arterial rings with a vasoconstrictor (e.g., U46619, a thromboxane (B8750289) A2 mimetic).

  • Add increasing concentrations of this compound to the bath.

  • Measure the relaxation of the arterial rings using an isometric force transducer.

  • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.[8]

VCAM-1 Expression Assay

Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit TNF-α-induced VCAM-1 expression in endothelial cells.

Methodology:

  • Culture human umbilical vein endothelial cells (HUVECs) to confluence in 96-well plates.

  • Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with tumor necrosis factor-alpha (TNF-α) to induce VCAM-1 expression.

  • After an incubation period (e.g., 6-18 hours), fix the cells and perform an enzyme-linked immunosorbent assay (ELISA) using a primary antibody against VCAM-1 and a horseradish peroxidase (HRP)-conjugated secondary antibody.[9][10]

  • Add a substrate for HRP and measure the absorbance to quantify the amount of VCAM-1 expressed.

Cell Proliferation (MTT) Assay

Objective: To determine the effect of this compound on cell proliferation.

Methodology:

  • Seed cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound.

  • After a desired incubation period (e.g., 24-72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable, proliferating cells.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 14,15-EET

14,15-EET is believed to exert many of its effects through the G-protein coupled receptor GPR40. Activation of GPR40 can lead to the stimulation of downstream signaling cascades, including the PI3K/Akt and ERK pathways, which are involved in cell proliferation and survival. In the context of inflammation, EETs can inhibit the NF-κB pathway.[6]

EET_Signaling EET 14S(15R)-EET Methyl Ester Hydrolysis Intracellular Hydrolase EET->Hydrolysis EET_acid 14S(15R)-EET Hydrolysis->EET_acid GPR40 GPR40 EET_acid->GPR40 PLC PLC GPR40->PLC PI3K PI3K GPR40->PI3K ERK ERK GPR40->ERK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Vasodilation Vasodilation Ca_release->Vasodilation NFkB_inhibition NF-κB Inhibition PKC->NFkB_inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation ERK->Proliferation Anti_inflammation Anti-inflammation NFkB_inhibition->Anti_inflammation

Caption: Proposed signaling pathway for 14S(15R)-EET.

Experimental Workflow for LC-MS/MS Validation

The following diagram illustrates a typical workflow for validating the biological relevance of LC-MS/MS data for this compound.

Workflow cluster_analytical Analytical Validation cluster_biological Biological Validation Sample Biological Sample Extraction Lipid Extraction Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of 14S(15R)-EET ME LCMS->Quantification Assay1 Vasodilation Assay Quantification->Assay1 Correlate with Biological Activity Assay2 Anti-inflammatory Assay (VCAM-1) Quantification->Assay2 Assay3 Cell Proliferation Assay (MTT) Quantification->Assay3

Caption: Workflow for LC-MS/MS data validation.

Conclusion

The validation of LC-MS/MS data for this compound requires a multi-faceted approach that combines robust analytical methodology with relevant biological assays. This guide provides a framework for comparing the biological activity of this compound with its alternatives, offering researchers the tools to confidently interpret their analytical findings in a biological context. The provided protocols and signaling pathway diagrams serve as a starting point for designing and executing experiments to further elucidate the role of this important lipid mediator.

References

Safety Operating Guide

Proper Disposal of 14S(15R)-EET Methyl Ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Proper management and disposal of laboratory chemicals are paramount for ensuring the safety of personnel and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 14S(15R)-EET methyl ester, a valuable research compound. As this product is supplied as a solution in ethanol (B145695), the primary hazards and disposal considerations are dictated by the flammable nature of the solvent.

Researchers, scientists, and drug development professionals must adhere to these protocols to mitigate risks and comply with regulatory standards. The following information is based on the safety data sheet for comparable fatty acid methyl esters in an ethanol solution and general laboratory waste guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves

  • Safety goggles or glasses

  • A laboratory coat

Handle the material in a well-ventilated area, preferably within a chemical fume hood, and away from any sources of ignition such as open flames, sparks, or hot surfaces.[1][2][3][4]

Quantitative Data Summary

The hazard classification for this compound in its supplied form is primarily determined by the solvent, ethanol. The following table summarizes key safety and regulatory data.

ParameterDataGHS ClassificationSource
Physical State Liquid solution in ethanol-[5]
Primary Hazard Highly flammable liquid and vaporFlammable Liquid, Category 2[1][3][4][6]
Hazard Statements H225: Highly flammable liquid and vaporH319: Causes serious eye irritation-[1][4][6]
Signal Word Danger-[1][3][4]
UN Number UN1170 (for Ethanol solution)-[4][7][8][9]
Storage Temperature -20°C-[5][10]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. The following steps provide a general guideline for its safe disposal.

Step 1: Waste Identification and Segregation

  • Treat all unused this compound solution and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper) as hazardous waste.

  • This waste stream should be segregated as a flammable liquid waste. Do not mix it with other waste categories like halogenated solvents, acids, or bases.

Step 2: Waste Collection and Containment

  • Collect the waste solution in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste" and "Flammable Liquid."

  • The label must include the full chemical name of all constituents (i.e., "this compound in Ethanol") and their approximate concentrations.

  • Keep the waste container tightly sealed when not in use to prevent the evaporation of flammable vapors.[1][2][3]

Step 3: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool location, away from sources of ignition.[2][3][4] A flammable safety cabinet is the recommended storage location.

  • Ensure that the storage area is compliant with all institutional and regulatory requirements for the accumulation of hazardous waste.

Step 4: Arranging for Final Disposal

  • Do not dispose of this compound solution down the drain or in regular trash.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container.

  • Follow all institutional procedures for waste manifest documentation and hand-off.

Step 5: Decontamination of Empty Containers

  • The original vial that contained the this compound solution should also be treated as hazardous waste unless properly decontaminated.

  • To decontaminate the vial, rinse it three times with a suitable solvent (such as ethanol). The rinsate must be collected and disposed of as flammable hazardous waste.

  • After triple-rinsing, the defaced vial may be disposed of in the regular laboratory glass waste, in accordance with institutional policies.

Experimental Protocols: Spill Cleanup

In the event of a small spill, adhere to the following procedure:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ensure No Ignition Sources: Eliminate all nearby sources of ignition.

  • Ventilate the Area: Increase ventilation in the area, if it is safe to do so.

  • Absorb the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to contain and absorb the liquid.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as flammable hazardous waste.

  • Decontaminate the Area: Clean the spill area with soap and water.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Unused or Contaminated This compound is_spill Is this a spill? start->is_spill small_spill Small Spill (<1 Liter) is_spill->small_spill Yes large_spill Large Spill (>1 Liter) is_spill->large_spill Yes collect_waste Collect as Flammable Hazardous Waste is_spill->collect_waste No absorb Absorb with inert material small_spill->absorb evacuate Evacuate Area large_spill->evacuate collect_absorbent Collect absorbent into hazardous waste container absorb->collect_absorbent store_waste Store in designated flammable waste area collect_absorbent->store_waste notify_ehs Notify EHS/ Emergency Response evacuate->notify_ehs label_container Label container with contents and hazard warnings collect_waste->label_container label_container->store_waste dispose Arrange for disposal via EHS or licensed contractor store_waste->dispose

Disposal workflow for this compound.

References

Personal protective equipment for handling 14S(15R)-EET methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY QUALIFIED RESEARCH PERSONNEL ONLY

This document provides critical safety and logistical information for the handling, storage, and disposal of 14S(15R)-EET methyl ester. Researchers, scientists, and drug development professionals should review this guide thoroughly before commencing any work with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is typically supplied as a solution in ethanol, a flammable liquid.[1][2] The primary hazards are associated with the solvent. While the toxicity of the ester itself is not well-characterized, it should be handled with care. The following PPE is mandatory to prevent exposure and ensure safety.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications & Best Practices
Eye Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. Use goggles when there is a splash hazard.
Hand Protection Nitrile glovesInspect gloves for integrity before each use. Change gloves immediately if contaminated. For prolonged contact, consider double-gloving.
Body Protection Flame-resistant lab coatMust be fully buttoned.
Foot Protection Closed-toe shoesShoes must cover the entire foot.
Respiratory Protection Not generally required if handled in a certified chemical fume hood.Use a respirator if engineering controls are not available or insufficient.

Safe Handling and Operational Plan

Adherence to standard laboratory safety protocols is essential. The following step-by-step operational plan minimizes risk during handling.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Equilibrate to Room Temp Equilibrate to Room Temp Prepare Fume Hood->Equilibrate to Room Temp Aliquot Compound Aliquot Compound Equilibrate to Room Temp->Aliquot Compound Perform Experiment Perform Experiment Aliquot Compound->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Clean Work Area Clean Work Area Segregate Waste->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Gather all necessary experimental materials.

    • Don the required PPE as specified in Table 1.

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.

  • Handling the Compound:

    • The compound is stored at -20°C.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Perform all manipulations of the compound within the chemical fume hood to minimize inhalation exposure and in case of spills.

    • As the compound is dissolved in ethanol, a flammable solvent, ensure there are no ignition sources in the immediate vicinity.[3]

    • Use appropriate, calibrated micropipettes for accurate and safe aliquoting.

  • Spill Response:

    • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Place the contaminated absorbent into a sealed container for proper disposal.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Table 2: Storage and Disposal Information

AspectProcedureRationale
Storage Store at -20°C in the original, tightly sealed vial.To maintain the stability and integrity of the compound.[1]
Waste Segregation Collect all waste containing this compound and its solvent in a designated, labeled hazardous waste container.To comply with institutional and regulatory waste disposal requirements.
Disposal Dispose of waste through your institution's EHS office. Do not dispose of down the drain.Fatty acid methyl esters and their solvents may be harmful to aquatic life and require specialized disposal.[3]

Logical Flow for Waste Disposal

Waste Generated Waste Generated Liquid Waste Liquid Waste Waste Generated->Liquid Waste Solid Waste Solid Waste Waste Generated->Solid Waste Waste Container Labeled Hazardous Waste Container Liquid Waste->Waste Container Solid Waste->Waste Container EHS Pickup Schedule EHS Waste Pickup Waste Container->EHS Pickup

Caption: Waste disposal pathway for this compound.

By adhering to these guidelines, researchers can safely handle this compound and minimize risks to themselves and the laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
14S(15R)-EET methyl ester
Reactant of Route 2
Reactant of Route 2
14S(15R)-EET methyl ester

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。